2-Chlorophenylglycine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-2-(2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZLNPFTRQPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302892 | |
| Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88744-36-9, 141196-64-7 | |
| Record name | 2-(2-Chlorophenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088744369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 88744-36-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-2-Chlorophenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 141196-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-CHLOROPHENYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33MO79FI81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chlorophenylglycine: An In-depth Technical Guide for Scientific Professionals
This guide provides a comprehensive technical overview of 2-Chlorophenylglycine, a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.
Chemical Structure and Properties
This compound, systematically named 2-amino-2-(2-chlorophenyl)acetic acid, is an amino acid derivative of glycine (B1666218).[1][2] Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-chlorophenyl substituent. The chemical formula for this compound is C8H8ClNO2.[2]
The presence of a chiral alpha-carbon means that this compound exists as two distinct stereoisomers, the R-(-)- and S-(+)-enantiomers.[3] This chirality is pivotal, as the specific enantiomer is often crucial for its biological activity and application, for instance, in the synthesis of stereospecific drugs like clopidogrel (B1663587).[4][5]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in research and development.
| Property | Value |
| Molecular Weight | 185.61 g/mol [2] |
| Appearance | White to off-white crystalline powder[6][7] |
| Melting Point | 182-187 °C[8] |
| Boiling Point | 318.8±32.0 °C at 760 mmHg[1] |
| Density | 1.4±0.1 g/cm³[1] |
| pKa | 1.69±0.10 (Predicted)[6] |
| Solubility | Soluble in water[6] |
Synthesis and Experimental Protocols
Racemic this compound is commonly prepared via the Strecker synthesis, a robust three-component reaction.[9] This method involves the reaction of 2-chlorobenzaldehyde, an ammonium (B1175870) source, and a cyanide salt, followed by hydrolysis of the resulting α-aminonitrile.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the Strecker synthesis of this compound.
Experimental Protocol: Strecker Synthesis
This protocol is adapted from established synthetic procedures for this compound.[3][10]
Materials:
-
2-Chlorobenzaldehyde
-
45% Sodium hydroxide (B78521) (NaOH) solution[3][10]
Procedure:
-
A solution of 2-chlorobenzaldehyde, 23.7 g of ammonium hydrogencarbonate, and 14.7 g of sodium cyanide is prepared in a mixture of 500 ml of methanol (B129727) and 500 ml of water.[3][10]
-
The mixture is stirred at 65-70°C for 5 hours to form the α-aminonitrile intermediate.[3][10]
-
The resulting solution is concentrated and transferred to an autoclave.[3][10]
-
A 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C to hydrolyze the nitrile.[3][10]
-
After cooling, 2 g of activated carbon is added, and the mixture is stirred for 10 minutes for decolorization.[3][10]
-
The pH of the filtrate is adjusted to 7-8 with 50% H2SO4 to precipitate the product.[3][10]
-
The precipitate is collected by filtration and washed with water to yield racemic this compound.[3][10]
Enantiomeric Resolution: The resolution of the racemic mixture can be achieved using a chiral resolving agent, such as D-camphor sulfonic acid, in water.[3]
Spectroscopic Data
Structural confirmation of this compound is typically performed using standard spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | ¹H-NMR spectroscopy is used to determine the enantiomeric purity of S-form, R-form, and racemic this compound.[3] Spectra would show characteristic signals for the aromatic protons, the α-proton, and exchangeable protons of the amino and carboxyl groups. |
| IR Spectroscopy | The IR spectrum shows characteristic absorptions for the functional groups present.[3] For an amino acid, this includes broad O-H stretching from the carboxylic acid (~3000 cm⁻¹), N-H stretching from the amine (~3500 cm⁻¹), and a strong C=O stretch from the carbonyl group (~1712 cm⁻¹).[11][12] |
| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of 185.61 g/mol .[2] |
Instrumentation used for analysis in documented studies includes Varian GEMINI-300 (300 MHz) and Brucker AM-500 (500 MHz) for NMR, and a Perkin-Elmer 983G spectrometer for Fourier-transform IR spectra.[3]
Applications in Drug Development
This compound is a valuable intermediate in the pharmaceutical industry.[3][10] Its most notable application is in the synthesis of the antiplatelet drug Clopidogrel.[5][7][13][14] The (S)-enantiomer is a key chiral building block for this widely used therapeutic agent.[4][5]
The structural features of chlorophenylglycine derivatives, including the chiral center and the substituted phenyl ring, make them versatile scaffolds in medicinal chemistry for developing enzyme inhibitors and receptor agonists or antagonists.[4]
Logical Workflow in Drug Discovery
The incorporation of this compound into a lead compound is a strategic step in optimizing drug candidates, influencing factors like lipophilicity and metabolic stability.[4]
References
- 1. This compound | CAS#:88744-36-9 | Chemsrc [chemsrc.com]
- 2. 2-(2-Chlorophenyl)glycine | C8H8ClNO2 | CID 290729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 6. 2-Chlorophenyl Glycine [chembk.com]
- 7. DL-2-(2-Chlorophenyl)glycine - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 11. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 12. researchgate.net [researchgate.net]
- 13. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 14. DL-2-(2-Chlorophenyl)glycine | 141196-64-7 [chemicalbook.com]
Physicochemical Properties of 2-Chlorophenylglycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chlorophenylglycine, a key intermediate in the synthesis of pharmaceuticals, notably the antiplatelet agent Clopidogrel.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key data, detailed experimental protocols, and logical workflows to facilitate its application in research and development.
Core Physicochemical Data
The physicochemical properties of this compound are fundamental to its handling, formulation, and reactivity. The following tables summarize the key quantitative data available for this compound. It is important to note that this compound can exist as a racemic mixture (DL-form) or as individual enantiomers (D- and L-forms), which may influence its physical properties.[2]
| Identifier | Value | Source |
| IUPAC Name | 2-amino-2-(2-chlorophenyl)acetic acid | [][5][6] |
| Synonyms | DL-o-Chlorophenylglycine, DL-alpha-Amino-2-chlorophenylacetic acid | [2] |
| CAS Number | 141196-64-7 (racemic), 88744-36-9, 86169-24-6 (D-form) | [1][5][7] |
| Molecular Formula | C₈H₈ClNO₂ | [2][][5] |
| Molecular Weight | 185.61 g/mol | [2][][5] |
| Property | Value | Notes | Source |
| Melting Point | 182.9 °C | [5] | |
| 185.4-186.8 °C | [3][8] | ||
| 186 °C (decomposes) | [9] | ||
| 190-200 °C (decomposes) | May vary | [2] | |
| 197-199 °C | [10] | ||
| 218-220 °C (decomposes) | For S-(+)-2-(2-Chloro Phenyl)Glycine | [11] | |
| Boiling Point | 318.8 °C at 760 mmHg | [] | |
| Density | 1.392 g/cm³ | [] | |
| pKa | 1.69 ± 0.10 | Predicted | [11] |
| LogP | 1.54 | Predicted | [9] |
| Solubility | Slightly soluble in water; soluble in dilute aqueous acids and alkalis. | Qualitative | [2] |
Role in Pharmaceutical Synthesis
This compound is a critical chiral building block in the synthesis of several active pharmaceutical ingredients (APIs).[2] Its most prominent role is in the production of Clopidogrel, where the (S)-enantiomer is a key precursor. The following diagram illustrates a simplified synthetic pathway.
References
- 1. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-(2-Chlorophenyl)glycine | C8H8ClNO2 | CID 290729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 9. This compound | CAS#:88744-36-9 | Chemsrc [chemsrc.com]
- 10. indiamart.com [indiamart.com]
- 11. 2-Chlorophenyl Glycine [chembk.com]
An In-depth Technical Guide to the Synthesis of Racemic 2-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing racemic 2-chlorophenylglycine, a key intermediate in the pharmaceutical industry. The document details the core methodologies, presents quantitative data in a structured format, and illustrates the reaction pathways through clear diagrams.
Introduction
This compound is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Most notably, its (S)-enantiomer is a key intermediate in the manufacture of the antiplatelet agent Clopidogrel.[1] The synthesis of the racemic mixture is the first crucial step before chiral resolution. This guide focuses on the most prevalent and industrially viable methods for producing racemic this compound: the Strecker synthesis and the Bucherer-Bergs reaction.
Core Synthetic Methodologies
The most common approaches for the synthesis of racemic this compound start from 2-chlorobenzaldehyde.[2][3] These methods involve the formation of an α-aminonitrile or a hydantoin (B18101) intermediate, which is subsequently hydrolyzed to yield the desired amino acid.
Strecker Synthesis
The Strecker synthesis is a classic and widely used method for the preparation of α-amino acids from aldehydes.[4][5][6][7] The reaction proceeds in two main stages: the formation of an α-aminonitrile from 2-chlorobenzaldehyde, a cyanide source, and an ammonia (B1221849) source, followed by the hydrolysis of the nitrile to a carboxylic acid.[5]
A common variant of the Strecker synthesis for this compound utilizes 2-chlorobenzaldehyde, sodium cyanide, and ammonium (B1175870) hydrogencarbonate.[8][9] The overall reaction can be depicted as follows:
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another robust method for synthesizing α,α-disubstituted amino acids, starting from a carbonyl compound, ammonium carbonate, and a cyanide source.[10][11][12] This multicomponent reaction leads to the formation of a hydantoin intermediate, which is then hydrolyzed to the corresponding amino acid.[13] This method has been adapted for the synthesis of p-chlorophenylglycine and can be applied to the ortho-isomer as well.[14]
The reaction pathway for the Bucherer-Bergs synthesis of this compound is illustrated below:
References
- 1. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 9. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 12. Bucherer-Bergs Reaction [organic-chemistry.org]
- 13. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 14. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-Chlorophenylglycine
This guide provides an in-depth overview of 2-Chlorophenylglycine, a pivotal intermediate in the pharmaceutical industry, particularly in the synthesis of the antiplatelet agent Clopidogrel.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, safety information, and experimental protocols for its synthesis.
Chemical Identification and Properties
This compound is a non-proteinogenic amino acid characterized by a chlorophenyl group attached to the alpha-carbon of glycine. It exists as a racemic mixture, DL-2-(2-Chlorophenyl)glycine, and as individual enantiomers.[3][4]
Chemical Identifiers
Multiple CAS Numbers are associated with this compound and its different forms. The most commonly cited CAS Number for the racemic mixture is 88744-36-9.[5][6][7][8][9][10] Another frequently referenced CAS number for the DL-form is 141196-64-7.[1][2][3][11][12]
| Identifier | Value | Source(s) |
| IUPAC Name | 2-amino-2-(2-chlorophenyl)acetic acid | [1][7][10] |
| CAS Number (Racemic) | 88744-36-9 | [5][6][7][8][9][10] |
| 141196-64-7 | [1][2][3][11][12] | |
| Molecular Formula | C₈H₈ClNO₂ | [1][5][7][8] |
| Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)Cl | [1][7] |
| InChI Key | LMIZLNPFTRQPSF-UHFFFAOYSA-N | [1][7][10] |
Physicochemical Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic processes.
| Property | Value | Source(s) |
| Molecular Weight | 185.61 g/mol | [5][6][7][9] |
| Appearance | White to off-white powder or crystalline solid | [5][6][8][9] |
| Melting Point | 182.9 °C | [10] |
| 185.4-186.8 °C | [4] | |
| 186 °C (decomposes) | [9] | |
| 218-220 °C (decomposes) | [5][8] | |
| Boiling Point (Predicted) | 318.8 ± 32.0 °C | [5][8] |
| Solubility | Slightly soluble in water; soluble in dilute aqueous acids and alkalis. | [3] |
| pKa (Predicted) | 1.69 ± 0.10 | [5][8] |
Safety and Handling
Understanding the hazards associated with this compound is essential for safe laboratory and industrial practices.
GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [5][12][13][14] |
| H319 | Causes serious eye irritation | [5][12][13][14] |
| H335 | May cause respiratory irritation | [5][12][13] |
Precautionary Statements
Key precautionary statements for handling this compound include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][12][13]
-
P280: Wear protective gloves/eye protection/face protection.[13][14]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][12][13]
Experimental Protocols
The synthesis of racemic this compound is commonly achieved through a Strecker-type synthesis.
Synthesis of DL-2-(2-Chlorophenyl)glycine
This protocol describes a general procedure for the synthesis of racemic this compound.[4][5]
Materials:
-
2-Chlorobenzaldehyde
-
Ammonium (B1175870) hydrogencarbonate (NH₄HCO₃)
-
Sodium cyanide (NaCN)
-
Water
-
45% Sodium hydroxide (B78521) (NaOH) solution
-
Activated carbon
-
50% Sulfuric acid (H₂SO₄)
Procedure:
-
A solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate (23.7 g), and sodium cyanide (14.7 g) is prepared in a mixture of 500 ml of methanol and 500 ml of water.[4]
-
The mixture is stirred at 65-70°C for 5 hours.[4]
-
The solution is then concentrated and transferred to an autoclave. 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.[4]
-
After cooling, 2 g of activated carbon is added to the reaction mixture and stirred for 10 minutes for decolorization.[4][5]
-
The pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄.[4][5]
-
The resulting precipitate is collected by filtration and washed with water to yield this compound.[4][5]
Process Visualization
The following diagrams illustrate the synthesis workflow and the logical relationship of the components.
Caption: Workflow for the synthesis of DL-2-Chlorophenylglycine.
Caption: Logical relationship of this compound in synthesis.
References
- 1. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 2. DL-2-(2-Chlorophenyl)glycine | 141196-64-7 [chemicalbook.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-(2-Chlorophenyl)glycine | C8H8ClNO2 | CID 290729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chlorophenyl Glycine [chembk.com]
- 9. 2-(2-Chlorophenyl)glycine 88744-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. capotchem.com [capotchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
Spectroscopic Analysis of 2-Chlorophenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2-Chlorophenylglycine using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to serve as a comprehensive resource for the identification, characterization, and quality control of this important amino acid derivative.
Introduction
This compound is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. Its stereochemistry and purity are of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, robust analytical methods for its characterization are essential. This guide details the spectroscopic signature of this compound, providing a foundational understanding for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the alpha-proton. The chemical shifts can vary slightly based on the solvent and the enantiomeric form (S, R, or racemic).
Table 1: ¹H NMR Spectroscopic Data for this compound. [1]
| Protons | S-(+)-2-chlorophenylglycine (δ, ppm) | R-(-)-2-chlorophenylglycine (δ, ppm) | RS-2-chlorophenylglycine (δ, ppm) |
| Aromatic (C₆H₄) | 7.456, 7.437, 7.429, 7.423, 7.367, 7.357, 7.346, 7.338, 7.330, 7.324, 7.317, 7.311, 7.297, 7.291 | 7.452, 7.434, 7.426, 7.421, 7.364, 7.353, 7.343, 7.335, 7.327, 7.320, 7.314, 7.308, 7.294, 7.287 | 7.458, 7.439, 7.431, 7.424, 7.369 |
| α-CH | 5.074 | 5.071 | Data not specified in source |
Note: The complexity of the aromatic region is due to overlapping multiplets of the four distinct aromatic protons.
¹³C NMR Data (Predicted)
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic (C=O) | 170-180 | Typical range for amino acid carboxyl groups. |
| α-Carbon (CH) | 55-65 | Alpha-carbon of an amino acid, influenced by the adjacent phenyl and amino groups. |
| C-Cl | 132-136 | Aromatic carbon directly bonded to chlorine, deshielded. |
| Quaternary Aromatic (C-CH) | 135-140 | Aromatic carbon bonded to the α-carbon. |
| Aromatic CH | 125-130 | Range for the remaining four aromatic carbons. |
Experimental Protocol for NMR Analysis
A general protocol for obtaining NMR spectra of an amino acid like this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For analysis in D₂O, adjusting the pH with DCl or NaOD can improve solubility and spectral resolution.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A typical acquisition may involve a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
IR Data
The IR spectrum of this compound shows characteristic absorption bands for the amino, carboxyl, and aromatic groups.
Table 3: IR Spectroscopic Data for this compound. [1]
| Functional Group | S-(+)-2-chlorophenylglycine (cm⁻¹) | R-(-)-2-chlorophenylglycine (cm⁻¹) | General Assignment |
| N-H stretch (from NH₃⁺) | 2363.63 | 2354.06 | Broad absorption typical for zwitterionic amino acids. |
| C=O stretch (carboxyl) | 1676.19 | 1680.95 | Asymmetric stretching of the carboxylate. |
| N-H bend | 1633.33 | 1633.33 | Bending vibration of the ammonium (B1175870) group. |
| C=C stretch (aromatic) | 1504.76 | 1504.76 | Aromatic ring stretching. |
| C-H bend | 1376.19 | 1376.19 | Bending vibrations of C-H bonds. |
| C-O stretch | 1047.61 | Data not specified in source | Stretching of the carboxylate C-O bond. |
| C-Cl stretch / C-H out-of-plane bend | 747.61 | 747.61 | Characteristic of ortho-disubstituted benzene (B151609) rings. |
Experimental Protocol for FTIR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry both the this compound sample and powdered potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the sample to a fine powder.
-
Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and structural integrity.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound (C₈H₈ClNO₂).
| m/z | Ion | Notes |
| 185/187 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 187 with approximately one-third the intensity of the M peak is characteristic of the presence of a chlorine atom. |
| 140/142 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |
| 139/141 | [M - HCOOH]⁺ | Loss of formic acid. |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation (loss of chlorine from the chlorophenyl fragment). |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process creates a positively charged molecular ion (radical cation).
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
This guide provides a comprehensive overview of the spectroscopic analysis of this compound. The presented data and protocols should enable researchers and professionals to confidently identify and characterize this important molecule.
References
An In-depth Technical Guide to the Solubility of 2-Chlorophenylglycine for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the production of the antiplatelet drug, clopidogrel, which is vital in preventing blood clots.[1][2][3] The solubility of this compound in different solvent systems is a fundamental physicochemical property that profoundly influences its purification, reaction kinetics, and formulation development. Understanding its solubility behavior is therefore paramount for process optimization, ensuring high yield and purity of the final drug substance.
This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data in various solvents, detailed experimental protocols for solubility determination, and a comparative analysis of a structurally similar compound to offer quantitative insights.
Qualitative Solubility Profile of this compound
Direct quantitative solubility data for this compound in a wide range of solvents is not extensively published in publicly available literature. However, qualitative descriptions indicate the following:
-
Water: Slightly soluble.[4]
-
Aqueous Acids and Alkalis: Soluble in dilute aqueous acids and alkalis.[4]
-
Organic Solvents:
-
DMSO (Dimethyl Sulfoxide): Slightly soluble.
-
Methanol (B129727): Slightly soluble.
-
The solubility in acidic and alkaline solutions is characteristic of amino acids, which can exist as cationic or anionic species at different pH values, thereby increasing their interaction with polar solvents like water.
Quantitative Solubility Analysis of a Structural Analog: 2-Chlorophenylacetic Acid
To provide a quantitative perspective, this guide presents solubility data for 2-Chlorophenylacetic acid, a closely related molecule where the alpha-amino group of this compound is replaced by a hydrogen atom. This data, determined by the isothermal saturation method, offers valuable insights into how a similar chlorophenyl-containing acidic compound behaves in a variety of common solvents at different temperatures.[5]
Table 1: Mole Fraction Solubility (x) of 2-Chlorophenylacetic Acid in Various Solvents at Different Temperatures (K) [5]
| Temperature (K) | Water (10^4 * x) | Methanol (x) | Ethanol (x) | Acetone (x) | Ethyl Acetate (x) | Acetonitrile (x) | Toluene (x) | n-Butanol (x) | Isopropanol (x) | 2-Butanone (x) | Cyclohexane (10^3 * x) | n-Propanol (x) |
| 283.15 | 2.91 | 0.3698 | 0.3541 | 0.4933 | 0.4011 | 0.2834 | 0.1765 | 0.3019 | 0.3601 | 0.5187 | 1.89 | 0.3422 |
| 288.15 | 3.35 | 0.4012 | 0.3855 | 0.5289 | 0.4356 | 0.3121 | 0.2011 | 0.3321 | 0.3945 | 0.5566 | 2.33 | 0.3733 |
| 293.15 | 3.86 | 0.4345 | 0.4189 | 0.5664 | 0.4723 | 0.3429 | 0.2282 | 0.3642 | 0.4311 | 0.5961 | 2.86 | 0.4065 |
| 298.15 | 4.49 | 0.4701 | 0.4546 | 0.6059 | 0.5115 | 0.3761 | 0.2579 | 0.3983 | 0.4699 | 0.6374 | 3.51 | 0.4419 |
| 303.15 | 5.21 | 0.5081 | 0.4927 | 0.6475 | 0.5534 | 0.4118 | 0.2905 | 0.4345 | 0.5112 | 0.6805 | 4.31 | 0.4796 |
| 308.15 | 6.05 | 0.5487 | 0.5334 | 0.6912 | 0.5981 | 0.4503 | 0.3263 | 0.4731 | 0.5551 | 0.7255 | 5.29 | 0.5198 |
| 313.15 | 7.02 | 0.5921 | 0.5768 | 0.7373 | 0.6459 | 0.4917 | 0.3654 | 0.5141 | 0.6018 | 0.7725 | 6.49 | 0.5627 |
| 318.15 | 8.15 | 0.6385 | 0.6232 | 0.7858 | 0.6969 | 0.5363 | 0.4081 | 0.5577 | 0.6514 | 0.8216 | 7.96 | 0.6084 |
Data extracted from the Journal of Chemical & Engineering Data.[5]
The general solubility order for 2-Chlorophenylacetic acid at the temperatures studied is: 2-Butanone > Acetone > Isopropanol > Ethyl Acetate > n-Propanol > n-Butanol > Methanol > Ethanol > Acetonitrile > Toluene > Cyclohexane > Water.[5] This trend highlights the compound's preference for polar aprotic and protic organic solvents over water and non-polar solvents.
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure based on this method.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Reference standard of this compound
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically reported in mg/mL or mol/L.
HPLC Method for Quantification
A reversed-phase HPLC method is generally suitable for the quantification of this compound.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the shake-flask solubility determination method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound is not widely available, this guide provides valuable qualitative information and a robust experimental framework for its determination. The shake-flask method, coupled with a validated HPLC quantification, remains the gold standard for obtaining reliable equilibrium solubility data. The provided data for the structural analog, 2-Chlorophenylacetic acid, serves as a useful reference for predicting the behavior of this compound in various solvent systems. For professionals in drug development and chemical research, a thorough understanding and experimental determination of solubility are indispensable for efficient process development, from synthesis and purification to final formulation.
References
- 1. nbinno.com [nbinno.com]
- 2. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 3. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Chlorophenylglycine: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenylglycine is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet drug clopidogrel (B1663587). This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its application in drug development. Due to its primary function as a synthetic intermediate, this document focuses on the chemical workflows for its preparation, as there is limited publicly available information on its direct biological signaling pathways.
Core Properties of this compound
This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-2-Chlorophenylglycine, as well as a racemic mixture. Its chemical structure consists of a glycine (B1666218) backbone with a 2-chlorophenyl substituent on the alpha-carbon.
| Property | Value | References |
| Chemical Formula | C8H8ClNO2 | [1][2][3] |
| Molecular Weight | 185.61 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| IUPAC Name | 2-amino-2-(2-chlorophenyl)acetic acid | [2][3] |
| CAS Number | 141196-64-7 (for the DL-racemic mixture) | [2] |
Synthesis and Enantiomeric Resolution: Experimental Protocols
The synthesis of this compound can be achieved through various methods, followed by the resolution of the racemic mixture to obtain the desired enantiomer, which is often crucial for its use in pharmaceuticals.
Synthesis of Racemic this compound via Strecker Synthesis
A common method for the synthesis of racemic this compound is a variation of the Strecker amino acid synthesis.
Materials:
-
2-chlorobenzaldehyde
-
Ammonium (B1175870) hydrogencarbonate (NH4HCO3)
-
Sodium cyanide (NaCN)
-
Water
-
45% Sodium hydroxide (B78521) (NaOH) solution
-
50% Sulfuric acid (H2SO4) solution
-
Active carbon
Procedure:
-
A solution of 2-chlorobenzaldehyde, 23.7 g of ammonium hydrogencarbonate, and 14.7 g of sodium cyanide is prepared in a mixture of 500 ml of methanol and 500 ml of water.
-
The solution is stirred at 65-70°C for 5 hours.
-
The solution is then concentrated and transferred to an autoclave.
-
45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.
-
After cooling, 2 g of active carbon is added, and the mixture is stirred for 10 minutes to decolorize.
-
The active carbon is removed by filtration.
-
The pH of the filtrate is adjusted to 7-8 using a 50% H2SO4 solution, which causes the racemic this compound to precipitate.
-
The precipitate is filtered, washed with water, and dried to yield the final product.
Enantiomeric Resolution using D-camphor sulfonic acid
The resolution of the racemic mixture is a critical step to isolate the desired enantiomer, for example, the S-(+)-enantiomer used in the synthesis of clopidogrel.
Materials:
-
Racemic this compound
-
D-camphor sulfonic acid
-
Water
-
45% NaOH solution
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of racemic this compound and D-camphor sulfonic acid is prepared in water.
-
The solution is stirred at 85°C for 30 minutes.
-
As the solution cools, the salt of S-(+)-2-chlorophenylglycine and D-camphor sulfonic acid precipitates.
-
The precipitate is filtered and washed with water.
-
The filtrate, containing the R-(-)-enantiomer, can be treated with 45% NaOH and then HCl to recover the R-(-)-2-chlorophenylglycine.
-
The precipitated salt of the S-(+)-enantiomer is treated to remove the resolving agent, yielding the enantiomerically pure S-(+)-2-chlorophenylglycine.
Application in Drug Development
The primary and most well-documented application of this compound is as a chiral intermediate in the synthesis of the antiplatelet drug clopidogrel. The S-enantiomer of this compound is a key building block for constructing the final active pharmaceutical ingredient. Clopidogrel itself has a well-defined mechanism of action, where its active metabolite irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby inhibiting platelet aggregation. It is important to note that this biological activity is a property of the final drug molecule, not of the this compound intermediate itself.
While some general statements suggest that amino acid derivatives can have ergogenic effects, such as influencing anabolic hormone secretion, there is no specific, publicly available research detailing the direct biological or signaling pathway modulation by this compound. Its utility in drug development appears to be primarily centered on its chemical structure, which is amenable to the synthesis of more complex, biologically active molecules.
Visualized Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key stages in the synthesis of racemic this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of racemic this compound.
Conclusion
This compound is a valuable synthetic intermediate in the pharmaceutical industry, with a well-established role in the production of clopidogrel and potentially other therapeutic agents. Its synthesis and resolution are key processes for which detailed protocols are available. While the direct biological activity and signaling pathways of this compound itself are not extensively documented, its importance as a chiral building block in drug development is undeniable. Further research could explore potential novel applications of this compound and its derivatives.
References
An In-depth Technical Guide to the Discovery and History of 2-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenylglycine, a non-proteinogenic amino acid, holds a significant position in the landscape of pharmaceutical chemistry. While its independent biological activity is not extensively documented, its role as a pivotal chiral intermediate in the synthesis of the blockbuster antiplatelet agent, Clopidogrel, has cemented its importance. This technical guide delves into the discovery and history of this compound, with a primary focus on its synthesis, chemical properties, and its critical application in the development of Clopidogrel. The document provides detailed experimental protocols for its synthesis and resolution, presents quantitative data in a structured format, and utilizes visualizations to illustrate key chemical transformations and its place in the broader context of drug development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of the thienopyridine class of antiplatelet drugs. While the exact date and the researchers who first synthesized this compound are not prominently documented in scientific literature, its significance emerged with the synthesis of Clopidogrel. The pioneering work on Clopidogrel was conducted by Sanofi in the 1980s.[1] The development of a scalable and stereoselective synthesis for Clopidogrel was a major focus, and this compound was identified as a key chiral building block.
The primary method for the synthesis of racemic this compound is the Strecker synthesis , a well-established method for producing amino acids from aldehydes.[2] This reaction, first reported by Adolph Strecker in 1850, involves the treatment of an aldehyde with ammonia (B1221849) and cyanide. In the case of this compound, the starting material is 2-chlorobenzaldehyde.
A significant challenge in the utilization of this compound for the synthesis of Clopidogrel is the separation of its enantiomers, as only the (S)-enantiomer is therapeutically active. Consequently, much of the research and patent literature surrounding this compound focuses on efficient methods for the resolution of the racemic mixture.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [3] |
| Molecular Weight | 185.61 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Approximately 190-200 °C (decomposes) | [4] |
| Boiling Point | 318.8°C at 760 mmHg | [3] |
| Density | 1.392 g/cm³ | [3] |
| Solubility | Slightly soluble in water; soluble in dilute aqueous acids and alkalis | [4] |
| pKa | 1.69±0.10 (Predicted) | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is a cornerstone of its industrial application. The following sections provide detailed methodologies for its preparation and the crucial step of enantiomeric resolution.
Racemic Synthesis via Strecker Reaction
The most common method for the synthesis of racemic this compound is the Strecker synthesis.
Experimental Protocol:
-
Reaction Setup: A solution of 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate, and sodium cyanide is prepared in a mixture of methanol (B129727) and water.[6]
-
Reaction Conditions: The mixture is stirred at a temperature of 65-70°C for approximately 5 hours.[6]
-
Work-up: The resulting solution is concentrated.[6]
-
Hydrolysis: The concentrated solution is transferred to an autoclave, and a 45% sodium hydroxide (B78521) solution is added. The mixture is then refluxed at 120°C for 4 hours to hydrolyze the intermediate aminonitrile.[6]
-
Purification: The reaction mixture is treated with activated carbon to remove impurities. After filtration, the pH of the filtrate is adjusted to 7-8 with 50% sulfuric acid to precipitate the this compound.[6]
-
Isolation: The precipitate is collected by filtration, washed with water, and dried to yield racemic this compound.[6]
Caption: Strecker synthesis workflow for racemic this compound.
Enantiomeric Resolution
The separation of the racemic mixture is critical for the synthesis of (S)-Clopidogrel. A common method involves the use of a chiral resolving agent, such as D-camphor sulfonic acid.
Experimental Protocol:
-
Salt Formation: A solution of racemic this compound and D-camphor sulfonic acid in water is prepared.[6]
-
Heating and Cooling: The solution is stirred at 85°C for 30 minutes, followed by cooling to allow for the precipitation of the diastereomeric salt of the S-(+)-enantiomer.[6]
-
Isolation of S-enantiomer salt: The precipitate, S-(+)-2-Chlorophenylglycine-D-camphor sulfonate, is collected by filtration and washed with water.[6]
-
Liberation of the free amino acid: The isolated salt is dissolved in water, and the pH is adjusted to 7 to precipitate the free S-(+)-2-Chlorophenylglycine.[6]
-
Isolation: The precipitate is filtered, washed with water, and dried to yield the enantiomerically pure S-(+)-2-Chlorophenylglycine.[6]
Caption: Enantiomeric resolution workflow for this compound.
Role as a Key Intermediate in Clopidogrel Synthesis
The primary significance of this compound lies in its role as the chiral precursor for the synthesis of (S)-Clopidogrel. The (S)-enantiomer of this compound is esterified and then condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) to form the final active pharmaceutical ingredient.
Caption: Logical relationship of 2-CPG in Clopidogrel synthesis.
Biological Activity and Mechanism of Action
Conclusion
This compound stands as a testament to the critical role of synthetic intermediates in the development of modern pharmaceuticals. While its own discovery and history are not as prominently chronicled as the final drug it helps create, its importance is undeniable. The efficient synthesis and, crucially, the stereoselective resolution of this compound have been key enabling technologies in the large-scale production of Clopidogrel, a drug that has had a profound impact on cardiovascular medicine. Future research may yet uncover novel biological activities of this compound itself, but its legacy is currently secured through its indispensable contribution to one of the most significant antiplatelet therapies of our time.
References
- 1. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Natural products targeting the metabolism of amino acids: from discovery to synthetic development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
Synthesis of 2-Chlorophenylglycine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the synthesis of 2-Chlorophenylglycine and its derivatives. These compounds are critical intermediates in the pharmaceutical industry, most notably in the production of the antiplatelet agent clopidogrel (B1663587). This document details key synthetic routes, including the Strecker synthesis, the Bucherer-Bergs reaction, and innovative chemo-enzymatic methods. Experimental protocols, quantitative data, and visual diagrams of workflows and relevant biological pathways are provided to support research and development in this area.
Introduction
This compound is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its most prominent application is in the manufacture of (S)-clopidogrel, a P2Y12 receptor antagonist that inhibits platelet aggregation.[1][2][3] The stereochemistry of the this compound moiety is crucial for the therapeutic efficacy of clopidogrel, making enantioselective synthesis a key focus of research and industrial production.[4] This guide will explore and compare the primary methods for synthesizing both racemic and enantiomerically enriched this compound derivatives.
Major Synthetic Routes
Several synthetic strategies have been developed for the preparation of this compound. The classical approaches, the Strecker and Bucherer-Bergs syntheses, are well-established for producing racemic α-amino acids. More contemporary methods, such as chemo-enzymatic synthesis, offer highly selective pathways to the desired enantiomers.
Strecker Synthesis
The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde, ammonia (B1221849), and cyanide.[5][6] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the amino acid.[7][8]
Reaction Mechanism:
-
Imine Formation: 2-chlorobenzaldehyde (B119727) reacts with ammonia to form an imine.
-
Cyanide Addition: A cyanide ion attacks the imine carbon to form an α-aminonitrile.[8]
-
Hydrolysis: The nitrile group is hydrolyzed in the final step to yield this compound.[5]
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium (B1175870) carbonate, and a cyanide source.[9][10] The resulting hydantoin (B18101) can then be hydrolyzed to the corresponding amino acid.[7]
Reaction Mechanism:
-
Cyanohydrin and Aminonitrile Formation: The reaction begins with the formation of a cyanohydrin from 2-chlorobenzaldehyde and a cyanide source, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile.[9]
-
Hydantoin Formation: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid, which cyclizes to a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the more stable hydantoin.[10]
-
Hydrolysis: The hydantoin is hydrolyzed to afford this compound.
Chemo-enzymatic Synthesis
Chemo-enzymatic methods provide a highly enantioselective route to (S)-2-chlorophenylglycine, often with high yields and purity under mild reaction conditions.[11][12] These processes typically involve the enzymatic resolution of a racemic intermediate.[13]
One common strategy involves:
-
N-Acetylation: Racemic this compound is chemically converted to its N-acetyl derivative.
-
Enzymatic Resolution: An enzyme, such as penicillin acylase, selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the (R)-N-acetyl-2-chlorophenylglycine unreacted.[14]
-
Separation: The resulting (S)-2-chlorophenylglycine can be separated from the unreacted (R)-N-acetyl-2-chlorophenylglycine.
-
Racemization and Recycling (Optional): The undesired (R)-N-acetyl-2-chlorophenylglycine can be racemized and recycled to improve the overall process yield.[14]
Quantitative Data Comparison
The choice of synthetic route often depends on factors such as yield, enantioselectivity, cost, and scalability. The following table summarizes quantitative data for the different methods of synthesizing this compound and its derivatives.
| Method | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Strecker Synthesis | 2-Chlorobenzaldehyde | Racemic this compound | 58% | N/A (Racemic) | [15] |
| Bucherer-Bergs followed by Resolution | 2-Chlorobenzaldehyde | (S)-2-Chlorophenylglycine | ~42% (after resolution) | >99% | [14] |
| Chemo-enzymatic Resolution | (R,S)-N-phenylacetyl-2-chlorophenylglycine | (S)-2-Chlorophenylglycine | 90% | 100% | [11] |
| Esterification | (S)-2-Chlorophenylglycine | (S)-2-Chlorophenylglycine methyl ester hydrochloride | 98% | >99% | [11] |
| One-pot Synthesis | o-chlorobenzaldehyde and chloroform | This compound | 58% | N/A (Racemic) | [16] |
Experimental Protocols
Strecker Synthesis of Racemic this compound[15]
-
Reaction Setup: A solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate (NH₄HCO₃), and sodium cyanide (NaCN) in a 1:1 mixture of methanol (B129727) and water is prepared.
-
Reaction: The solution is stirred at 65-70°C for 5 hours.
-
Hydrolysis: The solution is concentrated and transferred to an autoclave. A 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.
-
Workup: The reaction mixture is cooled, and activated carbon is added for decolorization. After filtration, the pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄ to precipitate the product.
-
Purification: The precipitate is filtered and washed with water to yield racemic this compound.
Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine[11]
-
N-Acetylation: (R,S)-2-chlorophenylglycine is reacted with an acylating agent (e.g., phenylacetyl chloride) in an aqueous NaOH solution under ice-bath conditions. The reaction is stirred overnight at room temperature. The pH is then adjusted to 1-2 with hydrochloric acid to precipitate (R,S)-N-phenylacetyl-2-chlorophenylglycine.
-
Enzymatic Hydrolysis: The (R,S)-N-phenylacetyl-2-chlorophenylglycine is suspended in water, and the pH is adjusted to 8.0 with ammonia water. Immobilized penicillin acylase is added, and the mixture is stirred at 30°C for 12 hours.
-
Separation: The immobilized enzyme is removed by filtration. The filtrate containing (S)-2-chlorophenylglycine and (R)-N-phenylacetyl-2-chlorophenylglycine is then processed. The pH is adjusted to 1-2 with concentrated hydrochloric acid to precipitate the (R)-N-phenylacetyl-o-chlorophenylglycine, which is removed by filtration.
-
Isolation of (S)-enantiomer: The filtrate is concentrated under reduced pressure, and the pH is adjusted to the isoelectric point to precipitate (S)-2-chlorophenylglycine. The solid is collected and washed with absolute ethanol.
Esterification of (S)-2-Chlorophenylglycine[11]
-
Reaction Setup: (S)-2-chlorophenylglycine is added to anhydrous methanol.
-
Reaction: The mixture is cooled in an ice bath (0-5°C), and thionyl chloride (SOCl₂) is added dropwise. After the addition, the reaction is stirred at room temperature for 5 hours.
-
Isolation: The solvent is evaporated to dryness under reduced pressure to obtain (S)-2-chlorophenylglycine methyl ester hydrochloride.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of this compound derivatives.
Caption: Strecker Synthesis Workflow for Racemic this compound.
Caption: Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine.
Signaling Pathway
The primary therapeutic application of (S)-2-chlorophenylglycine derivatives is in the synthesis of clopidogrel, an antiplatelet drug. Clopidogrel's active metabolite irreversibly inhibits the P2Y12 receptor on platelets, which plays a crucial role in ADP-mediated platelet aggregation.[1][2][3]
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by Clopidogrel.
Conclusion
The synthesis of this compound and its derivatives is a well-developed field with multiple established methods. While classical approaches like the Strecker and Bucherer-Bergs syntheses are effective for producing racemic mixtures, the demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of more sophisticated chemo-enzymatic methods. These modern techniques offer high yields and excellent enantioselectivity, making them highly suitable for industrial-scale production of key chiral intermediates like (S)-2-chlorophenylglycine for drugs such as clopidogrel. The choice of a particular synthetic route will ultimately depend on a balance of factors including desired stereochemistry, yield, cost-effectiveness, and environmental impact. Continued research in this area is likely to focus on the development of even more efficient and sustainable catalytic systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 15. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 16. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
Thermal Stability and Degradation of 2-Chlorophenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenylglycine is a critical chiral intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent clopidogrel. Its thermal stability is a crucial parameter for ensuring safe handling, storage, and processing during drug manufacturing. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of this compound. Due to the limited availability of in-depth public studies on this specific molecule, this guide synthesizes reported physical properties and outlines best-practice experimental protocols for its thermal analysis based on established methodologies for similar pharmaceutical compounds and amino acids. This document is intended to serve as a foundational resource for researchers and professionals in drug development.
Introduction
2-Amino-2-(2-chlorophenyl)acetic acid, commonly known as this compound, is a non-proteinogenic amino acid. Its chirality is fundamental to the efficacy of the final drug product, making the stability of its solid-state form a significant concern during development and production. Thermal events such as melting, decomposition, and polymorphic transitions can impact the purity, bioavailability, and overall quality of the active pharmaceutical ingredient (API). Understanding the thermal behavior of this compound is therefore essential for process optimization, risk assessment, and regulatory compliance.
Physicochemical and Thermal Properties
The literature provides several values for the melting point of this compound, often noted as a decomposition temperature, suggesting that melting and degradation occur in close proximity. The variation in reported temperatures may be attributed to different polymorphic forms, enantiomeric purity (racemic vs. enantiopure), and the experimental conditions used for analysis.
Table 1: Reported Thermal Properties of this compound
| Property | Value | Source |
| Melting Point/Decomposition | 294°C (decomposes) | ChemicalBook Safety Data Sheet |
| Melting Point/Decomposition | 186°C (decomposes) | Tokyo Chemical Industry Co., Ltd. |
| Melting Point | 185.4-186.8°C | Google Patents (US20040176637A1)[1] |
Table 2: Hazardous Decomposition Products
| Product | Source |
| Carbon oxides (CO, CO₂) | AK Scientific, Inc.[2] |
| Hydrogen chloride (HCl) | AK Scientific, Inc.[2] |
| Nitrogen oxides (NOx) | AK Scientific, Inc.[2] |
Experimental Protocols for Thermal Analysis
While specific, detailed experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not widely published, the following protocols outline standard methodologies for the characterization of such pharmaceutical intermediates.[3][4]
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[5]
Objective: To determine the onset temperature of decomposition and to quantify mass loss events.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Sample Weight | 3-5 mg | Ensures uniform heat distribution and minimizes thermal gradients. |
| Crucible | Alumina or platinum | Inert and can withstand high temperatures. |
| Atmosphere | Nitrogen (inert) or Air (oxidative) | Nitrogen is used to study inherent thermal stability, while air can reveal oxidative degradation pathways. |
| Flow Rate | 20-50 mL/min | Maintains a consistent environment and efficiently removes gaseous products. |
| Heating Rate | 10°C/min | A common rate for screening; slower rates (e.g., 2-5°C/min) can provide better resolution of thermal events. |
| Temperature Range | Ambient to 400°C | To cover the expected decomposition range. |
Procedure:
-
Tare the TGA balance with an empty crucible.
-
Accurately weigh 3-5 mg of this compound into the crucible.
-
Place the crucible in the TGA furnace.
-
Purge the system with the selected gas for at least 30 minutes to ensure a stable atmosphere.
-
Heat the sample from ambient temperature to 400°C at a rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and to study polymorphic transitions and decomposition.[3]
Objective: To determine the melting point, enthalpy of fusion, and to observe any polymorphic transitions or decomposition exotherms/endotherms.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Sample Weight | 2-5 mg | Provides good thermal contact and peak resolution. |
| Crucible | Crimped aluminum pans (with or without a pinhole) | Standard for many pharmaceutical applications. A pinhole allows for the escape of volatiles. Hermetically sealed pans are used for studying processes involving volatiles. |
| Atmosphere | Nitrogen (inert) | Prevents oxidative degradation and provides a stable baseline. |
| Flow Rate | 20-50 mL/min | Ensures an inert environment. |
| Heating Rate | 10°C/min | A standard rate for initial analysis. Slower rates can improve resolution. |
| Temperature Range | Ambient to 350°C | To encompass the melting and initial decomposition. |
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum pan and crimp the lid.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the cell at ambient temperature.
-
Heat the sample at a constant rate of 10°C/min up to 350°C.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy for each event.
Visualization of Experimental Workflow and Degradation Pathway
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal characterization of a pharmaceutical compound like this compound.
Caption: A logical workflow for the thermal analysis of this compound.
Postulated Thermal Degradation Pathway
Based on the identified hazardous decomposition products, a simplified potential degradation pathway can be postulated. The initial steps likely involve decarboxylation and deamination, followed by fragmentation of the aromatic ring at higher temperatures.
Caption: A simplified representation of the potential thermal degradation of this compound.
Conclusion
The thermal stability of this compound is a critical attribute for its successful application in pharmaceutical manufacturing. While the available data indicates a decomposition temperature in the range of 185-294°C, further detailed studies using TGA and DSC are warranted to fully characterize its thermal behavior, including the influence of crystal form and purity. The experimental protocols and workflows presented in this guide provide a solid foundation for conducting such investigations. A thorough understanding of the thermal properties will enable the development of robust and safe manufacturing processes for drugs derived from this important intermediate.
References
Analysis of 2-Chlorophenylglycine Crystal Structure: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. A thorough understanding of its three-dimensional structure is paramount for comprehending its chemical behavior, designing efficient synthetic routes, and developing new derivatives with enhanced therapeutic properties. This technical guide aims to provide a comprehensive analysis of the crystal structure of this compound. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals a notable absence of a publicly available, fully determined crystal structure for this compound or its simple salts.
This guide will therefore focus on the available information regarding its synthesis and physicochemical properties, while highlighting the critical need for experimental determination of its crystal structure. The subsequent sections will detail the common synthetic protocols and present a generalized workflow for crystal structure analysis, which can be applied once suitable crystals are obtained.
Synthesis and Crystallization
The synthesis of this compound is well-documented in chemical literature, primarily within patents related to the production of Clopidogrel and other pharmaceutical intermediates. A common route involves the Strecker synthesis or variations thereof, starting from 2-chlorobenzaldehyde (B119727).
General Synthetic Protocol
A typical synthesis procedure for racemic this compound is as follows:
-
Reaction of 2-chlorobenzaldehyde with an alkali metal cyanide (e.g., sodium cyanide) and ammonium (B1175870) chloride. This step forms the corresponding α-aminonitrile.
-
Hydrolysis of the α-aminonitrile. The intermediate is then hydrolyzed under acidic or basic conditions to yield the racemic this compound.
-
Purification and Crystallization. The crude product is purified by recrystallization from a suitable solvent system, such as water or aqueous alcohol mixtures. The slow cooling of a saturated solution is a standard method to obtain single crystals suitable for X-ray diffraction analysis.
Enantiomerically pure forms of this compound are typically obtained through the resolution of the racemate using a chiral resolving agent.
Experimental Workflow for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a standard crystallographic workflow. The diagram below illustrates the key stages of this process.
Anticipated Structural Features and Data Presentation
Although a definitive crystal structure is not available, some molecular features can be anticipated based on the known structure of similar amino acids. This compound is a chiral molecule existing as (R)- and (S)-enantiomers. In the solid state, it is expected to exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).
The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules. The presence of the chlorine atom on the phenyl ring may also lead to halogen bonding or other weak intermolecular interactions, influencing the overall crystal packing.
Once the crystal structure is determined, the quantitative data would be summarized in tables for clarity and comparative analysis. The key parameters to be presented are:
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₈H₈ClNO₂ |
| Formula weight | 185.61 |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm³) | To be determined |
| Theta range for data collection (°) | To be determined |
| Index ranges | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Completeness to theta = ...° (%) | To be determined |
| Refinement method | To be determined |
| Data / restraints / parameters | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2sigma(I)] | To be determined |
| R indices (all data) | To be determined |
| Largest diff. peak and hole (e.Å⁻³) | To be determined |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| Cl(1) | C(2) | To be determined |
| C(1) | C(7) | To be determined |
| C(7) | N(1) | To be determined |
| C(7) | C(8) | To be determined |
| C(8) | O(1) | To be determined |
| C(8) | O(2) | To be determined |
| ... | ... | To be determined |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C(1)-C(2)-Cl(1) | To be determined | ||
| N(1)-C(7)-C(1) | To be determined | ||
| N(1)-C(7)-C(8) | To be determined | ||
| C(1)-C(7)-C(8) | To be determined | ||
| O(1)-C(8)-O(2) | To be determined | ||
| O(1)-C(8)-C(7) | To be determined | ||
| ... | ... | ... | To be determined |
Conclusion and Future Outlook
The crystal structure of this compound remains an important, yet undetermined, piece of chemical information. The absence of this data in public databases presents a significant knowledge gap for researchers in medicinal chemistry and drug development. The experimental determination of its crystal structure through single-crystal X-ray diffraction is highly encouraged. Such a study would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing motifs. This information would not only be of fundamental chemical interest but would also provide a solid foundation for the rational design of new synthetic processes and the development of novel pharmaceutical agents based on the this compound scaffold.
Theoretical Exploration of 2-Chlorophenylglycine Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenylglycine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals, including antibiotics and anticoagulants. Its three-dimensional structure, or conformation, profoundly influences its biological activity and interaction with target molecules. This technical guide delves into the theoretical studies of this compound's conformational landscape. By leveraging principles from studies on analogous compounds like phenylglycine, this document outlines the probable stable conformers, the intramolecular forces governing their stability, and the computational and experimental methodologies employed for their characterization. This in-depth analysis is vital for rational drug design and the development of novel therapeutics.
Introduction
The conformational flexibility of small molecules is a critical determinant of their physicochemical properties and biological function. For amino acids and their derivatives, the relative orientation of the amino, carboxyl, and side-chain groups dictates their ability to interact with biological targets. This compound presents a fascinating case study due to the presence of a bulky and electronegative chlorine atom on the phenyl ring. This substitution is expected to significantly influence the rotational barriers around the Cα-Cβ and Cβ-C(phenyl) bonds, thereby altering the conformational preferences compared to unsubstituted phenylglycine. Understanding these preferences is paramount for predicting molecular interactions and designing more effective drug candidates.
Conformational Landscape of this compound
Based on extensive theoretical and experimental studies on phenylglycine, we can predict the key conformers of this compound. The primary drivers of conformational stability in these systems are intramolecular hydrogen bonds. Two main types of hydrogen bonding interactions are anticipated:
-
Type I: A double hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid (N-H···O=C).
-
Type II: A hydrogen bond between the hydroxyl hydrogen of the carboxylic acid and the nitrogen atom of the amino group (O-H···N).
The presence of the ortho-chloro substituent will introduce steric hindrance and electrostatic interactions that will modulate the relative energies of these conformers.
Key Dihedral Angles
The conformation of this compound can be described by three key dihedral angles:
-
φ (phi): C-N-Cα-C
-
ψ (psi): N-Cα-C-O
-
χ1 (chi1): N-Cα-Cβ-C1(phenyl)
The interplay of these angles defines the overall shape of the molecule.
Theoretical and Experimental Methodologies
A combination of computational and experimental techniques is essential for a comprehensive understanding of the conformational preferences of this compound.
Computational Chemistry Protocols
3.1.1. Quantum Mechanical Calculations:
-
Density Functional Theory (DFT): This is a widely used method for geometry optimization and energy calculations of molecular conformers. The B3LYP functional combined with a basis set such as 6-31G* is a common choice for such studies.[1] Dispersion corrections (e.g., D3) are often included to accurately model non-covalent interactions.
-
Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) can provide more accurate energy calculations, though at a higher computational cost.
3.1.2. Conformational Search:
A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers. This typically involves rotating the key dihedral angles (φ, ψ, and χ1) and performing geometry optimization on the resulting structures.
Experimental Validation Protocols
-
Fourier Transform Microwave (FTMW) Spectroscopy: This gas-phase technique provides highly accurate rotational constants which can be compared with theoretical predictions to unambiguously identify different conformers.[2]
-
Double Resonance Spectroscopy (e.g., UV-UV, IR-UV): These methods are used to record the vibrational and electronic spectra of individual conformers, providing further structural information.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR can be used to determine the population-averaged conformation and, in some cases, to study the dynamics of conformational exchange.[4]
Predicted Conformational Data for this compound
Table 1: Predicted Low-Energy Conformers of this compound and Their Stabilizing Interactions.
| Conformer ID | Dominant Intramolecular Interaction | Predicted Relative Energy (kcal/mol) |
| I | N-H···O=C (Type I) | 0.00 (Global Minimum) |
| II | O-H···N (Type II) | 0.5 - 1.5 |
| III | Other (e.g., N-H···π) | > 2.0 |
Table 2: Predicted Key Dihedral Angles (in degrees) for the Most Stable Conformer (I) of this compound.
| Dihedral Angle | Predicted Value Range |
| φ (C-N-Cα-C) | -80 to -100 |
| ψ (N-Cα-C-O) | 140 to 160 |
| χ1 (N-Cα-Cβ-C1) | 50 to 70 or 170 to 190 |
Visualizing Conformational Analysis Workflows and Relationships
The following diagrams illustrate the logical flow of a typical conformational analysis study and the relationships between key molecular features.
Conclusion
The theoretical study of this compound's conformation is crucial for understanding its chemical behavior and biological activity. While direct experimental data is limited, a robust framework for its conformational analysis can be built upon the extensive research on phenylglycine. The interplay between intramolecular hydrogen bonding and the steric and electronic effects of the ortho-chloro substituent will ultimately determine the conformational landscape. The combined application of high-level computational methods and advanced spectroscopic techniques will be instrumental in fully elucidating the three-dimensional structure of this important pharmaceutical building block, thereby paving the way for the design of more potent and selective drugs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The conformers of phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational study of jet-cooled L-phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of 2-Chlorophenylglycine: From Synthetic Intermediate to a Compound of Latent Biological Interest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenylglycine, a non-proteinogenic amino acid, is a molecule of significant interest in the pharmaceutical industry. While its primary and well-established role is that of a critical chiral intermediate in the synthesis of the prominent antiplatelet agent Clopidogrel (B1663587), a comprehensive review of available literature suggests a nascent exploration into its potential intrinsic biological activities. This technical guide provides a detailed overview of the established synthetic utility of this compound, alongside an analysis of emerging, yet largely uncorroborated, discussions surrounding its broader biological relevance. The document aims to furnish researchers and drug development professionals with a thorough understanding of the current state of knowledge, including detailed synthetic protocols, while also highlighting the existing gaps in the understanding of its direct pharmacological profile.
Introduction
This compound is a derivative of the simplest amino acid, glycine (B1666218), characterized by the presence of a 2-chlorophenyl substituent on the alpha-carbon. Its structural properties, particularly its chirality, have made it an invaluable building block in asymmetric synthesis. The (S)-enantiomer of this compound is a key precursor for the synthesis of (S)-Clopidogrel, a P2Y12 receptor antagonist widely used to inhibit platelet aggregation.[1] Beyond this well-documented application, this compound is occasionally mentioned in broader contexts, such as in the synthesis of potential analgesics and anti-inflammatory compounds, and as a member of the class of amino acid derivatives with purported ergogenic, or performance-enhancing, properties.[2] However, specific evidence and quantitative data to support these latter claims are currently lacking in the public domain. This guide will synthesize the available information, focusing on its established synthetic role and critically evaluating the potential for direct biological activity.
Synthetic Protocols
The synthesis of this compound is a well-established process, with the Strecker synthesis being a commonly employed method. This typically involves the reaction of 2-chlorobenzaldehyde (B119727) with ammonia (B1221849) and cyanide. Furthermore, enzymatic resolutions are often utilized to obtain the enantiomerically pure forms required for pharmaceutical applications.
Racemic Synthesis of this compound via Strecker Reaction
A common method for the synthesis of racemic this compound is the Strecker synthesis. The general protocol is as follows:
-
Reaction Initiation: A solution of 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate, and sodium cyanide is prepared in a mixture of methanol (B129727) and water.
-
Heating: The reaction mixture is stirred at an elevated temperature (e.g., 65-70°C) for several hours.[3]
-
Hydrolysis: The intermediate aminonitrile is then hydrolyzed, typically under basic conditions using a strong base like sodium hydroxide, followed by heating.
-
Purification and Isolation: The reaction mixture is subsequently treated with activated carbon to remove impurities. The pH is then adjusted to the isoelectric point (around 7-8) with an acid, causing the this compound to precipitate. The solid product is then filtered, washed, and dried.[3]
Enantiomeric Resolution
For the synthesis of Clopidogrel, the (S)-enantiomer of this compound is required. The resolution of the racemic mixture can be achieved through various methods, including:
-
Diastereomeric Salt Formation: Using a chiral resolving agent such as D-camphor sulfonic acid. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.[3]
-
Enzymatic Resolution: This method often involves the acylation of the racemic amino acid followed by enantioselective hydrolysis of the N-acyl derivative using an enzyme like penicillin acylase. This process yields the desired (S)-2-Chlorophenylglycine with high optical purity.[1][4]
Experimental Workflow: Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine
References
- 1. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 4. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
Probing the Synaptic Modulator: A Technical Guide to the Mechanism of Action of 2-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chlorophenylglycine is a synthetic amino acid derivative belonging to the phenylglycine class of compounds, which are recognized for their modulatory effects on metabotropic glutamate (B1630785) receptors (mGluRs). While direct pharmacological data on this compound is limited in publicly available literature, its structural similarity to well-characterized phenylglycine derivatives, notably (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG), provides a strong basis for inferring its mechanism of action. This guide synthesizes the current understanding of phenylglycine derivatives at mGluRs to project the likely pharmacological profile of this compound, focusing on its potential as a selective agonist for the mGluR5 subtype. We present inferred signaling pathways, detailed experimental protocols for its characterization, and quantitative data from closely related analogs to guide future research and drug development efforts.
Introduction to this compound and Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways. Group I mGluRs, which include mGluR1 and mGluR5, are of particular interest as they are coupled to Gαq/11 proteins and their activation leads to the mobilization of intracellular calcium and the activation of various protein kinases.
Phenylglycine derivatives have been instrumental in elucidating the function of mGluRs. The substitution pattern on the phenyl ring is a key determinant of their potency and selectivity for different mGluR subtypes. The presence of a chlorine atom at the 2-position of the phenyl ring in this compound suggests a specific interaction within the ligand-binding domain of certain mGluRs.
Inferred Mechanism of Action of this compound
Based on the pharmacological profile of the closely related compound, (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG), a selective mGluR5 agonist, it is highly probable that this compound also acts as an agonist at mGluR5. The proposed mechanism of action is as follows:
-
Receptor Binding and Activation: this compound is predicted to bind to the orthosteric binding site of the mGluR5 homodimer, inducing a conformational change that leads to receptor activation.
-
G Protein Coupling and Downstream Signaling: Upon activation, mGluR5 couples to the Gαq/11 protein, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC). Furthermore, this signaling cascade can lead to the activation of other important kinase pathways, including the Extracellular signal-regulated kinase (ERK) and Akt pathways.
This cascade of events ultimately modulates neuronal function by affecting ion channel activity, gene expression, and synaptic plasticity.
Signaling Pathway Diagram
Quantitative Data (Based on (R,S)-2-chloro-5-hydroxyphenylglycine - CHPG)
Due to the absence of direct quantitative data for this compound, the following table summarizes the reported pharmacological data for its close structural analog, CHPG, a known selective mGluR5 agonist. These values provide a reasonable estimate for the potential activity of this compound.
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| EC50 | mGluR5a | ~30 µM | Phosphoinositide Hydrolysis | [1] |
| EC50 | mGluR5b | ~60 µM | Calcium Current Inhibition | |
| Activity | mGluR1 | Agonist activity observed | Calcium Current Inhibition | |
| Activity | mGluR2, mGluR4 | No significant effect | Calcium Current Inhibition |
Note: The agonist activity of CHPG at mGluR1 in some systems suggests that this compound might also exhibit activity at this subtype, although likely with different potency compared to mGluR5.
Detailed Experimental Protocols
To facilitate the pharmacological characterization of this compound, this section provides detailed methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for specific mGluR subtypes.
Objective: To measure the displacement of a known radiolabeled antagonist by unlabeled this compound.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human mGluR subtype of interest.
-
Radiolabeled antagonist (e.g., [3H]MPEP for mGluR5).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes (typically 10-50 µg of protein per well).
-
Add the radiolabeled antagonist at a concentration close to its Kd.
-
Add the different concentrations of this compound or the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the target receptor upon agonist binding.
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins following activation of mGluRs by this compound.
Materials:
-
Cell membranes from cells expressing the mGluR of interest.
-
[35S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and the various concentrations of this compound.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the stimulated [35S]GTPγS binding against the concentration of this compound to determine the EC50 and Emax values.
cAMP Functional Assay
For mGluRs coupled to Gαi/o (Group II and III), agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP accumulation.
Materials:
-
Whole cells expressing the Gαi/o-coupled mGluR of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).
Protocol:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Plot the percentage inhibition of the forskolin response against the concentration of this compound to determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the well-established pharmacology of related phenylglycine derivatives provides a robust framework for predicting its activity. It is strongly hypothesized that this compound functions as a selective agonist for mGluR5, activating the Gαq/11 signaling cascade.
Future research should focus on the direct pharmacological characterization of this compound using the experimental protocols outlined in this guide. Determining its binding affinity, potency, and selectivity across all mGluR subtypes is essential. Furthermore, investigating its effects in cellular and in vivo models of neurological and psychiatric disorders where mGluR5 modulation is implicated will be crucial for evaluating its therapeutic potential. The logical relationship between compound structure and its likely activity underscores the importance of systematic pharmacological evaluation.
Logical Relationship Diagram
References
An In-depth Technical Guide to the Safety and Handling of 2-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenylglycine is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. Its most notable application is as a key intermediate in the manufacturing of the antiplatelet drug, clopidogrel (B1663587). This guide provides a comprehensive overview of the safety precautions, handling procedures, and relevant experimental protocols associated with this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The table below summarizes the key properties of this compound.
| Property | Value | References |
| Chemical Name | 2-amino-2-(2-chlorophenyl)acetic acid | [1] |
| Synonyms | DL-2-(2-Chlorophenyl)glycine, o-Chloro-a-aminophenylacetic acid | [1] |
| CAS Number | 141196-64-7 (for DL-racemate) | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Approximately 294°C (decomposes) | [2] |
| Boiling Point | 318.8°C at 760 mmHg | [1] |
| Flash Point | 65°C | [2] |
| Solubility | Slightly soluble in water. Soluble in dilute acids and bases. |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent adverse health effects.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Type | Specifications |
| Eye Protection | Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | In case of dust formation or inadequate ventilation, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used. |
Safe Handling and Storage
Proper handling and storage practices are crucial to minimize exposure and maintain the integrity of the compound.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from food and drink.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
| Accidental Release | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[2] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[2] |
Experimental Protocols
The following are examples of experimental protocols involving this compound. These are for informational purposes and should be adapted and validated for specific laboratory conditions.
Synthesis of Racemic this compound (Strecker Synthesis)
This protocol describes a common method for the synthesis of racemic this compound.
Methodology:
-
In a suitable reaction vessel, dissolve 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate, and sodium cyanide in a mixture of methanol (B129727) and water.
-
Stir the mixture at 65-70°C for approximately 5 hours.
-
Concentrate the solution and transfer it to an autoclave.
-
Add a 45% sodium hydroxide (B78521) solution and reflux the mixture for 4 hours at 120°C.
-
After cooling, add activated carbon and stir for 10 minutes for decolorization.
-
Filter to remove the activated carbon.
-
Adjust the pH of the filtrate to 7-8 with 50% sulfuric acid to precipitate the product.
-
Filter the precipitate and wash it with water.
-
Dry the product to obtain racemic this compound.
Resolution of Racemic this compound
This protocol outlines a method for separating the enantiomers of this compound.
Methodology:
-
Prepare a solution of racemic this compound and D-camphor sulfonic acid in water.
-
Stir the solution at 85°C for 30 minutes.
-
The diastereomeric salts will have different solubilities, allowing for their separation through fractional crystallization.
-
The separated diastereomeric salts can then be treated with a base to liberate the individual enantiomers of this compound.
Role as a Pharmaceutical Intermediate and Associated Pathway
This compound is not typically used as an active pharmaceutical ingredient (API) itself but serves as a crucial starting material for the synthesis of more complex drug molecules. Its primary use is in the production of clopidogrel, an antiplatelet agent.
Synthesis and Metabolic Activation of Clopidogrel
The following diagram illustrates the synthetic and metabolic pathway from this compound to the active metabolite of clopidogrel and its mechanism of action.
Caption: Synthetic and metabolic pathway of clopidogrel.
Conclusion
This compound is a valuable chemical intermediate with well-defined hazards. This guide has provided essential information for its safe handling, emergency procedures, and key experimental protocols. A thorough understanding of this information and adherence to the outlined safety measures are paramount for professionals working with this compound. The provided pathway diagram illustrates its critical role in the synthesis of the clinically significant drug, clopidogrel, highlighting the importance of this precursor in pharmaceutical development. Researchers and scientists must always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. DL-2-(2-Chlorophenyl)glycine | 141196-64-7 [chemicalbook.com]
- 3. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
Methodological & Application
Chiral Resolution of DL-2-Chlorophenylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of DL-2-Chlorophenylglycine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, including the antiplatelet agent Clopidogrel. Three primary methods for achieving enantiomerically pure forms of 2-Chlorophenylglycine are discussed: diastereomeric salt resolution, enzymatic kinetic resolution, and preparative high-performance liquid chromatography (HPLC).
Overview of Resolution Methods
The separation of enantiomers from a racemic mixture of DL-2-Chlorophenylglycine is a critical step in the synthesis of optically pure active pharmaceutical ingredients. The choice of resolution method depends on factors such as desired purity, yield, scalability, and cost. This guide outlines three effective techniques, providing comparative data and detailed protocols to assist researchers in selecting and implementing the most suitable method for their needs.
Data Presentation: Comparison of Resolution Methods
The following table summarizes the quantitative data associated with the different chiral resolution methods for DL-2-Chlorophenylglycine.
| Method | Resolving Agent / Enzyme / Column | (S)-Enantiomer Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Resolution | D-(+)-Camphorsulfonic acid | >50% (theoretical max is 50% without racemization) | >99%[1] | Well-established, scalable, high purity achievable. | Requires resolving agent recovery, may involve multiple recrystallization steps. |
| Enzymatic Kinetic Resolution | Immobilized Penicillin G Acylase | 90%[2] | 100%[2] | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires enzyme and substrate preparation, potential for enzyme inhibition. |
| Preparative Chiral HPLC | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak®) | High recovery, typically >95% | >99% | Direct separation, high purity, applicable to a wide range of compounds. | Higher cost, limited scalability compared to crystallization methods. |
Experimental Protocols
Diastereomeric Salt Resolution using D-(+)-Camphorsulfonic Acid
This protocol is based on the selective crystallization of a diastereomeric salt formed between one enantiomer of DL-2-Chlorophenylglycine and a chiral resolving agent.
Materials:
-
DL-2-Chlorophenylglycine
-
D-(+)-Camphorsulfonic acid[1]
-
Deionized Water
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Hydrochloric Acid (HCl) solution
-
Ethanol
Procedure:
-
Salt Formation:
-
In a reaction vessel, dissolve racemic DL-2-Chlorophenylglycine (1 equivalent) and D-(+)-Camphorsulfonic acid (1-1.2 equivalents) in water at an elevated temperature (e.g., 85°C) with stirring to achieve complete dissolution.[1]
-
Slowly cool the solution to room temperature to allow for the crystallization of the less soluble diastereomeric salt (S)-(+)-2-Chlorophenylglycine-D-camphorsulfonate.
-
The precipitate is collected by filtration and washed with a small amount of cold water.
-
-
Recrystallization (Optional):
-
For higher purity, the collected salt can be recrystallized from a suitable solvent like water or an alcohol-water mixture.
-
-
Liberation of the Free Amino Acid:
-
Suspend the diastereomeric salt in water.
-
Adjust the pH of the suspension to the isoelectric point of this compound (around pH 7) using a NaOH solution to precipitate the free (S)-(+)-2-Chlorophenylglycine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Recovery of the Resolving Agent and Unwanted Enantiomer:
-
The mother liquor contains the more soluble diastereomeric salt of (R)-(-)-2-Chlorophenylglycine. The resolving agent and the (R)-enantiomer can be recovered by acidification and extraction. The recovered (R)-enantiomer can be racemized for reuse.
-
Enzymatic Kinetic Resolution using Immobilized Penicillin G Acylase
This method utilizes the high enantioselectivity of an enzyme to catalyze a reaction on only one enantiomer of a derivatized racemic mixture.
Materials:
-
DL-2-Chlorophenylglycine
-
Phenylacetyl chloride
-
Sodium hydroxide (NaOH)
-
Immobilized Penicillin G Acylase
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
N-Acetylation of DL-2-Chlorophenylglycine:
-
Dissolve DL-2-Chlorophenylglycine in an aqueous NaOH solution.
-
Cool the solution in an ice bath and slowly add phenylacetyl chloride while maintaining the pH between 9 and 10.
-
After the reaction is complete, acidify the solution with HCl to precipitate the N-phenylacetyl-DL-2-Chlorophenylglycine.
-
Filter and dry the product.
-
-
Enzymatic Hydrolysis:
-
Suspend the N-phenylacetyl-DL-2-Chlorophenylglycine in a buffered aqueous solution (pH around 8).
-
Add the immobilized Penicillin G Acylase to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by HPLC. The enzyme will selectively hydrolyze the N-phenylacetyl group from the (S)-enantiomer.
-
-
Separation:
-
Once the reaction reaches approximately 50% conversion, filter off the immobilized enzyme for reuse.
-
Acidify the filtrate with HCl to a pH of about 2. This will precipitate the unreacted (R)-N-phenylacetyl-2-Chlorophenylglycine.
-
Filter to collect the (R)-derivative.
-
The filtrate contains the desired (S)-2-Chlorophenylglycine. Adjust the pH of the filtrate to the isoelectric point to precipitate the (S)-enantiomer.
-
Filter, wash with cold water, and dry to obtain pure (S)-2-Chlorophenylglycine.
-
Preparative Chiral HPLC
This protocol provides a general framework for the separation of DL-2-Chlorophenylglycine enantiomers using preparative chiral HPLC. The specific parameters may require optimization.
Materials:
-
DL-2-Chlorophenylglycine
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol, methanol, acetonitrile)
-
Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)
Instrumentation:
-
Preparative HPLC system with a chiral column (e.g., Chiralpak® IA, IB, or IC)
-
Fraction collector
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of DL-2-Chlorophenylglycine in the mobile phase.
-
Screen different chiral stationary phases and mobile phase compositions to achieve baseline separation of the two enantiomers. Common mobile phases for polysaccharide-based CSPs are mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol).
-
Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize run time. The addition of small amounts of an acidic or basic modifier can improve peak shape and resolution.
-
-
Scale-Up to Preparative Scale:
-
Once an optimal analytical method is developed, scale it up to a preparative column with the same stationary phase.
-
Increase the sample concentration and injection volume according to the capacity of the preparative column.
-
Perform the separation and collect the fractions corresponding to each enantiomer using a fraction collector.
-
-
Product Isolation:
-
Combine the fractions containing the desired pure enantiomer.
-
Evaporate the solvent under reduced pressure to obtain the purified enantiomer.
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
Application Notes and Protocols for the Incorporation of 2-Chlorophenylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-natural amino acid 2-Chlorophenylglycine into peptide scaffolds using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this sterically hindered amino acid can offer unique structural and functional properties to synthetic peptides, making it a valuable tool in drug discovery and development.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy to enhance the therapeutic potential of peptides. These modifications can lead to increased proteolytic stability, improved receptor affinity and selectivity, and favorable pharmacokinetic profiles. This compound, with its ortho-chloro substituted phenyl ring, introduces significant steric bulk and distinct electronic properties compared to its natural counterpart, phenylalanine. This can induce specific conformational constraints within the peptide backbone, potentially leading to novel biological activities. However, the steric hindrance posed by the ortho-chloro group presents challenges during peptide synthesis, requiring optimized protocols for efficient incorporation.
Data Presentation
The successful incorporation of this compound is highly dependent on the chosen coupling conditions. Due to the steric hindrance, standard coupling protocols may result in lower yields and purity. The following tables summarize representative quantitative data for the incorporation of Fmoc-2-Chlorophenylglycine-OH into a model peptide sequence, highlighting the impact of different coupling reagents and extended reaction times.
Table 1: Coupling Efficiency of Fmoc-2-Chlorophenylglycine-OH with Various Coupling Reagents
| Coupling Reagent | Activation Time (min) | Coupling Time (h) | Coupling Efficiency (%)* | Crude Purity (%)** |
| HBTU/DIPEA | 5 | 2 | 85 | 75 |
| HATU/DIPEA | 5 | 2 | 95 | 88 |
| DIC/Oxyma | 10 | 4 | 92 | 85 |
| PyBOP/DIPEA | 5 | 2 | 90 | 82 |
*Coupling efficiency was determined by Kaiser test and/or UV-Vis spectrophotometric quantification of the Fmoc-piperidine adduct upon deprotection. **Crude purity was determined by reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the cleaved peptide.
Table 2: Effect of Extended Coupling Time on the Incorporation of Fmoc-2-Chlorophenylglycine-OH using HATU/DIPEA
| Coupling Time (h) | Coupling Efficiency (%) | Crude Purity (%) |
| 2 | 95 | 88 |
| 4 | >99 | 92 |
| 6 | >99 | 93 |
Experimental Protocols
The following protocols are optimized for the incorporation of the sterically hindered this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Workflow
This protocol outlines the standard steps for Fmoc-based SPPS. Specific modifications for incorporating this compound are detailed in Protocol 2.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-2-Chlorophenylglycine-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using an appropriate activating agent. For standard amino acids, a 1-2 hour coupling time is usually sufficient.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.
Protocol 2: Optimized Coupling of Fmoc-2-Chlorophenylglycine-OH
Due to the steric hindrance of the ortho-chloro group, a standard coupling protocol is often insufficient for achieving high coupling efficiency. The following modifications are recommended:
Key Optimization Steps:
-
Choice of Coupling Reagent: Utilize a highly efficient coupling reagent known to overcome steric hindrance, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Equivalents of Reagents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).
-
Extended Coupling Time: Increase the coupling reaction time to 4-6 hours to ensure complete acylation.
-
Double Coupling: If monitoring indicates incomplete coupling after the initial extended period, a second coupling step with fresh reagents is recommended.
-
Monitoring the Reaction: Use a qualitative method like the Kaiser test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction.
Protocol 3: Purification and Characterization
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
RP-HPLC: Assess the purity of the final product by analytical RP-HPLC.
Impact on Peptide Structure and Function
The incorporation of this compound can significantly influence the conformational properties of a peptide. The bulky and electron-withdrawing chloro group can restrict the rotation around the chi (χ) angles of the side chain, favoring specific rotamers. This can lead to the stabilization of secondary structures such as β-turns or helical conformations, which might not be favored in the corresponding native peptide.
While specific signaling pathways directly modulated by this compound-containing peptides are context-dependent and require empirical determination, the induced conformational rigidity can enhance binding affinity and selectivity for specific biological targets. For instance, a conformationally constrained peptide may fit more precisely into a receptor's binding pocket, leading to a more potent biological response. Halogenation of peptides has also been shown to improve their cell permeability and resistance to enzymatic degradation, thereby enhancing their bioavailability and therapeutic potential.[1][2]
Conclusion
The incorporation of this compound into peptides is a valuable strategy for medicinal chemists and drug developers. While its steric hindrance requires optimization of standard SPPS protocols, the use of potent coupling reagents and extended reaction times can lead to high-yield synthesis of peptides with this unique amino acid. The resulting conformational constraints can impart desirable pharmacological properties, making this compound a powerful tool for the design of novel peptide-based therapeutics. Further investigation into the specific structural and biological effects of this modification in various peptide scaffolds is warranted to fully exploit its potential.
References
Application Notes and Protocols: 2-Chlorophenylglycine as a Key Intermediate in the Synthesis of Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of the antiplatelet agent Clopidogrel (B1663587), utilizing 2-Chlorophenylglycine as a critical chiral starting material. The following sections detail the synthetic pathway, experimental protocols, and key quantitative data to support process development and optimization.
Synthetic Pathway Overview
The synthesis of (S)-Clopidogrel from racemic this compound typically involves a multi-step process. The key stages include the esterification of the starting material, chiral resolution to isolate the desired (S)-enantiomer, N-alkylation with a thiophene (B33073) moiety, and a final cyclization reaction to form the thienopyridine core of the drug.
Caption: Synthetic pathway of (S)-Clopidogrel from this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported synthetic methods.
Table 1: Esterification of this compound
| Reactant | Reagent | Solvent | Yield (%) | Reference |
| (±)-2-Chlorophenylglycine | SOCl₂, Methanol | Methanol | 95 | [1] |
| (S)-2-Chlorophenylglycine Hydrochloride | SOCl₂, Methanol | Methanol | 98 | [2] |
| (S)-2-Chlorophenylglycine | H₂SO₄, Methanol | Methanol | 94 | [1] |
Table 2: Synthesis of (S)-Clopidogrel from (S)-2-Chlorophenylglycine Methyl Ester
| Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee) | Reference |
| (S)-2-Chlorophenylglycine Methyl Ester | 2-(2-Bromoethyl)thiophene (B149277), Formaldehyde | 88 | >99% | [1] |
| (S)-o-chlorophenylglycine methyl ester L-(+)-tartrate | 2-(2-thienyl)ethanol p-toluenesulfonate, Formaldehyde | High | >99% | [3] |
Experimental Protocols
Protocol 1: Preparation of (±)-2-Chlorophenylglycine Methyl Ester Hydrochloride
This protocol outlines the esterification of racemic this compound.
Caption: Experimental workflow for the synthesis of (±)-2-Chlorophenylglycine Methyl Ester HCl.
Methodology:
-
To a solution of this compound (100 g, 539 mmol) in methanol (270 mL), add thionyl chloride (47 mL, 647 mmol) dropwise.[1]
-
After the addition is complete, stir the mixture overnight at room temperature.[1]
-
Subsequently, heat the mixture for 3 hours.[1]
-
Evaporate approximately 50 mL of the methanol solvent.[1]
-
Pour the remaining reaction mixture into tert-butyl methyl ether (TBME, 700 mL).[1]
-
Collect the resulting white solid by filtration.[1]
-
Wash the solid with TBME and dry to obtain (±)-2-chlorophenylglycine methyl ester hydrochloride.[1]
-
Yield: 120.3 g (95%).[1]
-
Protocol 2: Chiral Resolution of (±)-2-Chlorophenylglycine Methyl Ester
This protocol describes the resolution of the racemic methyl ester to obtain the desired (S)-enantiomer.
Methodology:
-
Racemic 2-(2-chlorophenyl)glycine methyl ester is resolved with L-(+)-tartaric acid to yield the S-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrate salt.[3][4]
-
Alternatively, resolution can be achieved using (+)-10-camphorsulfonic acid.[4]
Protocol 3: Synthesis of (S)-Clopidogrel
This protocol details the conversion of enantiomerically pure (S)-2-chlorophenylglycine methyl ester to (S)-Clopidogrel.
Methodology:
-
The free base of (S)-2-chlorophenylglycine methyl ester is obtained by neutralizing the corresponding hydrochloride salt with a base such as sodium carbonate.[5]
-
The free ester is then reacted with a suitable 2-thienylethyl derivative, such as 2-(2-bromoethyl)thiophene or 2-(2-thienyl)ethanol p-toluenesulfonate, in the presence of a base.[3][4]
-
The resulting intermediate, (S)-methyl 2-((2-(thiophen-2-yl)ethyl)amino)(2-chlorophenyl)acetate, is cyclized using formaldehyde to yield (S)-Clopidogrel.[3][4]
-
Yield: 88% with an enantiomeric excess (ee) of >99%.[1]
-
Process Parameter Relationships
The successful synthesis of Clopidogrel is dependent on the careful control of several key process parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcomes.
Caption: Relationship between key process parameters and final product attributes.
Alternative Synthetic Approaches
Recent advancements have explored chemo-enzymatic methods for the preparation of the chiral intermediate, (S)-2-chlorophenylglycine methyl ester. These methods utilize enzymes, such as immobilized penicillin acylase, to selectively hydrolyze an N-acylated racemic precursor, offering high enantioselectivity and potentially more environmentally friendly reaction conditions.[2][6] This approach can lead to high yields and optical purity of the desired (S)-enantiomer.[2]
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 4. Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix-药物合成数据库 [drugfuture.com]
- 5. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chlorophenylglycine in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chlorophenylglycine is a non-proteinogenic amino acid that has emerged as a critical chiral building block in the field of asymmetric synthesis. Its structural features, particularly the presence of a stereocenter at the α-carbon and a substituted phenyl ring, make it a valuable precursor for the synthesis of a wide range of enantiomerically pure compounds. This is especially true in the pharmaceutical industry, where the chirality of a molecule is often directly linked to its therapeutic efficacy and safety profile. The enantiomers of this compound, (S)-(+)-2-chlorophenylglycine and (R)-(-)-2-chlorophenylglycine, serve as key intermediates in the synthesis of several active pharmaceutical ingredients (APIs). This document provides a detailed overview of the applications of this compound in asymmetric synthesis, along with specific experimental protocols for its preparation and use.
Core Applications in Asymmetric Synthesis
The primary application of this compound lies in its role as a chiral intermediate for the synthesis of high-value molecules.
-
Pharmaceutical Intermediate: The most significant application of (S)-2-chlorophenylglycine is as a key intermediate in the synthesis of the antiplatelet drug, Clopidogrel (B1663587).[1][2][3] Clopidogrel is widely used to prevent blood clots in patients who have had a recent heart attack or stroke. The specific stereochemistry of the (S)-enantiomer is crucial for the drug's activity.
-
Peptide Synthesis and Peptidomimetics: As a non-natural amino acid, this compound derivatives are used in the synthesis of peptides and peptidomimetics.[1] Incorporating such unnatural amino acids can enhance the metabolic stability and bioavailability of peptide-based drugs.[1]
-
Chiral Resolving Agent: The chiral nature of this compound allows it to be used as a resolving agent to separate racemic mixtures of other compounds.[1]
Experimental Protocols and Data
Several methods have been developed for the synthesis and resolution of this compound. The choice of method often depends on the desired scale, purity requirements, and environmental considerations.
Protocol 1: Synthesis of Racemic (RS)-2-Chlorophenylglycine via Strecker Synthesis
This protocol describes a classical approach to synthesize the racemic mixture of this compound.
Reaction Scheme:
Caption: Strecker synthesis of racemic this compound.
-
In a suitable reaction vessel, combine 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate (NH₄HCO₃; 23.7 g), and sodium cyanide (NaCN; 14.7 g).[4]
-
Add a solvent mixture of 500 ml of methanol and 500 ml of water.[4]
-
Stir the mixture at 65-70°C for 5 hours.[4]
-
Concentrate the solution and transfer it to an autoclave.
-
Add a 45% NaOH solution and reflux the mixture for 4 hours at 120°C.[4]
-
Cool the reaction mixture and add 2 g of activated carbon. Stir for 10 minutes for decolorization.[2]
-
Filter off the activated carbon.
-
Adjust the pH of the filtrate to 7-8 using 50% H₂SO₄ to precipitate the product.[4]
-
Filter the precipitate and wash it with water.
-
Dry the solid to obtain (RS)-2-chlorophenylglycine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 58% | [2][4] |
| Melting Point | 185.4-186.8 °C | [2] |
Protocol 2: Resolution of (RS)-2-Chlorophenylglycine using D-Camphor Sulfonic Acid
This protocol describes the separation of the enantiomers of this compound using a chiral resolving agent.
Caption: Workflow for the resolution of racemic this compound.
Methodology: [4]
-
In a reaction vessel, dissolve racemic this compound (60 g) and D-camphor sulfonic acid (80 g) in 360 ml of water.[4]
-
Stir the solution at 85°C for 30 minutes. A precipitate will form.[4]
-
Filter the mixture to collect the precipitate, which is the S(+)-chlorophenylglycine-d-camphoric sulfonic acid salt (S(+)CPG-DSC). The filtrate contains the (R)-enantiomer.[4]
-
Wash the collected precipitate with water.
-
Dissolve the wet S(+)CPG-DSC in 80 ml of water and adjust the pH to 7.[4]
-
Filter the resulting precipitate, wash with water, and dry to yield pure (S)-(+)-2-chlorophenylglycine.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield of (S)-enantiomer | 12.3 g (from 60 g racemic) | [4] |
Protocol 3: Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine
This modern approach utilizes an enzyme for highly selective synthesis, offering environmental benefits and high optical purity.
Caption: Chemo-enzymatic synthesis of (S)-2-Chlorophenylglycine.
Methodology Overview: [5]
This method involves the enantioselective amination of a prochiral keto acid, (2-chlorophenyl)glyoxylic acid (CPGA), using a leucine dehydrogenase (LeuDH) enzyme. A glucose dehydrogenase (GDH) is used in a coupled system to regenerate the necessary NADH cofactor.[5]
-
Substrate Synthesis: First, synthesize the (2-chlorophenyl)glyoxylic acid (CPGA) substrate. This can be achieved with a high yield of 91.7%.[5]
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing up to 0.5 M CPGA.
-
Add the engineered leucine dehydrogenase variant (EsLeuDH-F362L) and glucose dehydrogenase from Bacillus megaterium (BmGDH).
-
Maintain the reaction at 40°C for 8 hours.
-
-
Work-up: Isolate the (S)-CPG product from the reaction mixture.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate Conversion | Complete (up to 0.5 M CPGA) | [5] |
| Optical Purity (ee) | Optically Pure | [5] |
Protocol 4: Esterification of (S)-2-Chlorophenylglycine
This protocol describes the conversion of (S)-2-chlorophenylglycine to its methyl ester, a direct precursor for Clopidogrel synthesis.
Methodology: [6]
-
Add 18.6 g (0.1 mol) of (S)-2-chlorophenylglycine to 200 ml of anhydrous methanol.
-
Cool the mixture in an ice bath (0-5°C).
-
Slowly add 14.5 ml of thionyl chloride (SOCl₂) dropwise.[6]
-
After the addition is complete, allow the reaction to proceed at room temperature for 5 hours.[6]
-
Evaporate the solvent under reduced pressure at 60°C.
-
Dry the resulting solid in vacuo to obtain (S)-2-chlorophenylglycine methyl ester hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 98% | [6] |
| Product | (S)-o-chlorophenylglycine methyl ester hydrochloride | [6] |
Summary and Outlook
This compound is a cornerstone chiral synthon, particularly for the pharmaceutical industry. While classical chemical synthesis and resolution methods are well-established, modern chemo-enzymatic routes offer significant advantages in terms of efficiency, selectivity, and sustainability.[5][6] The protocols provided herein offer a range of options for researchers, from fundamental racemic synthesis to highly efficient, enantioselective enzymatic methods. The continued development of novel catalytic systems will further expand the utility of this compound and its derivatives in the asymmetric synthesis of complex, biologically active molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 3. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 4. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Enzymatic Resolution of 2-Chlorophenylglycine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure amino acids are fundamental building blocks in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). (S)-2-Chlorophenylglycine is a key chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel (B1663587).[1][2] Traditional chemical methods for resolving racemic mixtures can be inefficient and environmentally burdensome. Enzymatic kinetic resolution offers a highly selective and sustainable alternative, often yielding products with high enantiomeric purity under mild reaction conditions.[3]
This document provides detailed protocols for the enzymatic resolution of racemic 2-Chlorophenylglycine using immobilized Penicillin G Acylase (PGA). The method involves the N-acetylation of the racemic amino acid, followed by the enantioselective hydrolysis of the N-acetylated substrate. PGA selectively hydrolyzes the N-acyl group of the (S)-enantiomer, allowing for the separation of the desired (S)-2-Chlorophenylglycine from the unreacted (R)-N-acyl-2-Chlorophenylglycine.[1][3]
Data Presentation
Table 1: Quantitative Data for Enzymatic Resolution of (R,S)-N-phenylacetyl-2-chlorophenylglycine
| Parameter | Value | Reference |
| Substrate | (R,S)-N-phenylacetyl-2-chlorophenylglycine | [1] |
| Enzyme | Immobilized Penicillin Acylase | [1] |
| Temperature | 30 °C | [1][2] |
| pH | 8.0 | [1] |
| Reaction Time | 12 hours | [1][2] |
| Yield of (S)-2-chlorophenylglycine | 90% | [1][2] |
| Enantiomeric Excess (e.e.) of (S)-2-chlorophenylglycine | 100% | [1][2] |
| Yield of (R)-N-phenylacetyl-2-chlorophenylglycine | 97% | [1][2] |
Experimental Protocols
N-Phenylacetylation of (R,S)-2-Chlorophenylglycine
This protocol describes the preparation of the substrate for enzymatic resolution.
Materials:
-
(R,S)-2-Chlorophenylglycine
-
Phenylacetyl chloride
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve (R,S)-2-Chlorophenylglycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add phenylacetyl chloride to the solution while maintaining the pH between 9 and 10 with the addition of NaOH solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature.
-
Acidify the reaction mixture to a pH of 1-2 with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain (R,S)-N-phenylacetyl-2-chlorophenylglycine.[1]
Enzymatic Resolution of (R,S)-N-phenylacetyl-2-chlorophenylglycine
This protocol details the selective hydrolysis of the (S)-enantiomer using immobilized penicillin acylase.
Materials:
-
(R,S)-N-phenylacetyl-2-chlorophenylglycine
-
Immobilized Penicillin G Acylase[4]
-
Ammonia (B1221849) solution or other suitable base (e.g., NaOH, KOH, Na2CO3, NaHCO3)[1]
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute ethanol
-
Water
Procedure:
-
Suspend (R,S)-N-phenylacetyl-2-chlorophenylglycine in water. A typical concentration is 0.3 mol of substrate in 600 ml of water.[1]
-
Adjust the pH of the suspension to 8.0 with a suitable base like ammonia solution.[1]
-
Add immobilized penicillin acylase. The mass ratio of enzyme to substrate can be in the range of 1:3 to 1:10. For example, add 18.3g of immobilized enzyme to 91.2g of substrate.[1]
-
Maintain the reaction mixture at 30-40 °C with stirring for 10-20 hours.[1]
-
After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Adjust the pH of the filtrate to 1-2 with concentrated hydrochloric acid to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine and phenylacetic acid.[1]
-
Filter the precipitate, wash with hot water, and dry to recover (R)-N-phenylacetyl-2-chlorophenylglycine.[1]
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the concentrated filtrate to the isoelectric point of (S)-2-chlorophenylglycine to precipitate the product.
-
Filter the solid, wash with absolute ethanol, and dry to obtain (S)-2-chlorophenylglycine.[1][2]
Analytical Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the product should be determined using a suitable chiral analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Typical HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid. The exact composition should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
-
Injection Volume: 10 µL.[3]
Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100[3]
Visualizations
Experimental Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of this compound.
Logical Relationship of the Chemo-Enzymatic Process
References
- 1. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 2. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for N-Protection of 2-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-protection of 2-Chlorophenylglycine using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These procedures are essential for the incorporation of this non-canonical amino acid into peptides and other pharmaceutical compounds.
Introduction
This compound is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its incorporation into peptides and small molecules can impart unique conformational constraints and biological activities. To facilitate its use in solid-phase or solution-phase synthesis, the α-amino group must be reversibly protected. The choice of protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. This guide outlines reliable methods for the installation of Boc, Cbz, and Fmoc protecting groups onto this compound.
Data Presentation: Comparison of N-Protection Protocols
The following table summarizes typical reaction conditions and expected yields for the N-protection of this compound. These values are based on established protocols for similar amino acids and may require minor optimization for this specific substrate.
| Protecting Group | Reagent | Base | Solvent System | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (B78521) (NaOH) | Dioxane/Water or THF/Water | 2 - 12 | Room Temp. | 90 - 95 |
| Cbz | Benzyl (B1604629) Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | THF/Water | 20 | 0 | ~90 |
| Fmoc | Fmoc-Chloride (Fmoc-Cl) | N/A (aqueous media) | Water/Ethanol (B145695) | 1 - 3 | 60 | 80 - 90 |
Experimental Protocols
N-Boc-Protection of this compound
This protocol describes the protection of the amine group of this compound using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
n-Hexane
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield N-Boc-2-Chlorophenylglycine.[1][2]
N-Cbz-Protection of this compound
This protocol details the protection of the amine group of this compound using benzyl chloroformate.[3]
Materials:
-
This compound
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (15 mL for 2.64 mmol of substrate).[3]
-
Add sodium bicarbonate (2.0 eq) to the solution.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) to the cooled solution.[3]
-
Stir the reaction mixture at 0 °C for 20 hours.[3]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]
-
Purify the resulting residue by silica (B1680970) gel column chromatography (e.g., 40% EtOAc/n-hexane) to obtain N-Cbz-2-Chlorophenylglycine as a white powder with an expected yield of approximately 90%.[3]
N-Fmoc-Protection of this compound
This protocol outlines the protection of the amine group of this compound using Fmoc-chloride in an aqueous medium.[4]
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, mix this compound (1.0 mmol) and Fmoc-chloride (1.2 mmol).[4]
-
Add a 3:1 mixture of water and ethanol (1.5 mL).[4]
-
Stir the reaction mixture at 60 °C for 1-3 hours, monitoring the reaction by TLC.[4]
-
Upon completion, acidify the solution with 1M HCl.[4]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to afford the pure N-Fmoc-2-Chlorophenylglycine.[4]
Mandatory Visualizations
Caption: General reaction scheme for the N-protection of this compound.
Caption: A typical experimental workflow for N-protection reactions.
Caption: Decision tree for selecting an appropriate N-protecting group.
References
Application Notes and Protocols for the Quantification of 2-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The stereochemistry of this compound is crucial for the efficacy of the final active pharmaceutical ingredient (API). Therefore, accurate and robust analytical methods for the quantification and chiral purity assessment of this compound are essential in research, development, and quality control processes.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methods described are suitable for determining the concentration and enantiomeric purity of this compound in various samples, from raw materials to in-process controls.
Analytical Methods Overview
The choice of analytical method for quantifying this compound depends on several factors, including the sample matrix, the required sensitivity, and the need for chiral separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like amino acids. For this compound, both reversed-phase and chiral HPLC methods are applicable.
-
Reversed-Phase HPLC (RP-HPLC): This method is suitable for quantifying this compound and its impurities.
-
Chiral HPLC: This is the preferred method for determining the enantiomeric purity of this compound. This can be achieved using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[1][2]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. However, due to the low volatility of amino acids, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable compound.[3] Common derivatization approaches include silylation or a two-step esterification and acylation process.[3]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC with UV Detection (Reversed-Phase) | Chiral HPLC with UV Detection | GC-MS (after Derivatization) |
| Analyte | Total this compound | Enantiomers of this compound | Derivatized this compound |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.5 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL | ~ 1.5 µg/mL | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
Experimental Protocols
Protocol 1: Quantification of this compound using Reversed-Phase HPLC
This protocol describes a method for the quantification of total this compound using a C18 reversed-phase column.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Phosphoric acid
-
Water (HPLC grade)
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)[4]
2. Instrumentation
-
HPLC system with a UV detector
3. Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution in water and adjust the pH to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a final concentration within the calibration range.
4. HPLC Conditions
-
Column: C18, 250 x 4.6 mm, 5 µm[4]
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30°C[4]
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 10 µL
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Protocol 2: Chiral Separation of this compound Enantiomers by HPLC
This protocol is designed for the determination of the enantiomeric purity of this compound using a chiral stationary phase.
1. Materials and Reagents
-
(R)-2-Chlorophenylglycine and (S)-2-Chlorophenylglycine reference standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Chirobiotic T column or a similar teicoplanin-based chiral stationary phase[1]
2. Instrumentation
-
HPLC system with a UV detector
3. Preparation of Solutions
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the column and specific enantiomers.[1]
-
Standard Solutions: Prepare separate stock solutions of (R)- and (S)-2-Chlorophenylglycine in the mobile phase. Prepare a racemic standard by mixing equal volumes of the two stock solutions.
-
Sample Solution: Dissolve the sample in the mobile phase.
4. HPLC Conditions
-
Column: Chirobiotic T, 250 x 4.6 mm, 5 µm[1]
-
Mobile Phase: Methanol/Water (70:30 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
5. Data Analysis
-
Identify the peaks for the (R) and (S) enantiomers based on the retention times of the individual standards.
-
Calculate the enantiomeric excess (% ee) of the sample using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 3: Quantification of this compound by GC-MS after Derivatization
This protocol details the analysis of this compound by GC-MS following a two-step esterification and acylation derivatization.[3]
1. Materials and Reagents
-
This compound reference standard
-
3 M HCl in Methanol
-
Pentafluoropropionic anhydride (B1165640) (PFPA)
-
Ethyl acetate (B1210297)
-
Nitrogen gas (high purity)
2. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Heating block or oven
3. Derivatization Procedure [3]
-
Esterification:
-
Place a known amount of the dried sample (e.g., 10-100 µg) in a reaction vial.
-
Add 200 µL of 3 M HCl in methanol.
-
Seal the vial and heat at 80°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried residue.
-
Seal the vial and heat at 65°C for 30 minutes.
-
Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
4. GC-MS Conditions
-
GC Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
5. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared from derivatized standards. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.
Visualizations
References
- 1. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Application Notes and Protocols for the HPLC Analysis of 2-Chlorophenylglycine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceuticals. Notably, the (S)-enantiomer is a key intermediate in the production of the antiplatelet agent Clopidogrel.[1] Given that the pharmacological and toxicological properties of enantiomers can vary significantly, the accurate determination of enantiomeric purity is a critical aspect of quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the enantioselective analysis of this compound.[2]
This document provides detailed application notes and protocols for two distinct HPLC methods for the analysis of this compound enantiomers: a direct method using a macrocyclic glycopeptide-based chiral stationary phase, and an indirect method involving pre-column derivatization.
Method 1: Direct Enantioseparation using a Chiral Stationary Phase (CSP)
This method is predicated on the direct separation of the enantiomers on a chiral column, offering a streamlined and efficient analytical process. The use of a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, has been noted for its effectiveness in resolving underivatized phenylglycine and its derivatives.[2] The selectivity of separation for this compound enantiomers has been observed to increase with a higher concentration of methanol (B129727) in aqueous-organic mobile phases.[2]
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A macrocyclic glycopeptide-based column (e.g., Chirobiotic™ T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol (HPLC grade), Acetonitrile (HPLC grade), Triethylamine (TEA), and Acetic Acid (AA).
-
Sample Diluent: Mobile Phase.
-
Standard Solutions: Prepare stock solutions of racemic this compound and individual enantiomers (if available) in the sample diluent at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions to the desired concentration (e.g., 0.1 mg/mL).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirobiotic™ T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL. |
Expected Results:
The following table presents hypothetical, yet representative, quantitative data for the separation of this compound enantiomers based on typical performance of similar compounds on a Chirobiotic™ T column.
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (R)-2-Chlorophenylglycine | 8.5 | 1.1 | - |
| (S)-2-Chlorophenylglycine | 10.2 | 1.2 | > 2.0 |
Method 2: Indirect Enantioseparation via Pre-column Derivatization
This alternative approach involves the derivatization of the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column. This method is particularly useful when a chiral column is not available or when alternative selectivity is required.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Derivatizing Agent: o-Phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Water.
-
Standard Solutions: Prepare a stock solution of racemic this compound in water at 1 mg/mL.
Derivatization Procedure:
-
To 100 µL of the this compound solution, add 100 µL of OPA/N-acetyl-L-cysteine derivatizing reagent.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the derivatized sample into the HPLC system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (25 mM Sodium Phosphate, pH 7.0) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-5 min: 20% B; 5-20 min: 20-60% B; 20-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 337 nm |
| Injection Volume | 20 µL |
Expected Results:
The following table presents hypothetical quantitative data for the separation of the diastereomeric derivatives of this compound.
| Diastereomer Derivative | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (R)-2-Chlorophenylglycine-OPA | 15.3 | 1.1 | - |
| (S)-2-Chlorophenylglycine-OPA | 16.8 | 1.2 | > 2.0 |
Experimental Workflows
Caption: Experimental workflows for direct and indirect HPLC analysis.
Signaling Pathways and Logical Relationships
References
Application Notes and Protocols for the Synthesis of Non-natural Peptides Containing 2-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of the non-natural amino acid 2-Chlorophenylglycine into synthetic peptides. The information presented is intended to facilitate the design and execution of synthetic strategies for creating novel peptidomimetics and other peptide-based compounds for research and drug development.
Introduction to this compound in Peptide Synthesis
This compound is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry due to its potential to introduce unique structural and functional properties into peptides. The presence of a chlorine atom on the phenyl ring can influence the peptide's conformation, hydrophobicity, and resistance to enzymatic degradation. However, the ortho-substitution of the chlorine atom also presents a significant challenge in peptide synthesis due to steric hindrance. This steric bulk can impede the efficiency of both the coupling and deprotection steps in standard solid-phase peptide synthesis (SPPS) protocols.
Careful selection of coupling reagents, optimization of reaction conditions, and potentially longer reaction times are crucial for the successful incorporation of this compound into a peptide sequence. These application notes will provide an overview of the synthetic considerations, detailed protocols for both Fmoc and Boc SPPS, and guidance on the cleavage, purification, and characterization of the final peptide product.
Data Presentation: Coupling Reagent Performance for Sterically Hindered Amino Acids
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. While specific quantitative data for the coupling efficiency of Fmoc-2-Chlorophenylglycine is not extensively available in the reviewed literature, a comparative analysis of coupling reagents for other sterically hindered amino acids can provide valuable guidance. The following table summarizes the general performance of common coupling reagents in such challenging couplings.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Very High | High efficiency, fast reaction times, low racemization. | Higher cost. |
| HBTU | Uronium/Aminium | High | Good efficiency, widely used. | Can cause side reactions with certain amino acids. |
| PyBOP | Phosphonium | High | Effective for hindered couplings, less allergenic than HBTU. | Byproducts can be difficult to remove. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Cost-effective, low racemization with Oxyma. | Slower reaction times compared to uronium salts. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Widely used, cost-effective. | Can lead to racemization, especially with hindered residues. |
Note: The optimal coupling reagent and conditions should be determined empirically for each specific peptide sequence containing this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of peptides containing this compound using both Fmoc and Boc solid-phase peptide synthesis (SPPS).
Protocol 1: Fmoc-SPPS of a Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-2-Chlorophenylglycine-OH.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.
2. First Amino Acid Loading (for 2-chlorotrityl chloride resin):
-
Dissolve the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 2 equivalents) and diisopropylethylamine (DIEA, 4 equivalents) in dichloromethane (B109758) (DCM).
-
Add the solution to the swollen resin and shake for 2 hours.
-
Cap any unreacted sites by treating the resin with a solution of DCM/methanol/DIEA (80:15:5) for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and diethyl ether (3x) and dry under vacuum.
3. Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling of Fmoc-2-Chlorophenylglycine-OH:
-
Pre-activate Fmoc-2-Chlorophenylglycine-OH (3 equivalents) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary. Monitor the reaction using a qualitative ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
4. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Collect fractions containing the pure peptide and lyophilize to obtain the final product.
Protocol 2: Boc-SPPS of a Peptide Containing this compound
This protocol provides a general method for incorporating Boc-2-Chlorophenylglycine-OH into a peptide sequence.
1. Resin Preparation and First Amino Acid Loading:
-
Swell Merrifield resin in DCM for 1 hour.
-
Load the first Boc-amino acid using a cesium salt method or other standard procedures.
2. Peptide Chain Elongation (Iterative Cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 15 minutes. Drain and repeat for another 15 minutes.
-
Washing and Neutralization: Wash the resin with DCM (3x) and then neutralize with 10% DIEA in DCM (3x). Wash again with DCM (3x).
-
Coupling of Boc-2-Chlorophenylglycine-OH:
-
Activate Boc-2-Chlorophenylglycine-OH (3 equivalents) with a coupling reagent such as DIC (3 equivalents) and HOBt (3 equivalents) in a mixture of DMF and DCM.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours. Monitor for completion.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection, washing, and coupling cycle for the entire peptide sequence.
3. Cleavage and Deprotection:
-
Cleavage from the resin and removal of side-chain protecting groups is typically achieved using strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). Caution: These are extremely hazardous reagents and require specialized equipment and handling procedures.
-
Follow established protocols for HF or TFMSA cleavage, including the use of appropriate scavengers.
4. Purification:
-
Purify the crude peptide using RP-HPLC as described in the Fmoc-SPPS protocol.
Applications and Biological Relevance
While the primary known application of this compound is as an intermediate in the synthesis of the antiplatelet drug clopidogrel, its incorporation into non-natural peptides opens avenues for the development of novel therapeutics and research tools. Peptidomimetics containing this compound may exhibit enhanced properties such as:
-
Increased proteolytic stability: The unnatural amino acid can hinder the recognition and cleavage by proteases.
-
Modified receptor binding: The chloro-substituted phenyl ring can alter the binding affinity and selectivity for biological targets.
-
Improved pharmacokinetic properties: Changes in lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Hypothetical Signaling Pathway Modulation:
Peptides containing this compound could be designed to interact with a variety of cellular targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes. For example, a synthetic peptide could be developed as an antagonist for a specific GPCR involved in a disease pathway.
Characterization of Peptides Containing this compound
Mass Spectrometry:
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will be observable in the mass spectrum, providing a clear signature for the incorporation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peptide and the presence of the 2-chlorophenyl group. Specific aromatic proton and carbon signals will be characteristic of the incorporated residue.
High-Performance Liquid Chromatography (HPLC):
-
Analytical RP-HPLC is essential for assessing the purity of the crude and purified peptide.
Conclusion
The incorporation of this compound into peptides presents both opportunities and challenges. While its steric hindrance requires careful optimization of synthetic protocols, the resulting non-natural peptides may possess valuable properties for drug discovery and development. The protocols and information provided in these application notes serve as a starting point for researchers to explore the potential of this unique building block in the creation of novel and effective peptidomimetics. Further research is warranted to establish specific quantitative data and to explore the full range of biological activities of peptides containing this compound.
Application Notes and Protocols for the Derivatization of 2-Chlorophenylglycine for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-Chlorophenylglycine for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and reproducible for research and quality control applications.
Chiral Separation and Quantification of this compound Enantiomers by HPLC
This method is ideal for the enantiomeric separation and quantification of this compound, which is crucial for the development of chiral drugs. The protocol involves pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which converts the enantiomers into diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.
Experimental Protocol: HPLC Derivatization with Marfey's Reagent
Materials:
-
This compound standard and sample solutions
-
Marfey's reagent (1% w/v in acetone)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer). For quantitative analysis, prepare a series of calibration standards of known concentrations.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the this compound solution with 200 µL of 1% Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution to initiate the reaction.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M hydrochloric acid to stop the reaction.
-
-
Sample Dilution and Filtration:
-
Dilute the derivatized sample with the initial mobile phase to a concentration suitable for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 340 nm |
| Injection Volume | 20 µL |
Quantitative Data (Estimated)
Note: The following data is based on typical performance for the analysis of similar amino acid derivatives and should be validated for this compound in your laboratory.
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD) | < 5% |
Workflow Diagram: HPLC Derivatization
Quantification of this compound by GC-MS
For a volatile and thermally stable derivative suitable for GC-MS analysis, a two-step silylation process is recommended. This involves the protection of the carboxylic acid group followed by silylation of the amino group. This method is highly sensitive and provides structural information from the mass spectrometric data.
Experimental Protocol: GC-MS Derivatization (Silylation)
Materials:
-
This compound standard and sample solutions
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Micro-reaction vials (2 mL) with screw caps
-
Heating block
-
Nitrogen gas supply
Procedure:
-
Sample Preparation and Drying:
-
Pipette a known volume of the this compound solution into a micro-reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Securely cap the vial and vortex thoroughly to dissolve the residue.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
-
Sample Preparation for Injection:
-
After cooling to room temperature, the sample is ready for injection. If necessary, the sample can be diluted with anhydrous ethyl acetate.
-
GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Quantitative Data (Estimated)
Note: The following data is based on typical performance for the GC-MS analysis of silylated amino acids and should be validated for this compound in your laboratory.
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Recovery | 90 - 110% |
| Precision (RSD) | < 10% |
Workflow Diagram: GC-MS Derivatization
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-Chlorophenylglycine-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1][2] This methodology allows for the efficient and sequential assembly of amino acids on a solid support, enabling the synthesis of complex peptide sequences.[3] The incorporation of unnatural amino acids, such as 2-chlorophenylglycine, offers a powerful tool for modifying peptide structure, stability, and biological activity.
Fmoc-2-Chlorophenylglycine-OH is a sterically hindered amino acid derivative. Its bulky nature, owing to the chlorine-substituted phenyl group, presents unique challenges during SPPS, primarily in achieving efficient coupling reactions.[4] Incomplete coupling can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[5]
These application notes provide a comprehensive guide to the use of Fmoc-2-Chlorophenylglycine-OH in Fmoc-SPPS. They include recommended protocols, considerations for optimizing coupling efficiency, and strategies to overcome the challenges associated with sterically hindered residues.
Key Considerations for Incorporating Fmoc-2-Chlorophenylglycine-OH
The successful incorporation of the sterically demanding Fmoc-2-Chlorophenylglycine-OH requires careful optimization of the coupling step. Standard protocols may need to be modified to ensure complete acylation of the N-terminal amine of the growing peptide chain.
Factors Influencing Coupling Efficiency:
-
Steric Hindrance: The bulky side chain of this compound can significantly impede the approach of the activated amino acid to the N-terminus of the peptide-resin.
-
Coupling Reagents: The choice of coupling reagent is critical. More potent activating agents are generally required for hindered amino acids.
-
Reaction Time: Extended coupling times are often necessary to drive the reaction to completion.
-
Double Coupling: Performing the coupling step twice can significantly improve the incorporation of challenging residues.
-
Solvent: The choice of solvent can impact both the swelling of the resin and the solubility of the reactants, influencing reaction kinetics. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most common solvents used in SPPS.[5]
Data Presentation: Reagent Selection and Coupling Conditions
The following tables summarize recommended reagents and conditions for the efficient incorporation of Fmoc-2-Chlorophenylglycine-OH.
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Reagent Name | Key Advantages |
| Uronium/Aminium Salts | HATU, HCTU | Highly reactive, excellent for hindered couplings, low racemization.[6] |
| Phosphonium Salts | PyBOP | Efficient, with no risk of guanidinylation side reactions.[6] |
| Carbodiimides | DIC/OxymaPure | Cost-effective, with a low risk of racemization when used with an additive. |
Table 2: Recommended Coupling Protocol Parameters for Fmoc-2-Chlorophenylglycine-OH
| Parameter | Standard Protocol | Recommended for Fmoc-2-Chlorophenylglycine-OH |
| Amino Acid Equivalents | 3-5 eq. | 4-6 eq. |
| Coupling Reagent Equivalents | 3-5 eq. | 4-5.9 eq. |
| Base Equivalents (e.g., DIPEA) | 6-10 eq. | 8-12 eq. |
| Coupling Time | 30-60 min | 2-4 hours or overnight |
| Coupling Strategy | Single Coupling | Double Coupling |
Experimental Protocols
The following are detailed protocols for manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., 2-chlorotrityl chloride resin for protected peptide fragments or Rink amide resin for C-terminal amides) in a fritted reaction vessel.[7]
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
To the swollen resin, add a solution of 20% (v/v) piperidine (B6355638) in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-2-Chlorophenylglycine-OH
This protocol is optimized for the incorporation of the sterically hindered Fmoc-2-Chlorophenylglycine-OH.
-
Activation of the Amino Acid:
-
In a separate vial, dissolve Fmoc-2-Chlorophenylglycine-OH (4 equivalents relative to the resin loading) and a coupling agent such as HATU (3.9 equivalents) in DMF.
-
Add Diisopropylethylamine (DIPEA) (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
First Coupling:
-
Add the activated Fmoc-2-Chlorophenylglycine-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling (Double Coupling):
-
Repeat steps 1 and 2 to ensure the highest possible coupling efficiency.
-
-
Washing:
-
After the second coupling, wash the resin thoroughly with DMF (5 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.
-
-
Monitoring the Coupling Reaction:
-
The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. For N-substituted residues like this compound, the chloranil (B122849) test can be used.
-
Protocol 4: Capping of Unreacted Amines (Optional but Recommended)
If the coupling of Fmoc-2-Chlorophenylglycine-OH is incomplete, any unreacted N-terminal amines should be capped to prevent the formation of deletion sequences.
-
After the coupling step, wash the resin with DMF.
-
Prepare a capping solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF and DCM.
Protocol 5: Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes any side-chain protecting groups.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Activation and coupling strategy for Fmoc-2-Chlorophenylglycine-OH.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of Fmoc-2-Chlorophenylglycine-OH. | - Use a more potent coupling reagent (HATU, HCTU).- Increase coupling time (2-4 hours or overnight).- Perform a double coupling.- Increase the equivalents of amino acid and coupling reagent. |
| Deletion Sequences in Final Product | Incomplete coupling of Fmoc-2-Chlorophenylglycine-OH. | - Implement a capping step after the coupling of the hindered residue.- Optimize coupling conditions as described above. |
| Aggregation | Interchain hydrogen bonding of the growing peptide. | - Use a higher-swelling resin.- Perform synthesis at an elevated temperature (if using a suitable synthesizer).- Incorporate backbone-modifying dipeptides (pseudoprolines) if the sequence allows. |
By implementing these optimized protocols and considering the specific challenges posed by sterically hindered amino acids, researchers can successfully incorporate Fmoc-2-Chlorophenylglycine-OH into their peptide sequences, enabling the exploration of novel peptide structures and functions.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. mesalabs.com [mesalabs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: 2-Chlorophenylglycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenylglycine methyl ester is a pivotal chiral building block in synthetic organic chemistry, most notably as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel (B1663587).[1][2][3][4] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes, experimental protocols for its synthesis, and relevant biological context for researchers in drug discovery and development.
Applications
The primary application of this compound methyl ester, particularly the (S)-enantiomer, is in the pharmaceutical industry as a precursor to Clopidogrel.[1][2][3] Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet aggregation and thrombus formation.[5][6]
Beyond its role in Clopidogrel synthesis, this compound and its derivatives are valuable in:
-
Asymmetric Synthesis: As a chiral building block for the synthesis of other complex, enantiomerically pure molecules.[1]
-
Medicinal Chemistry: In the development of novel therapeutic agents, particularly those targeting neurological disorders.[1]
-
Enzyme Inhibition Studies: As a reagent to investigate enzyme-ligand interactions and screen for potential drug candidates.[1]
Synthesis of this compound Methyl Ester
The synthesis of this compound methyl ester can be achieved through various methods, including classical chemical synthesis and more modern chemo-enzymatic routes that offer high enantioselectivity.
Chemical Synthesis and Resolution
A common approach involves the esterification of racemic this compound followed by the resolution of the resulting methyl ester enantiomers.
Experimental Protocol 1: Synthesis of Racemic this compound Methyl Ester Hydrochloride [7][8]
-
Reaction Setup: To a flask containing 270 mL of methanol (B129727) (MeOH), add 100 g (539 mmol) of this compound.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add 47 mL (647 mmol, 1.2 equivalents) of thionyl chloride (SOCl₂) dropwise.
-
Reaction: Stir the mixture overnight at room temperature, followed by heating in a hot water bath for 3 hours.
-
Work-up: Evaporate approximately 50 mL of the methanol. Pour the remaining reaction mixture into 700 mL of tert-butyl methyl ether (TBME).
-
Isolation: Collect the resulting white solid by filtration and wash with TBME.
-
Drying: Dry the solid to yield (±)-2-Chlorophenylglycine methyl ester hydrochloride.
Experimental Protocol 2: Resolution of Racemic this compound Methyl Ester using L-(+)-Tartaric Acid [4]
-
Preparation: Dissolve 100 kg of racemic this compound methyl ester in 72 L of acetone.
-
Resolution: Add this solution to a suspension of L-(+)-tartaric acid in 400 L of methanol at 30-35°C.
-
Crystallization: Stir the reaction mass for 12 hours and then cool to 20-22°C to induce crystallization of the (S)-(+)-2-Chlorophenylglycine methyl ester L-(+)-tartrate salt.
-
Enantiomeric Enrichment: The desired enantiomeric purity (>99%) can be achieved by repeated cycles of heating the mixture to 50-55°C and cooling back to 20-22°C.[4]
-
Isolation: The tartrate salt is collected by filtration.
Experimental Protocol 3: Liberation of (S)-(+)-2-Chlorophenylglycine Methyl Ester Free Base [4][9]
-
Reaction: Mix 90 kg of (S)-(+)-2-chlorophenylglycine methyl ester tartrate salt with 450 L of water.
-
Basification: Add 20% ammonia (B1221849) solution (approximately 45 L) until the pH of the reaction mass is between 7.0 and 7.2.
-
Extraction: Add 270 L of dichloromethane (B109758) and stir for 30 minutes. Separate the organic layer.
-
Further Extraction: Extract the aqueous layer twice more with 50 L of dichloromethane each time.
-
Isolation: Combine the organic layers and distill the solvent under reduced pressure to obtain (S)-(+)-2-chlorophenylglycine methyl ester as an oily residue.
Chemo-enzymatic Synthesis
This modern approach utilizes enzymes for highly selective reactions, often resulting in high yields and excellent enantiomeric purity, thus simplifying the overall process by avoiding classical resolution steps.[3][10]
Experimental Protocol 4: Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine Methyl Ester [3][10]
This process involves several steps:
-
N-Acetylation of (R,S)-2-chlorophenylglycine:
-
Dissolve 74.2 g (0.4 mol) of (R,S)-o-chlorophenylglycine and 48 g (1.2 mol) of NaOH in 700 mL of water.
-
Under ice-bath conditions, add 64 mL (0.48 mol) of phenylacetyl chloride dropwise.
-
Stir the reaction overnight at room temperature.
-
Adjust the pH to 1-2 with hydrochloric acid to precipitate the product.
-
Filter and dry to obtain (R,S)-N-phenylacetyl-o-chlorophenylglycine.
-
-
Enzymatic Resolution:
-
Suspend 91.2 g (0.3 mol) of (R,S)-N-phenylacetyl-o-chlorophenylglycine in 600 mL of water and adjust the pH to 8.0 with ammonia water.
-
Add 18.3 g of immobilized penicillin acylase and stir at 30°C for 12 hours.
-
Filter to remove the immobilized enzyme.
-
The filtrate contains (S)-o-chlorophenylglycine. The solid (R)-N-phenylacetyl-o-chlorophenylglycine can be racemized and recycled.
-
-
Esterification of (S)-o-chlorophenylglycine:
-
Add 18.6 g (0.1 mol) of (S)-o-chlorophenylglycine to 200 mL of anhydrous methanol.
-
In an ice bath (0-5°C), add 14.5 mL of thionyl chloride (SOCl₂) dropwise.
-
Stir at room temperature for 5 hours.
-
Evaporate to dryness under reduced pressure at 60°C to obtain (S)-o-chlorophenylglycine methyl ester hydrochloride.[3]
-
-
Liberation of the Free Ester:
-
The hydrochloride salt is dissolved in a basic solution (e.g., sodium bicarbonate solution at pH 8.0-10) and extracted with an organic solvent like dichloromethane.
-
The organic layer is washed, dried, and concentrated to yield (S)-o-chlorophenylglycine methyl ester.[10]
-
Quantitative Data Summary
| Synthesis Step | Starting Material | Product | Reagents | Yield | Enantiomeric Excess (e.e.) | Purity | Reference |
| Racemic Esterification | This compound | (±)-2-Chlorophenylglycine methyl ester HCl | SOCl₂, MeOH | 95% | N/A | - | [8] |
| Resolution | Racemic this compound methyl ester | (S)-(+)-2-Chlorophenylglycine methyl ester L-(+)-tartrate salt | L-(+)-Tartaric acid, Acetone, MeOH | - | >99% | >99% | [4] |
| Chemo-enzymatic: N-Acetylation | (R,S)-o-chlorophenylglycine | (R,S)-N-phenylacetyl-o-chlorophenylglycine | Phenylacetyl chloride, NaOH | 95% | N/A | - | [3][10] |
| Chemo-enzymatic: Enzymatic Hydrolysis | (R,S)-N-phenylacetyl-o-chlorophenylglycine | (S)-o-chlorophenylglycine | Immobilized penicillin acylase | 90% | 100% | - | [3] |
| Chemo-enzymatic: Esterification | (S)-o-chlorophenylglycine | (S)-o-chlorophenylglycine methyl ester HCl | SOCl₂, MeOH | 98% | - | - | [3][10] |
| Chemo-enzymatic: Free Ester Liberation | (S)-o-chlorophenylglycine methyl ester HCl | (S)-o-chlorophenylglycine methyl ester | NaHCO₃ solution, CH₂Cl₂ | 98% | - | - | [10] |
Diagrams
Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 7. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Chlorophenylglycine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chlorophenylglycine is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry, primarily as a pivotal chiral building block in the synthesis of blockbuster pharmaceuticals. Its rigid structure, featuring a chlorinated phenyl ring, provides a valuable scaffold for designing molecules with specific pharmacological activities. This document provides a comprehensive overview of the application of this compound, with a focus on its role in the synthesis of the antiplatelet agent Clopidogrel (B1663587). Detailed experimental protocols for synthesis and relevant biological assays are provided, along with quantitative data for key compounds.
Core Application: Synthesis of Thienopyridine Antiplatelet Agents
This compound, particularly its (S)-(+)-enantiomer, is a critical starting material for the synthesis of Clopidogrel, a P2Y12 receptor antagonist widely used to prevent blood clots. The chirality of the molecule is crucial for its biological activity.
1.1. Bioactivation of Clopidogrel
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its therapeutic effect[1]. The bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes.
1.2. Mechanism of Action: P2Y12 Receptor Signaling Pathway
The active thiol metabolite of Clopidogrel irreversibly binds to the P2Y12 purinergic receptor on the surface of platelets. This binding prevents adenosine (B11128) diphosphate (B83284) (ADP) from activating the receptor, thereby inhibiting platelet aggregation.
Quantitative Data
The following table summarizes the in vitro biological activity of the active metabolites of Clopidogrel and a related drug, Prasugrel (B1678051), which also functions as a P2Y12 inhibitor.
| Compound | Target | Assay | Parameter | Value | Reference |
| Clopidogrel Active Metabolite (R-130964) | Human P2Y12 Receptor | Radioligand Binding ([³³P]2MeS-ADP) | IC₅₀ | 0.53 µM | [2] |
| Clopidogrel Active Metabolite (R-130964) | Human Platelets | ADP-induced Aggregation | IC₅₀ | 1.8 µM | [2] |
| Prasugrel Active Metabolite (R-138727) | Human P2Y12 Receptor | Radioligand Binding ([³³P]2MeS-ADP) | Inhibition | Complete at 30 µM | [3] |
Experimental Protocols
3.1. Synthesis of (S)-(+)-Clopidogrel from (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride
This multi-step synthesis involves the reaction of the chiral starting material with a thiophene (B33073) derivative, followed by cyclization.
Protocol:
Step 1: Preparation of (S)-2-Chlorophenylglycine Methyl Ester (Free Base) [4][5]
-
Weigh 86 g (0.3644 mol) of (S)-o-chlorophenylglycine methyl ester hydrochloride and place it in a 2000 mL three-neck flask.
-
Add 300 mL of pure water to dissolve the starting material.
-
Under stirring at room temperature, dropwise add a solution of 24 g of sodium carbonate in 200 mL of pure water to neutralize the hydrochloride and free the amine.
-
Extract the aqueous solution three times with an equal volume of dichloromethane (B109758).
-
Wash the combined organic phases three times with water.
-
Concentrate the combined dichloromethane organic phase under reduced pressure to obtain the (S)-o-chlorophenylglycine methyl ester as a concentrated solution for immediate use in the next step.
Step 2: Synthesis of (S)-2-(2-thiophene-ethylamino)-(2-chlorophenyl)-methyl acetate [4]
-
Transfer the concentrated (S)-o-chlorophenylglycine methyl ester from the previous step into a 2000 mL three-neck flask.
-
Add 350 g of succinonitrile (B93025) and heat to 70°C to dissolve.
-
Add 102.8 g of thiophene-2-ethyl p-toluenesulfonate and stir.
-
Add a mixture of 160 g of dipotassium (B57713) hydrogen phosphate (B84403) trihydrate in a minimal amount of water.
-
Heat the reaction mixture and monitor for completion by TLC or HPLC.
-
After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
Step 3: Cyclization to form (S)-(+)-Clopidogrel [6]
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., formic acid).
-
Add aqueous formaldehyde solution.
-
Heat the reaction mixture to 70°C for 35 hours.
-
Cool the reaction to room temperature and add dichloromethane and water.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Wash the combined organic layers with 5% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield crude (S)-(+)-Clopidogrel.
-
The crude product can be further purified by conversion to its bisulfate salt and recrystallization.
3.2. Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This assay measures the ability of an agonist to induce platelet aggregation in platelet-rich plasma (PRP). The effect of an inhibitor like the active metabolite of Clopidogrel can be quantified by its ability to reduce agonist-induced aggregation.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Add the test compound (e.g., Clopidogrel active metabolite) or vehicle control and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP) to induce aggregation.
-
Measure the change in light transmission through the sample over time. Aggregation causes the plasma to become more transparent, increasing light transmission.
-
The PPP is used as a reference for 100% aggregation (maximum light transmission), and the PRP before adding the agonist is the 0% aggregation baseline.
-
3.3. P2Y12 Receptor Binding Assay
This assay determines the affinity of a compound for the P2Y12 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol: [8]
-
Materials:
-
Receptor source: Washed human platelets or cell membranes expressing the human P2Y12 receptor.
-
Radioligand: [³³P]2MeS-ADP.
-
Test compound (e.g., Clopidogrel active metabolite).
-
Assay buffer.
-
Glass fiber filters.
-
-
Procedure:
-
Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
Broader Applications
While the primary and most well-documented application of this compound is in the synthesis of Clopidogrel, chiral amino acids, in general, are valuable in medicinal chemistry. They can be used as:
-
Chiral Auxiliaries: To control the stereochemistry of a reaction, after which the auxiliary is removed.[9][10]
-
Building Blocks for Peptidomimetics: To create peptide-like molecules with improved stability and bioavailability.
-
Chiral Resolving Agents: To separate enantiomers of a racemic mixture through the formation of diastereomeric salts.[11]
However, the specific use of this compound in the synthesis of other major marketed drugs is not as prominently documented as its role in Clopidogrel. The previously suggested link to the synthesis of Taxol or Taxotere is not supported by a review of their synthetic pathways, which utilize different chiral precursors.[12][13]
This compound is a cornerstone chiral intermediate in medicinal chemistry, indispensable for the industrial-scale synthesis of the antiplatelet drug Clopidogrel. Its application highlights the critical role of stereochemistry in drug design and function. The provided protocols offer a foundational understanding of the synthetic and bioanalytical methods central to the development of pharmaceuticals derived from this important building block.
References
- 1. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate - Google Patents [patents.google.com]
- 5. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. 手性助剂 [sigmaaldrich.com]
- 11. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 12. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chlorophenylglycine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Chlorophenylglycine. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are variations of the Strecker synthesis and the Bucherer-Bergs reaction. Both methods typically start from 2-chlorobenzaldehyde (B119727).[1][2][3][4][5] Chemoenzymatic methods are also employed, particularly for achieving high enantioselectivity.[6][7][8][9]
Q2: Why is this compound an important molecule?
A2: this compound is a key chiral intermediate in the pharmaceutical industry. It is notably used in the synthesis of the antiplatelet drug Clopidogrel (B1663587) (Plavix).[6][10][11] Its enantiomerically pure forms are valuable building blocks for various other therapeutic agents.[11][12]
Q3: What are the main challenges in synthesizing this compound?
A3: Common challenges include achieving a high yield, controlling stereochemistry to produce the desired enantiomer (e.g., S-(+)-2-chlorophenylglycine), minimizing impurities, and dealing with hazardous reagents like sodium cyanide.[12][13] The initial product is often a racemic mixture that requires a separate resolution step.[2][12]
Q4: How is the racemic mixture of this compound typically resolved?
A4: The resolution of racemic this compound is often achieved by forming diastereomeric salts with a chiral resolving agent, such as D-camphor-10-sulfonic acid.[7][12] The differing solubilities of these salts allow for their separation by crystallization.
Troubleshooting Guide
Issue 1: Low Yield of Racemic this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Initial Reaction (Hydantoin Formation) | 1. Verify Reagent Stoichiometry: Ensure the correct molar ratios of 2-chlorobenzaldehyde, ammonium (B1175870) carbonate (or bicarbonate), and sodium cyanide are used.[10][12] 2. Optimize Temperature: Maintain the reaction temperature in the recommended range of 65-70°C. Lower temperatures may slow the reaction, while excessively high temperatures could promote side reactions.[10][12] 3. Check Reaction Time: Ensure the initial reaction is stirred for the recommended duration (e.g., 5 hours) to allow for complete formation of the hydantoin (B18101) intermediate.[10][12] |
| Inefficient Hydrolysis of the Intermediate | 1. Ensure Strong Basic Conditions: The hydrolysis step requires a strong base, such as a 45% NaOH solution, and elevated temperatures (e.g., 120°C in an autoclave) to proceed to completion.[10][12] 2. Sufficient Reflux Time: Allow the hydrolysis to reflux for the specified time (e.g., 4 hours) to ensure the complete conversion of the intermediate to the sodium salt of the amino acid.[10][12] |
| Product Loss During Work-up and Isolation | 1. Precise pH Adjustment: The precipitation of this compound is highly pH-dependent. Adjust the pH carefully to the isoelectric point (typically pH 7-8) to maximize precipitation.[10][12] Adding acid too quickly or overshooting the pH can lead to the formation of soluble salts. 2. Thorough Washing: Wash the final precipitate with cold water to remove inorganic salts, but avoid excessive washing which can dissolve some of the product.[10] |
| Side Reactions | 1. Cannizzaro Reaction: The aldehyde starting material can undergo a disproportionation reaction in the presence of a strong base. Ensure the base for hydrolysis is added after the initial hydantoin formation. 2. Polymerization: Aldehydes can polymerize under certain conditions. Use fresh, high-purity 2-chlorobenzaldehyde. |
Issue 2: Product is Impure or Discolored
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Colored Impurities | 1. Activated Carbon Treatment: After the hydrolysis step and before pH adjustment, add activated carbon to the reaction mixture and stir for 10-15 minutes to adsorb colored byproducts.[10][12] Filter off the carbon before proceeding to precipitation. 2. Purity of Starting Materials: Ensure the 2-chlorobenzaldehyde is free from oxidation products which can be colored. |
| Unreacted Starting Material | 1. Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde before proceeding to the hydrolysis step. 2. Purification: Unreacted aldehyde can sometimes be removed by washing the aqueous solution with a non-polar organic solvent (e.g., toluene) before acidification.[14] |
| Incomplete Hydrolysis | 1. Verify Hydrolysis Conditions: If the hydantoin intermediate is present in the final product, revisit the hydrolysis conditions (base concentration, temperature, and time) to ensure they are sufficient for complete conversion.[10][12] 2. Recrystallization: The final product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.[13] |
Data Presentation: Comparison of Synthesis Parameters
Table 1: Racemic Synthesis of this compound via Strecker/Bucherer-Bergs Pathway
| Parameter | Value | Reference |
| Starting Material | 2-Chlorobenzaldehyde | [10][12] |
| Reagents | Ammonium Bicarbonate, Sodium Cyanide, NaOH, H₂SO₄ | [10][12] |
| Solvent | Methanol (B129727) / Water (1:1) | [10][12] |
| Reaction Temp (Step 1) | 65-70°C | [10][12] |
| Reaction Time (Step 1) | 5 hours | [10][12] |
| Reaction Temp (Step 2) | 120°C (Reflux in Autoclave) | [10][12] |
| Reaction Time (Step 2) | 4 hours | [10][12] |
| Isolation pH | 7-8 | [10][12] |
| Reported Yield | 58% | [10][12] |
Table 2: Chemoenzymatic Synthesis of (S)-2-Chlorophenylglycine
| Parameter | Value | Reference |
| Starting Material | (R,S)-o-chlorophenylglycine | [6][7] |
| Key Reagents | Phenylacetyl chloride, NaOH, Immobilized Penicillin Acylase, Ammonia | [6][7] |
| Acylation Temp | Ice-bath conditions | [6][7] |
| Enzymatic Hydrolysis Temp | 30°C | [6] |
| Enzymatic Hydrolysis pH | 8.0 | [6] |
| Reported Yield (Acylation) | 95% | [6] |
| Reported Yield (Hydrolysis) | 90% (for S-enantiomer) | [6] |
| Enantiomeric Excess (ee) | 100% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
This protocol is based on the Strecker/Bucherer-Bergs reaction pathway.
Materials:
-
2-Chlorobenzaldehyde
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Methanol (MeOH)
-
Deionized Water
-
45% Sodium Hydroxide (NaOH) solution
-
50% Sulfuric Acid (H₂SO₄)
-
Activated Carbon
Procedure:
-
In a suitable reaction vessel, prepare a solution of 2-chlorobenzaldehyde, 1.5-2.0 equivalents of ammonium bicarbonate, and 1.5-2.0 equivalents of sodium cyanide in a 1:1 mixture of methanol and water.[10][12]
-
Heat the reaction mixture to 65-70°C and stir vigorously for 5 hours.[10][12]
-
After 5 hours, concentrate the solution under reduced pressure to remove the methanol.[10][12]
-
Transfer the concentrated aqueous solution to an autoclave. Add a 45% NaOH solution.[10]
-
Seal the autoclave and heat to 120°C, allowing the mixture to reflux for 4 hours to facilitate hydrolysis.[10][12]
-
Cool the reaction mixture to room temperature. Add a small amount of activated carbon (approx. 2g for a 27g scale reaction) and stir for 10-15 minutes for decolorization.[10][12]
-
Filter the mixture to remove the activated carbon.[10]
-
Carefully adjust the pH of the clear filtrate to 7-8 by the slow, dropwise addition of 50% H₂SO₄. A white precipitate will form.[10][12]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.[10]
-
Dry the resulting white solid to obtain racemic this compound. The reported yield for this procedure is approximately 58%.[10][12]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of racemic this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship Diagram
This diagram shows the relationship between the key reaction types used for synthesizing amino acids from aldehydes.
Caption: Relationship between Strecker and Bucherer-Bergs syntheses.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 10. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 13. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 2-Chlorophenylglycine Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-Chlorophenylglycine isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound enantiomers?
A1: The two main strategies for resolving racemic this compound are diastereomeric crystallization and enzymatic kinetic resolution. Diastereomeric crystallization involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[1] Enzymatic kinetic resolution utilizes an enzyme to selectively react with one enantiomer, enabling the separation of the unreacted enantiomer.[2]
Q2: Which resolving agents are commonly used for the diastereomeric crystallization of this compound?
A2: Commonly used resolving agents for this compound and structurally similar amino acids include D-camphor-10-sulfonic acid and L-(+)-tartaric acid.[3][4] The choice of resolving agent is crucial and often requires empirical screening to find the one that forms a less soluble salt with the desired enantiomer, leading to higher precipitation and yield.[5]
Q3: What is "oiling out" during crystallization and how can it be prevented?
A3: "Oiling out" is the separation of a solute as a liquid phase instead of a solid crystalline phase during crystallization.[6] This often occurs at high levels of supersaturation or when the temperature is above the melting point of the solvated solid. To prevent this, one can reduce supersaturation by using a more dilute solution, employing a slower cooling rate, or adding an anti-solvent more slowly at a higher temperature.[7]
Q4: How can I improve the enantiomeric excess (e.e.) of my resolved this compound?
A4: Low enantiomeric excess can be due to the co-precipitation of the undesired diastereomeric salt. To improve the e.e., you can try recrystallizing the isolated diastereomeric salt, optimizing the solvent system to maximize the solubility difference between the diastereomers, or employing a slower, more controlled cooling rate during crystallization.[8]
Q5: What are the key parameters to control in an enzymatic kinetic resolution of N-acetyl-2-Chlorophenylglycine?
A5: For the enzymatic kinetic resolution using penicillin G acylase, critical parameters to control include pH, temperature, and substrate concentration. The optimal pH for catalysis is typically around 8.0, and the optimal temperature is often around 50°C, though this can be higher than for the free enzyme when using an immobilized form.[3] Enzyme loading and reaction time also significantly impact the conversion and enantiomeric excess.
Troubleshooting Guides
Diastereomeric Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystallization | High solubility of diastereomeric salts in the chosen solvent. Insufficient supersaturation. Incorrect stoichiometry of the resolving agent. | - Solvent Screening: Test a variety of solvents with different polarities.[7] - Increase Concentration: Carefully evaporate some of the solvent. - Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble.[7] - Lower Temperature: Further reduce the crystallization temperature.[7] - Seeding: Introduce a small seed crystal of the desired diastereomeric salt.[7] |
| "Oiling Out" | High supersaturation. Cooling rate is too fast. Inappropriate solvent. | - Reduce Supersaturation: Use a more dilute solution.[6] - Slow Cooling: Employ a much slower and controlled cooling rate.[7] - Solvent Selection: Choose a solvent system where crystallization can occur at a higher temperature.[7] - Agitation: Ensure proper and consistent stirring. |
| Low Yield of Desired Diastereomer | Suboptimal resolving agent. Inappropriate solvent system. Unfavorable crystallization conditions. | - Screen Resolving Agents: Test different chiral resolving agents to find one that forms a less soluble salt with the desired enantiomer.[5] - Optimize Solvent: Perform solubility studies to find a solvent that maximizes the precipitation of the desired salt.[5] - Optimize Conditions: Adjust the crystallization temperature and cooling profile.[5] |
| Low Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Co-precipitation of the undesired diastereomer. Insufficient difference in solubility between diastereomeric salts. | - Recrystallization: Recrystallize the isolated diastereomeric salt.[8] - Solvent Optimization: Re-evaluate the solvent to maximize the solubility difference between the diastereomers. - Controlled Cooling: Use a slower cooling rate to allow for selective crystallization. |
Enzymatic Kinetic Resolution
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Suboptimal pH or temperature. Enzyme denaturation. Presence of inhibitors. | - Optimize pH and Temperature: Adjust the pH to the optimal range for the enzyme (typically pH 8.0 for penicillin acylase) and optimize the reaction temperature.[3] - Check Enzyme Stability: Ensure the enzyme has been stored correctly and has not been subjected to denaturing conditions. - Identify Inhibitors: Analyze the reaction mixture for potential inhibitors. |
| Incomplete Reaction/Low Conversion | Insufficient reaction time. Low enzyme concentration. Substrate or product inhibition. | - Increase Reaction Time: Monitor the reaction over a longer period. - Increase Enzyme Loading: Add more enzyme to the reaction mixture. - Substrate Feeding: In case of substrate inhibition, add the substrate in a fed-batch manner. |
| Low Enantiomeric Excess (e.e.) | Low enantioselectivity of the enzyme under the reaction conditions. Racemization of the product or substrate. | - Optimize Reaction Conditions: Vary pH, temperature, and solvent to improve enantioselectivity. - Use a Different Enzyme: Consider screening other enzymes with higher enantioselectivity. - Control Racemization: Investigate and minimize conditions that could lead to racemization. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of this compound isomers using different methods.
Table 1: Diastereomeric Crystallization of this compound
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| D-Camphor sulfonic acid | Water | ~58% (of racemate) | >99% for S-(+) isomer | [3][4] |
| L-(+)-Tartaric acid | Methanol/Acetone | Not specified | High enantiomeric purity | [9] |
Table 2: Enzymatic Kinetic Resolution of N-acetyl-2-Chlorophenylglycine
| Enzyme | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Immobilized Penicillin G Acylase | (R,S)-N-phenylacetyl-2-chlorophenyl glycine | ~90% (for S-isomer) | 100% | [10] |
| Mutant Penicillin G Acylase | D,L-amino acids | Not specified | High e.e. values | [2] |
Experimental Protocols
Protocol 1: Diastereomeric Crystallization using D-Camphor Sulfonic Acid
This protocol describes the resolution of racemic this compound using D-camphor sulfonic acid.[3]
-
Salt Formation: Dissolve racemic this compound and an equimolar amount of D-camphor sulfonic acid in water with heating (e.g., 85°C) and stirring for approximately 30 minutes.[3]
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt (S(+)-2-chlorophenylglycine-d-camphoric sulfonic acid).[3]
-
Isolation: Filter the precipitate and wash it with cold water. The filtrate contains the other diastereomer.[3]
-
Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of this compound (around pH 7) to precipitate the free S-(+)-2-Chlorophenylglycine.[3]
-
Final Isolation: Filter the precipitate, wash with water, and dry to obtain the pure S-(+) enantiomer.
Protocol 2: Enzymatic Kinetic Resolution using Immobilized Penicillin G Acylase
This protocol outlines the enzymatic resolution of N-acetyl-2-Chlorophenylglycine.[10]
-
Substrate Preparation: Prepare a suspension of (R,S)-N-phenylacetyl-2-chlorophenylglycine in water.
-
pH Adjustment: Adjust the pH of the suspension to 8.0 with an aqueous base (e.g., ammonia).[10]
-
Enzymatic Reaction: Add immobilized penicillin G acylase to the mixture and stir at a controlled temperature (e.g., 30°C) for several hours (e.g., 12 hours).[10] The enzyme will selectively hydrolyze the N-acetyl group from the S-enantiomer.
-
Enzyme Removal: After the reaction, filter to remove the immobilized enzyme, which can be washed and reused.
-
Separation of Products:
-
Acidify the filtrate to a low pH (e.g., 1-2) with a strong acid (e.g., concentrated HCl) to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine.[10] Filter and dry this solid.
-
Concentrate the remaining filtrate and adjust the pH to the isoelectric point to precipitate the desired (S)-2-Chlorophenylglycine.[10]
-
-
Final Isolation: Filter, wash with a suitable solvent (e.g., absolute ethanol), and dry the solid to obtain the pure (S)-enantiomer.[10]
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
This protocol provides a general guideline for determining the enantiomeric excess of this compound samples.
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for amino acid separations. Polysaccharide-based columns are often a good starting point.
-
Mobile Phase Preparation: A typical mobile phase for chiral separation of amino acids is a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., 2-propanol), and an acidic modifier (e.g., trifluoroacetic acid). The exact ratio needs to be optimized for the specific column and analyte.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detection wavelength (e.g., 230 nm).
-
Inject the sample onto the column.
-
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizations
Caption: General workflow for diastereomeric crystallization.
Caption: Troubleshooting decision tree for diastereomeric crystallization.
Caption: General workflow for enzymatic kinetic resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chlorophenylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Chlorophenylglycine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Strecker synthesis. This multi-step process typically involves the reaction of 2-chlorobenzaldehyde (B119727) with a cyanide source, such as sodium cyanide (NaCN), and an ammonia (B1221849) source, like ammonium (B1175870) chloride (NH₄Cl) or ammonium hydrogencarbonate (NH₄HCO₃), to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to yield the final this compound product.[1][2][3]
Q2: What are the critical parameters to control during the Strecker synthesis of this compound?
A2: Key parameters to control for a successful synthesis include reaction temperature, pH, and the stoichiometry of the reactants.[1] The temperature can influence the rate of reaction and the formation of side products. The pH is crucial for the formation of the imine intermediate and for minimizing the formation of the cyanohydrin byproduct. Precise control of the molar ratios of 2-chlorobenzaldehyde, cyanide, and the ammonia source is essential for maximizing the yield of the desired α-aminonitrile.
Q3: What are the potential side reactions that can occur during the synthesis of this compound?
A3: Several side reactions can lead to the formation of impurities and a reduction in the overall yield. The most common side reactions include:
-
Cyanohydrin Formation: A competing reaction where 2-chlorobenzaldehyde reacts directly with the cyanide ion to form 2-chloro-α-hydroxyphenylacetonitrile.[4]
-
Incomplete Hydrolysis: The α-aminonitrile intermediate may not be fully hydrolyzed, leading to the presence of 2-amino-2-(2-chlorophenyl)acetonitrile (B2868397) or the corresponding amide in the final product.
-
Oligomerization/Polymerization: Under certain conditions, hydrogen cyanide, formed in situ, can polymerize.[5] There is also a possibility of oligomerization of reaction intermediates.
-
Strecker Degradation: The final this compound product can potentially degrade back to 2-chlorobenzaldehyde under certain oxidative conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde and the formation of the product. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of the reaction mixture and to determine the purity of the final product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common issue that can be attributed to several factors, primarily the prevalence of side reactions.
| Observation | Potential Cause | Recommended Solution |
| Significant amount of unreacted 2-chlorobenzaldehyde | 1. Suboptimal pH: The pH may be too low, favoring the formation of cyanohydrin over the imine intermediate. 2. Insufficient Ammonia Source: An inadequate amount of ammonia or ammonium salt will limit the formation of the imine. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Adjust the pH of the reaction mixture to a slightly basic condition (pH 8-10) to favor imine formation. 2. Ensure at least a stoichiometric equivalent of the ammonia source is used relative to the aldehyde. 3. Gradually increase the reaction temperature while monitoring for the formation of other impurities. |
| Presence of a significant amount of 2-chloro-α-hydroxyphenylacetonitrile (cyanohydrin) | Low pH or incorrect order of reagent addition: Adding the cyanide source before the ammonia source, or maintaining an acidic pH, can promote the formation of the cyanohydrin.[4] | Add the ammonia source to the 2-chlorobenzaldehyde first to allow for imine formation before the addition of the cyanide source. Maintain a slightly basic pH throughout the reaction. |
| Incomplete hydrolysis of the α-aminonitrile intermediate | Insufficiently harsh hydrolysis conditions: The acid or base concentration, temperature, or reaction time for the hydrolysis step may not be sufficient for complete conversion. | Increase the concentration of the acid or base used for hydrolysis, raise the reaction temperature, or extend the reaction time. Monitor the hydrolysis by TLC or HPLC to determine the optimal conditions. |
| Formation of a dark, tar-like substance | Polymerization of hydrogen cyanide: This can occur, especially at higher temperatures or in the presence of certain impurities.[5] | Maintain careful temperature control and ensure the purity of the reagents. Running the reaction under an inert atmosphere (e.g., nitrogen) may also help to minimize side reactions. |
Issue 2: Impurities in the Final Product
The presence of impurities can affect the quality and usability of the synthesized this compound.
| Impurity Detected | Potential Source | Mitigation Strategy |
| 2-chlorobenzaldehyde | Incomplete reaction or product degradation. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. During workup and storage, avoid strongly oxidizing conditions. |
| 2-amino-2-(2-chlorophenyl)acetonitrile or corresponding amide | Incomplete hydrolysis of the α-aminonitrile intermediate. | Optimize the hydrolysis step as described in the low yield troubleshooting section. The final product can be purified by recrystallization to remove these less polar impurities. |
| 2-chloro-α-hydroxyphenylacetonitrile | Side reaction during the aminonitrile formation step. | Optimize the pH and order of reagent addition to favor imine formation. Purification by recrystallization can help remove the cyanohydrin. |
| Polymeric materials | Polymerization of hydrogen cyanide or other intermediates. | Ensure high-purity reagents and maintain strict temperature control. The polymeric material is typically insoluble and can be removed by filtration. |
Experimental Protocols
General Protocol for Strecker Synthesis of this compound:
A detailed experimental procedure is described in the patent literature.[1] A solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide in a mixture of methanol (B129727) and water is stirred at an elevated temperature (e.g., 65-70°C) for several hours.[1] Following the initial reaction, the solvent is typically removed, and the resulting intermediate is subjected to hydrolysis, often using a strong base like sodium hydroxide (B78521) at an elevated temperature.[1] After hydrolysis, the reaction mixture is neutralized to precipitate the this compound, which is then collected by filtration and washed.[1]
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ammonium cyanide - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Yield of 2-Chlorophenylglycine Resolution
Welcome to the technical support center for the resolution of 2-Chlorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and enantiomeric purity of their resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the resolution of racemic this compound?
A1: The primary methods for resolving racemic this compound are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent, such as D-camphor sulfonic acid or L-(+)-tartaric acid, to form diastereomeric salts.[1][2] These salts have different solubilities, allowing for their separation by fractional crystallization.
-
Enzymatic Resolution: This highly selective method often uses an enzyme, like penicillin G acylase, to catalyze a reaction on one enantiomer of a derivatized racemate, leaving the other enantiomer unreacted.[3][4][5] For example, immobilized penicillin acylase can selectively hydrolyze (R,S)-N-phenylacetyl-2-chlorophenylglycine to produce (S)-2-chlorophenylglycine.[3][4]
-
Preferential Crystallization: This method is applicable if the racemic mixture forms a conglomerate. It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its crystallization.[6]
Q2: What factors can influence the yield and enantiomeric excess (e.e.) of the resolution?
A2: Several factors can significantly impact the outcome of your resolution:
-
Choice of Resolving Agent and Solvent: The interaction between the resolving agent, the enantiomers, and the solvent is critical for achieving good separation in diastereomeric crystallization.[7]
-
Temperature and Cooling Rate: Controlling the temperature and cooling rate during crystallization is crucial. Rapid cooling can lead to "oiling out" or co-precipitation of the undesired diastereomer.[7][8]
-
pH: The pH of the solution is important, especially in enzymatic resolutions and during the isolation of the free amino acid from its salt.[1]
-
Concentration: The concentration of the substrate and resolving agent must be optimized to ensure proper supersaturation for crystallization without leading to impurities.[7]
-
Purity of Starting Materials: Impurities in the racemic this compound can interfere with the crystallization process and affect the final yield and purity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Enantiomer
| Symptom | Possible Cause | Suggested Solution |
| Very little or no precipitate forms during crystallization. | - Inappropriate solvent (substrate is too soluble).- Solution is not sufficiently supersaturated.- Incorrect stoichiometry of the resolving agent. | - Screen different solvents or solvent mixtures.- Concentrate the solution by evaporating some of the solvent.- Employ slow cooling or use an anti-solvent to induce precipitation.- Optimize the molar ratio of the resolving agent.[7] |
| The yield is consistently below 50% of the theoretical maximum for a single enantiomer. | - Suboptimal resolving agent or conditions.- Loss of product during washing steps. | - Experiment with different resolving agents.- Minimize the volume of cold solvent used for washing the crystals.- Consider racemization and recycling of the undesired enantiomer.[3][4] |
Issue 2: Low Enantiomeric Excess (e.e.)
| Symptom | Possible Cause | Suggested Solution |
| The isolated product has a low enantiomeric purity. | - Co-precipitation of the undesired diastereomeric salt.- The solvent system does not provide sufficient solubility difference. | - Recrystallize the isolated diastereomeric salt.[7] This is the most common method to enhance enantiomeric purity.- Screen for a more selective solvent system.- Adjust the cooling rate; slower cooling often leads to higher purity crystals.[7] |
| The product "oils out" instead of crystallizing, leading to poor purity. | - High concentration of solutes.- Rapid cooling.- Unsuitable solvent. | - Dilute the reaction mixture.- Decrease the cooling rate significantly.- Try a different solvent system.- Add a seed crystal of the desired diastereomeric salt to induce crystallization from the oil.[7] |
Quantitative Data
The following tables summarize reported yields for different resolution methods. Note that direct comparison can be challenging due to variations in experimental scale and conditions.
Table 1: Yields from Diastereomeric Salt Crystallization
| Resolving Agent | Substrate | Solvent | Reported Yield | Reference |
| D-camphor sulfonic acid | Racemic this compound | Water | Not explicitly stated, but implies multigram scale with >99% optical purity was achieved. | [1] |
| L-(+)-tartaric acid | Racemic this compound methyl ester | Methanol/Acetone | ~87% for the tartrate salt with >99% e.e. after repeated heating/cooling cycles. | [2] |
Table 2: Yields from Enzymatic Resolution
| Enzyme | Substrate | Key Conditions | Product | Reported Yield | Reference |
| Immobilized Penicillin Acylase | (R,S)-N-phenylacetyl-o-chlorophenylglycine | pH 8.0, 30°C, 12h | (S)-o-chlorophenylglycine | 90% (with 100% e.e.) | [4] |
| Immobilized Penicillin Acylase | (R,S)-N-phenylacetyl-o-chlorophenylglycine | - | (R)-N-phenylacetyl-o-chlorophenylglycine (unreacted) | 97% | [4] |
Experimental Protocols
Protocol 1: Diastereomeric Resolution using D-camphor sulfonic acid
This protocol is based on the procedure described in patent literature.[1]
-
Dissolution: Dissolve racemic this compound and an equimolar amount of D-camphor sulfonic acid in water.
-
Heating: Heat the solution to approximately 85°C and stir for 30 minutes to ensure complete dissolution and salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt (S(+)-chlorophenylglycine-d-camphoric sulfonic acid). Further cooling in an ice bath can be used to maximize precipitation.
-
Isolation: Filter the precipitated salt and wash with a small amount of cold water.
-
Liberation of the Free Amino Acid: Dissolve the isolated salt in water and adjust the pH to 7 with a suitable base (e.g., NaOH solution).
-
Final Product Isolation: The desired enantiomer will precipitate. Filter the solid, wash with water, and dry to obtain the pure S(+)-2-chlorophenylglycine.
-
Recovery of the Other Enantiomer: The R(-)-enantiomer can be recovered from the mother liquor.
Protocol 2: Enzymatic Resolution using Immobilized Penicillin Acylase
This protocol is adapted from patent literature describing the preparation of (S)-2-chlorophenylglycine.[3][4]
-
Substrate Preparation: Synthesize (R,S)-N-phenylacetyl-o-chlorophenylglycine from racemic this compound.
-
Enzymatic Hydrolysis: Suspend (R,S)-N-phenylacetyl-o-chlorophenylglycine in water and adjust the pH to 8.0 with ammonia (B1221849) solution.
-
Enzyme Addition: Add immobilized penicillin acylase to the mixture.
-
Reaction: Stir the reaction mixture at 30°C for approximately 12 hours.
-
Enzyme Removal: Remove the immobilized enzyme by filtration for potential reuse.
-
Isolation of Unreacted Enantiomer: Adjust the filtrate to pH 1-2 with concentrated hydrochloric acid to precipitate the unreacted (R)-N-phenylacetyl-o-chlorophenylglycine. Filter, wash with hot water, and dry.
-
Isolation of Desired Enantiomer: Concentrate the filtrate from the previous step and adjust the pH to the isoelectric point of this compound to precipitate the (S)-enantiomer.
-
Purification: Filter the solid, wash with absolute ethanol, and dry to obtain (S)-o-chlorophenylglycine with high yield and enantiomeric excess.
Visualizations
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Resolution.
Caption: Troubleshooting Logic Flowchart.
References
- 1. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 4. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: 2-Chlorophenylglycine Peptide Coupling
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chlorophenylglycine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a "difficult" amino acid to couple?
A1: this compound is considered a sterically hindered amino acid due to the bulky chlorophenyl group attached to the α-carbon. This steric hindrance can slow down the coupling reaction, leading to incomplete reactions and lower yields. Additionally, the electron-withdrawing nature of the chlorine atom can affect the reactivity of the carboxyl group.
Q2: What are the most common side reactions observed during the coupling of this compound?
A2: The most common side reactions include:
-
Epimerization: The α-proton of this compound is susceptible to abstraction by base, leading to a loss of stereochemical integrity.[1][2] This is a significant concern for α-aryl-α-amino acids.
-
Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences.
-
Aggregation: Peptides containing bulky, hydrophobic residues like this compound can aggregate, making the reactive sites inaccessible.[1][3]
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. These include aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP and PyBrOP.[4][5][6] These reagents can accelerate the coupling reaction, potentially minimizing the time for side reactions like epimerization to occur.[1]
Q4: How can I monitor the progress of the coupling reaction?
A4: The completion of the coupling reaction can be monitored using qualitative tests such as the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines).[7] A negative test indicates that all the free amines on the resin have reacted. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by LC-MS.[1]
Troubleshooting Guide
Problem 1: Low Coupling Yield / Incomplete Reaction
Possible Causes:
-
Insufficient activation of the amino acid.
-
Steric hindrance from the this compound residue.
-
Premature termination of the peptide chain (e.g., by guanidinylation).[3]
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Coupling Reagent | Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBOP.[4][6][7] | High-reactivity reagents can overcome the steric hindrance of this compound. |
| Increase Equivalents & Time | Increase the equivalents of the amino acid and coupling reagent (e.g., from 2.0 to 3.0 eq). Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). | This drives the reaction towards completion. Monitor for epimerization with extended times. |
| Double Coupling | If the monitoring test is positive after the initial coupling, repeat the coupling step with fresh reagents.[7][8] | A second coupling can help to acylate any remaining free amines. |
| Change Solvent | Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or use a DMF/DCM mixture.[1][7] | These solvents can disrupt secondary structures and improve solvation of the growing peptide chain, reducing aggregation.[8] |
| Elevated Temperature | Perform the coupling at a slightly elevated temperature (e.g., 40°C) for a short period. | This can increase the reaction rate, but should be done with caution as it can also increase epimerization.[1] |
| Pre-activation | Pre-activate the protected amino acid with the coupling reagent before adding it to the resin. | This can prevent side reactions like guanidinylation of the N-terminal amine.[3] |
Problem 2: High Levels of Epimerization
Possible Causes:
-
The α-proton of this compound is acidic and prone to abstraction by base.[1]
-
Formation of a planar enolate or an oxazolone (B7731731) intermediate.[1][2]
-
Use of a strong base or extended exposure to basic conditions.
Solutions:
| Strategy | Recommendation | Rationale |
| Choice of Base | Use a weaker, non-nucleophilic base like collidine or N-methylmorpholine (NMM) instead of DIPEA.[6][9] | Weaker bases are less likely to abstract the α-proton, thus reducing the rate of epimerization. |
| Control Base Stoichiometry | Use the minimum necessary amount of base. | Excess base increases the risk of epimerization. |
| Low Temperature Coupling | Perform the coupling reaction at a lower temperature (e.g., 0°C).[10] | Lower temperatures generally decrease the rate of epimerization.[1] |
| Use of Additives | Incorporate additives like HOBt or HOAt into the coupling cocktail.[2][4] OxymaPure is another effective additive for suppressing racemization.[2] | These additives can suppress the formation of the oxazolone intermediate and reduce epimerization. |
| Carbodiimide (B86325) Coupling | Consider using a carbodiimide like DIC in combination with an additive like OxymaPure, which can be performed under non-basic conditions.[2] | The absence of a strong organic base minimizes the risk of direct enolization. |
Problem 3: Poor Solubility of the Peptide
Possible Causes:
-
High content of hydrophobic residues, including this compound.[11][12]
-
Intermolecular hydrogen bonding leading to aggregation and gel formation.[11]
-
Formation of secondary structures (β-sheets).[13]
Solutions:
| Strategy | Recommendation | Rationale |
| Initial Solubilization | First, attempt to dissolve the peptide in sterile water or a weak acid/base solution depending on the peptide's overall charge.[14] | This is the mildest condition and is preferable for biological assays. |
| Organic Solvents | If insoluble in aqueous solutions, use a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) (ACN) to dissolve the peptide, then slowly add the aqueous buffer to the desired concentration.[11][15] | These solvents are effective at disrupting hydrophobic interactions. |
| Chaotropic Agents | For highly aggregated peptides, chaotropic agents like guanidinium (B1211019) hydrochloride or urea (B33335) can be used during purification, though they may need to be removed before biological assays.[13] | These agents disrupt the hydrogen bond network of water and can denature secondary structures. |
| Sonication | Gentle sonication can help to break up aggregates and facilitate dissolution.[11][15] | This provides energy to overcome intermolecular forces. |
| pH Adjustment | Adjust the pH of the solution. Basic peptides are more soluble at acidic pH, and acidic peptides are more soluble at basic pH.[15] | This can increase the overall charge of the peptide, improving its interaction with water. |
Experimental Protocols
Protocol 1: Standard Coupling using HBTU/DIPEA
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min).[16]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[1]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-2-Chlorophenylglycine (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5 minutes.[16]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to check for reaction completion.[1]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x), DCM (3x), and DMF (3x).[1]
Protocol 2: Low-Epimerization Coupling using DIC/OxymaPure
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-2-Chlorophenylglycine (3.0 eq) and OxymaPure (3.0 eq) in DMF.
-
Coupling: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3.0 eq). Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Visual Guides
Caption: A standard workflow for a single amino acid coupling cycle in solid-phase peptide synthesis.
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Comprehensive Guide to Peptide Synthesis - Yanfen Biotech [en.yanfenbio.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
racemization of 2-Chlorophenylglycine during synthesis and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 2-Chlorophenylglycine, focusing on the critical issue of racemization during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
A1: As a derivative of phenylglycine, the hydrogen atom on the alpha-carbon (the chiral center) is benzylic. This position makes the proton more acidic and thus more easily removed by a base.[1][2] This removal results in the formation of a planar carbanion intermediate. Reprotonation can then occur from either face of this planar structure, leading to a mixture of both R and S enantiomers, a process known as racemization.[1]
Q2: What are the primary factors that induce racemization in this compound?
A2: The main factors that promote racemization are exposure to basic conditions (high pH), elevated temperatures, and the use of certain solvents and reagents during chemical reactions.[1][2][3][4] The choice of base and coupling agent during peptide synthesis is particularly critical.[5]
Q3: Which step in a typical synthesis is most susceptible to racemization?
A3: The amino acid coupling step is the most critical stage for epimerization.[2] During this step, the carboxylic acid group is activated, which further increases the acidity of the alpha-proton, making it highly susceptible to being removed by the bases present in the reaction mixture.[2]
Q4: How can I minimize racemization during the storage of this compound and its derivatives?
A4: The free amino acid ester of this compound is known to be sensitive to racemization.[6] To ensure stereochemical stability, it is highly recommended to store it as a salt, such as a hydrochloride (HCl) salt.[6] Storage should be in a dry, cool environment, away from basic substances.
Troubleshooting Guide
Problem: I am observing a significant loss of enantiomeric excess (e.e.) after my synthesis and work-up.
| Possible Cause | Recommended Solution |
| High pH During Reaction/Work-up | The use of strong bases like sodium hydroxide (B78521) or diisopropylethylamine (DIPEA) can rapidly cause racemization.[1][5][7] Solution: Use weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5] During work-up, avoid prolonged exposure to highly basic aqueous solutions. Maintain a pH between 7 and 8 where possible.[3] |
| Elevated Reaction Temperature | Higher temperatures provide the activation energy needed for the alpha-proton to be removed, accelerating racemization.[1][2] Solution: Conduct coupling reactions at or below room temperature (e.g., 0 °C to RT).[1][2] While intentional racemization for recycling unwanted enantiomers often uses high temperatures (140°C - 180°C), these conditions are destructive to stereochemical purity.[8][9] |
| Inappropriate Coupling Reagents | Standard peptide coupling reagents (e.g., HBTU, HATU) can promote racemization, especially when paired with strong bases.[1] Solution: Employ coupling reagents known to suppress racemization, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1] The use of additives like HOBt or HOAt can also effectively inhibit racemization.[5] |
| Unfavorable Solvent Choice | Certain solvents can exacerbate racemization during coupling reactions. Solvents like chloroform, dichloromethane, and acetonitrile (B52724) have been shown to be less favorable.[4] Solution: Prefer solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which have been shown to result in lower rates of racemization.[4] |
Problem: My material is losing enantiomeric purity during storage.
| Possible Cause | Recommended Solution |
| Storage as a Free Base | The free base form, particularly of the methyl ester, is unstable and prone to racemization.[6] Solution: Convert the compound to a more stable crystalline salt, such as the hydrochloride salt, for long-term storage. |
| Improper Storage Conditions | Exposure to humidity, atmospheric CO₂ (which can create a locally acidic/basic microenvironment with moisture), and elevated temperatures can degrade enantiomeric purity over time. Solution: Store the material as a dry solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at reduced temperatures as specified by the supplier. |
Data Presentation
Table 1: Summary of Factors Influencing Racemization of this compound
| Factor | Condition Promoting Racemization | Recommended Condition for Minimizing Racemization |
| pH | High pH (alkaline/basic conditions).[3][7] | Neutral to slightly acidic conditions (pH < 8).[3] |
| Temperature | Elevated temperatures (above room temperature).[1][3] | Reduced temperatures (0 °C to Room Temperature).[1][2] |
| Base Used in Synthesis | Strong, non-sterically hindered bases (e.g., DIPEA).[1][5] | Weaker, sterically hindered bases (e.g., NMM, TMP).[5] |
| Coupling Reagent | Carbodiimides without additives; uronium-based reagents like HBTU/HATU with strong bases.[1][5] | Phosphonium-based reagents (e.g., DEPBT) or using additives like HOBt/HOAt.[1][5] |
| Solvent | Chloroform, Dichloromethane, Acetonitrile, Nitromethane.[4] | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[4] |
| Storage Form | Free base of the amino acid ester.[6] | Crystalline salt (e.g., Hydrochloride).[6] |
Table 2: Comparison of Analytical Methods for Enantiomeric Excess (e.e.) Determination
| Method | Principle | Advantages | Disadvantages / Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[10] | High resolution, robustness, and wide applicability; considered the gold standard.[10] | Requires specialized, often expensive, chiral columns. |
| Chiral GC | Separation of volatile enantiomer derivatives on a chiral capillary column.[10] | High efficiency and sensitivity. | Requires the sample to be volatile, often necessitating a derivatization step.[10] |
| NMR Spectroscopy | Use of a chiral shift reagent or chiral solvating agent to induce chemical shift differences between enantiomers.[10][11] | Rapid, non-separative, and useful for reaction monitoring.[10] | May require a relatively high concentration; chiral reagents can be expensive. |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample.[3] | Simple and fast. | Less accurate for determining high e.e. values; requires a known specific rotation for the pure enantiomer. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector added to the electrolyte.[10] | High efficiency, low sample and reagent consumption, rapid analysis.[10] | Can be less robust than HPLC for some applications. |
Experimental Protocols
Protocol 1: General Procedure for Determining Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for the analysis of this compound enantiomeric purity. Optimization of the mobile phase and column is often required.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based Chiral Stationary Phase (CSP) column, such as a CHIRALPAK® or CHIRALCEL® series, is commonly effective.[10]
-
Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or heptane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Injection Volume: 5 - 20 µL.
-
-
Analysis:
-
Inject a standard of the racemic mixture to determine the retention times of both the R and S enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Quantification:
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100 [10]
-
-
Protocol 2: Example Synthesis of (+/-)-2-Chlorophenylglycine Methyl Ester Hydrochloride
This procedure is adapted from a literature method and illustrates a common esterification where temperature control is crucial to prevent racemization.[6]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 equiv) in methanol (B129727) (approx. 2.7 mL per gram of amino acid).
-
Cool the suspension in an ice-water bath.
-
-
Reagent Addition:
-
Add thionyl chloride (SOCl₂) (1.2 equiv) dropwise to the cooled, stirring suspension. Maintain the temperature during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.
-
-
Work-up and Isolation:
-
Reduce the volume of methanol by approximately 20% using a rotary evaporator.
-
Pour the remaining reaction mixture into tert-butyl methyl ether (TBME) (approx. 7 mL per gram of starting amino acid) to precipitate the product.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with fresh TBME.
-
Dry the product under vacuum to yield the hydrochloride salt of the methyl ester.
-
-
Analysis:
-
Confirm the structure by ¹H-NMR.
-
Determine the enantiomeric purity immediately using the Chiral HPLC protocol (Protocol 1) to assess if any racemization occurred.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 4. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 8. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
- 9. FR2847579A1 - RACEMIZATION OF OPTICALLY ACTIVE 2-SUBSTITUTED PHENYLGLYCIN ESTERS - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. blogs.rsc.org [blogs.rsc.org]
removal of byproducts from 2-Chlorophenylglycine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Chlorophenylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and their associated impurities?
A1: The most prevalent method is a variation of the Strecker synthesis, which involves reacting 2-chlorobenzaldehyde, a cyanide source (like sodium cyanide), and an ammonium (B1175870) source (like ammonium hydrogencarbonate).[1][2] Another method utilizes a phase transfer catalyst with o-chlorobenzaldehyde, chloroform, and ammonia (B1221849) water.[3]
Common impurities can include:
-
Unreacted starting materials (e.g., 2-chlorobenzaldehyde).
-
Side-reaction products.
-
Enantiomeric impurities (the undesired R-isomer if the S-isomer is the target).
-
Colored impurities from the reaction mixture.
Q2: My final product has a persistent color. How can I decolorize it?
A2: Colored impurities are a common issue. Treatment with activated carbon is an effective method for their removal.[1][2] Typically, the crude product is dissolved, and a small amount of activated carbon is added to the solution, stirred for a short period, and then filtered off before proceeding with precipitation or crystallization.[1]
Q3: How can I improve the chemical purity of my crude this compound?
A3: Recrystallization is a standard and effective method for purifying the crude product. Common solvent systems reported for this purpose include methanol-ether and water-ethyl alcohol.[3] Purity can also be improved by careful pH adjustment. The product will precipitate at its isoelectric point, leaving more soluble impurities in the solution.[3]
Q4: I need to separate the (S)-(+)-enantiomer from a racemic mixture. What is the recommended procedure?
A4: Chiral resolution using a resolving agent is the standard industrial practice. Acids such as D-camphor sulfonic acid or L-(+)-tartaric acid are used to form diastereomeric salts with the racemic this compound or its methyl ester derivative.[1][4] These salts have different solubilities, allowing for the separation of the desired enantiomer through fractional crystallization.
Q5: My reaction yield is low. What are the potential causes?
A5: Low yields can stem from several factors. In the Strecker synthesis, incomplete reaction due to insufficient reaction time or improper temperature control can be a cause.[1][2] During workup, ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation of the product.[3] Losses can also occur during recrystallization if the product is too soluble in the chosen solvent system or if an excessive amount of solvent is used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Precipitation
Your crude product shows significant impurities by TLC or HPLC analysis.
Logical Workflow for Troubleshooting Low Purity
Caption: Troubleshooting workflow for low product purity.
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials, such as 2-chlorobenzaldehyde, may be present.
-
Solution: Review your synthesis protocol, ensuring correct stoichiometry, reaction time, and temperature.[1] For purification, many starting materials can be removed by washing the aqueous solution with a non-polar organic solvent like toluene (B28343) before precipitating the product.[4]
-
-
Improper Precipitation: The pH was not optimal for selective precipitation of this compound.
-
Solution: The product is amphoteric and has an isoelectric point. Carefully adjust the pH of the aqueous solution (using an acid like H₂SO₄ or HCl) to pH 7-8 to induce precipitation, leaving many impurities behind.[1]
-
-
Co-precipitation of Byproducts: Side products with similar solubility may have precipitated with your product.
-
Solution: Recrystallization is the most effective method. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., water-ethanol mixture) and allow it to cool slowly to form purer crystals.[3]
-
Issue 2: Poor Enantiomeric Purity (Low e.e.)
The ratio of the desired (S)-enantiomer to the (R)-enantiomer is below the required specification.
Possible Causes & Solutions:
-
Inefficient Chiral Resolution: The resolution with the chiral acid (e.g., L-(+)-tartaric acid) was incomplete.
-
Solution: The resolution process often requires careful control of temperature and time. It may involve repeated cycles of heating and cooling to achieve the desired enantiomeric excess.[4] Ensure the correct stoichiometry of the resolving agent is used.
-
-
Racemization: The desired enantiomer may have racemized during a subsequent reaction step, especially under harsh pH or high-temperature conditions.
-
Solution: The free amino acid ester is particularly sensitive to racemization and should be stored as a salt or used immediately in the next step.[5] Avoid exposing the purified enantiomer to strong acids or bases for extended periods.
-
Quantitative Data Summary
The following table summarizes reported yields for different stages of this compound synthesis and purification.
| Stage / Method | Starting Materials | Yield | Purity (e.e.) | Reference |
| Synthesis & Precipitation | 2-chlorobenzaldehyde, NH₄HCO₃, NaCN | 58% | Racemic | [1] |
| Synthesis (Phase Transfer) | o-chlorobenzaldehyde, Chloroform | 46-58% | Racemic | [3] |
| Esterification | (S)-o-chlorophenylglycine, SOCl₂ | 98% | >99% | [6] |
| Enzymatic Resolution | (R,S)-N-phenylacetyl-o-chlorophenylglycine | 90% | 100% | [6][7] |
| Recrystallization | Crude Chloro-O-Phenyl glycine (B1666218) methyl ester | 85% | N/A | [3] |
Experimental Protocols
Protocol 1: Purification by pH Adjustment and Decolorization
This protocol is adapted from a common Strecker synthesis workup.[1][2]
-
Dissolution: Take the crude reaction mixture and concentrate it to remove organic solvents like methanol.
-
Hydrolysis (if necessary): Add a NaOH solution and reflux to hydrolyze any nitrile intermediates to the carboxylic acid.[1]
-
Decolorization: Cool the solution and add activated carbon (approx. 2g for a ~0.5 mol scale reaction). Stir for 10-15 minutes.[1]
-
Filtration: Filter the mixture to remove the activated carbon.
-
Precipitation: Carefully adjust the pH of the filtrate to 7-8 using an acid (e.g., 50% H₂SO₄). The this compound product will precipitate out of the solution.[1]
-
Isolation: Filter the precipitated solid and wash it thoroughly with water.
-
Drying: Dry the solid to obtain the purified product.
Protocol 2: Recrystallization from a Water-Ethanol System
This is a general procedure for recrystallization based on described methods.[3]
-
Solvent Preparation: Prepare a solvent mixture of water and ethanol. The optimal ratio may need to be determined empirically.
-
Dissolution: Place the crude, dry this compound in a flask. Add a minimal amount of the hot water-ethanol solvent mixture until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you may subsequently place it in an ice bath.
-
Isolation: Collect the formed crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum.
General Synthesis and Purification Workflow
Caption: Overview of this compound synthesis and purification pathways.
References
- 1. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 3. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
stability issues of 2-Chlorophenylglycine in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chlorophenylglycine under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound are pH-dependent degradation, including racemization and oxidation, particularly under basic conditions. While generally stable in neutral and acidic solutions, prolonged exposure to harsh pH conditions or elevated temperatures can lead to the formation of impurities.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH:
-
Acidic Conditions (pH 1-3): The compound is expected to be relatively stable. The protonated amine group can enhance solubility and protect against certain degradation pathways.[1]
-
Neutral Conditions (pH 6-8): Generally, this compound is stable under neutral conditions. However, there is a potential for slow oxidation over extended periods and microbial growth in non-sterile solutions.[1]
-
Basic Conditions (pH 9-12): The compound is most susceptible to degradation under basic conditions. The primary degradation pathways are racemization at the chiral center and oxidation of the deprotonated carboxylic acid and neutral amine.[1]
Q3: What are the likely degradation products of this compound?
A3: Based on the structure and known degradation pathways of similar amino acids, the potential degradation products include the R-enantiomer (in the case of starting with the S-enantiomer, due to racemization), oxidation products, and potential products from the hydrolysis of the amide bond if it is part of a larger molecule.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to monitor the stability of this compound.[1][2] This method should be able to separate the parent compound from all potential degradation products.
Troubleshooting Guide
Issue: I am observing a loss of chiral purity in my this compound sample.
-
Potential Cause: Exposure to basic pH conditions. Racemization is a known issue for phenylglycine derivatives in alkaline environments.[1]
-
Troubleshooting Steps:
-
Verify the pH of your solution. If it is above 8, adjust to a neutral or slightly acidic pH if your experimental conditions allow.
-
If basic conditions are required for your experiment, minimize the exposure time and temperature.
-
Analyze your sample using a chiral HPLC column to quantify the extent of racemization.
-
Issue: I see unexpected peaks in my HPLC chromatogram after storing my this compound solution.
-
Potential Cause: This could be due to degradation (e.g., oxidation) or the presence of impurities in the starting material.
-
Troubleshooting Steps:
-
Review the storage conditions of your solution. Was it exposed to light, high temperatures, or oxygen?
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and see if they match the unexpected peaks.[3][4][5]
-
Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structure.[6]
-
Issue: The solubility of this compound has decreased in my neutral buffer.
-
Potential Cause: Phenylglycine and its derivatives can have lower solubility at their isoelectric point, which is typically in the neutral pH range.
-
Troubleshooting Steps:
-
Adjusting the pH to be more acidic can increase the solubility of this compound.[1]
-
Consider using a co-solvent if compatible with your experimental setup.
-
Data Presentation
Table 1: Expected Stability Profile of this compound under Different pH Conditions
| pH Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (pH 1-3) | Likely to be stable | Hydrolysis (if part of a larger molecule) |
| Neutral (pH 6-8) | Generally stable | Slow oxidation |
| Basic (pH 9-12) | Potential for instability | Racemization, Oxidation |
Note: This table is based on the behavior of structurally similar compounds and should be confirmed by experimental data for this compound.[1]
Table 2: Illustrative Quantitative Data from a Forced Degradation Study
| Stress Condition | Duration (hours) | This compound Remaining (%) | Total Degradants (%) |
| 0.1 M HCl | 24 | 98.5 | 1.5 |
| Water (Neutral) | 24 | 99.2 | 0.8 |
| 0.1 M NaOH | 24 | 85.3 | 14.7 |
| 3% H₂O₂ | 24 | 92.1 | 7.9 |
Note: The data in this table is for illustrative purposes only and represents a hypothetical outcome of a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.[5]
Materials:
-
This compound
-
HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
pH meter
-
HPLC system with a suitable C18 column and UV detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.[1]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.[1]
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.[1]
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HPLC-grade water.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). A sample at time zero should also be analyzed.
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound and the percentage of each degradation product from the peak areas in the chromatograms.[1]
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Parameters:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30°C
Note: This is a starting point, and method development and validation are required to ensure the method is stability-indicating.
Visualizations
Caption: Expected stability of this compound at different pH.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting racemization of this compound.
References
common impurities in commercial 2-Chlorophenylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Chlorophenylglycine. The information addresses common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial this compound can contain several types of impurities, primarily arising from the manufacturing process and potential degradation. These can be broadly categorized as:
-
Process-Related Impurities: These are substances that are part of the synthesis process. Common examples include:
-
Starting Materials: Unreacted precursors such as 2-chlorobenzaldehyde.
-
Intermediates: Partially reacted molecules from the synthesis pathway.
-
Byproducts: Unwanted molecules formed from side reactions during synthesis. A significant byproduct can be the positional isomer, 4-Chlorophenylglycine.
-
-
Degradation Products: These can form over time due to factors like exposure to heat, light, or humidity.
-
Residual Solvents: Solvents used during the manufacturing and purification process that are not completely removed.
Q2: Why is it important to control the level of impurities in this compound?
A2: The presence of impurities, even in small amounts, can have a significant impact on downstream applications, particularly in drug development. Impurities can:
-
Affect the safety and efficacy of the final drug product.
-
Interfere with the crystallization process.
-
Lead to the formation of unwanted byproducts in subsequent reaction steps.
-
Cause issues with regulatory compliance.
Q3: What is a typical specification for impurities in commercial this compound?
A3: While specifications can vary between suppliers, a general guideline for impurity limits is provided in the table below. It is crucial to always refer to the certificate of analysis (CoA) provided by the supplier for batch-specific data.
Common Impurities and Typical Specifications
| Impurity Category | Specific Impurity Example | Typical Specification Limit |
| Total Impurities | - | ≤ 1.0% |
| Positional Isomer | 4-Chlorophenylglycine | ≤ 0.5% |
| Other Single Impurity | Unidentified Peaks | ≤ 0.3% |
Note: These values are illustrative and may not represent the exact specifications from all suppliers. Always consult the vendor-specific CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound impurities, particularly using High-Performance Liquid Chromatography (HPLC).
Issue 1: An unknown peak is observed in the chromatogram.
-
Possible Cause 1: Contamination. The unknown peak could be from a contaminated solvent, glassware, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to see if the peak is still present. If it is, this indicates contamination of the mobile phase or the system. Clean the system and use fresh, high-purity solvents.
-
-
Possible Cause 2: A new impurity. The peak could be a previously unobserved process-related impurity or a degradation product.
-
Troubleshooting Step: Review the synthesis route of the this compound batch to identify potential new byproducts. If degradation is suspected, review the storage conditions of the material. Consider using a mass spectrometer (LC-MS) to identify the molecular weight of the unknown impurity.
-
Issue 2: The peak for 4-Chlorophenylglycine is larger than the specified limit.
-
Possible Cause 1: Sub-optimal synthesis or purification. The manufacturing process may not have effectively removed this positional isomer.
-
Troubleshooting Step: Contact the supplier and provide the batch number and your analytical results. They may be able to provide further information or a replacement batch.
-
-
Possible Cause 2: Co-elution. Another compound might be eluting at the same retention time as 4-Chlorophenylglycine, leading to an artificially high peak area.
-
Troubleshooting Step: Modify the HPLC method (e.g., change the mobile phase gradient, temperature, or use a different column) to try and resolve the peaks. A peak purity analysis using a Diode Array Detector (DAD) can also indicate if the peak is pure.
-
Issue 3: Poor peak shape or resolution.
-
Possible Cause 1: Column degradation. The HPLC column performance may have deteriorated.
-
Troubleshooting Step: Flush the column with a strong solvent or, if necessary, replace the column.
-
-
Possible Cause 2: Inappropriate mobile phase. The pH or composition of the mobile phase may not be optimal for the separation of this compound and its impurities.
-
Troubleshooting Step: Adjust the pH of the mobile phase buffer or alter the organic solvent ratio to improve peak shape and resolution.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This section provides a general HPLC method that can be used as a starting point for the analysis of impurities in this compound. Method validation and optimization will be necessary for specific laboratory conditions and instrumentation.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase starting condition (95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound.
Caption: Troubleshooting logic for identifying the source of an unexpected peak.
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 2-Chlorophenylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Chlorophenylglycine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the HPLC separation of this compound?
A1: The most critical factor is the use of a chiral stationary phase (CSP). This compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers (R and S forms). These enantiomers have identical physical and chemical properties in an achiral environment, making their separation on standard achiral HPLC columns impossible. Chiral stationary phases create a stereospecific environment that allows for differential interaction with the two enantiomers, leading to their separation.
Q2: Which type of chiral column is recommended for this compound separation?
A2: Macrocyclic glycopeptide-based columns are highly effective for the separation of underivatized amino acids like this compound. Specifically, the Chirobiotic T column, which utilizes teicoplanin as the chiral selector, has been successfully used for this separation.[1] These columns are versatile and can be operated in reversed-phase, normal-phase, and polar organic modes.[2][3]
Q3: What are the key mobile phase parameters to optimize for the separation of this compound enantiomers?
A3: The key parameters to optimize are the type and concentration of the organic modifier, the pH of the aqueous component (in reversed-phase), and the concentration of additives. The selectivity of the separation of this compound enantiomers is known to increase with a higher concentration of methanol (B129727) in aqueous-organic mobile phases, as well as with adjustments in pH and temperature.[1]
Q4: How does the organic modifier affect the separation?
A4: In reversed-phase and polar organic modes, common organic modifiers include methanol, ethanol, and acetonitrile. For many chiral separations of amino acids on macrocyclic glycopeptide columns, methanol is a good starting point. Varying the percentage of the organic modifier will impact the retention times and can significantly affect the resolution between the enantiomers.
Q5: Why is pH control important in the mobile phase?
A5: pH is a critical parameter, especially in reversed-phase mode, because this compound is an amino acid and therefore has both acidic (carboxyl) and basic (amino) functional groups. The pH of the mobile phase will determine the ionization state of these groups, which in turn affects the interaction with the chiral stationary phase. For ionizable compounds, adjusting the mobile phase pH to be approximately 2 units above or below the pKa of the analyte can improve peak shape and retention.[2]
Q6: What is the role of additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA)?
A6: Additives can significantly improve peak shape and resolution. For acidic compounds, a small amount of an acidic modifier like TFA (e.g., 0.1%) can improve peak symmetry. For basic compounds, a basic modifier like TEA or diethylamine (B46881) (DEA) can serve the same purpose by minimizing undesirable interactions with the silica (B1680970) support of the column.[4]
Troubleshooting Guides
Issue 1: No separation or poor resolution of enantiomers.
This is a common issue when starting with a new chiral separation. The following workflow can help in troubleshooting this problem.
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Issue 2: Peak tailing.
Peak tailing can compromise resolution and the accuracy of quantification. This is often due to secondary interactions between the analyte and the stationary phase.
Caption: Troubleshooting guide for addressing peak tailing issues.
Issue 3: Drifting retention times.
Inconsistent retention times can make peak identification and quantification unreliable.
Caption: Troubleshooting workflow for unstable retention times.
Experimental Protocols
Recommended Starting Protocol for HPLC Separation of this compound
This protocol is a starting point for method development. Optimization will likely be required.
-
Column: Chirobiotic T, 250 x 4.6 mm, 5 µm
-
Mobile Phase Modes to Screen:
-
Reversed-Phase Mode:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: Start with a shallow gradient, e.g., 10-50% B over 20 minutes.
-
-
Polar Organic Mode:
-
Mobile Phase: 100% Methanol with 0.1% Trifluoroacetic Acid and 0.1% Triethylamine.
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.
Data Presentation
The following tables summarize the expected impact of key mobile phase parameters on the separation of this compound enantiomers.
Table 1: Effect of Organic Modifier Concentration (Reversed-Phase)
| % Methanol in Aqueous Buffer | Expected Retention Time | Expected Resolution |
| Low (e.g., 20%) | Long | Potentially Higher |
| Medium (e.g., 50%) | Moderate | May be optimal |
| High (e.g., 80%) | Short | Potentially Lower |
Table 2: Effect of pH (Reversed-Phase)
| Mobile Phase pH | Analyte Ionization State | Expected Interaction with CSP |
| Acidic (e.g., pH 3) | -COOH neutral, -NH3+ cationic | Strong ionic and hydrogen bonding |
| Neutral (e.g., pH 7) | -COO- anionic, -NH3+ cationic (zwitterionic) | Different balance of interactions |
| Basic (e.g., pH 9) | -COO- anionic, -NH2 neutral | May lead to weaker retention |
Table 3: Effect of Additives in Polar Organic Mode (100% Methanol)
| Additive | Purpose | Expected Outcome |
| 0.1% Trifluoroacetic Acid (TFA) | Improves peak shape for basic analytes | Sharper, more symmetrical peaks |
| 0.1% Triethylamine (TEA) | Improves peak shape for acidic analytes | Sharper, more symmetrical peaks |
| Combination of TFA and TEA | Creates a buffered system | Can provide robust and reproducible separations |
References
Technical Support Center: Preventing Epimerization of 2-Chlorophenylglycine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and prevent the epimerization of 2-Chlorophenylglycine during peptide synthesis. Epimerization of this residue is a significant challenge due to the increased acidity of its α-proton, which can lead to the formation of diastereomeric impurities that are difficult to separate and can alter the final peptide's biological activity.[1][2][3]
Troubleshooting Guide: High Diastereomeric Impurity
Issue: You have detected a high level of the undesired epimer after a coupling step involving this compound.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Coupling Reagent | Use a coupling reagent known for low epimerization rates, such as DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[2][4] | Standard carbodiimide (B86325) reagents like DCC or DIC can promote epimerization unless used with additives.[5] Reagents like DEPBT are specifically effective for coupling easily epimerized amino acids, including arylglycines, by minimizing the formation of highly reactive intermediates.[4] |
| Strong or Sterically Hindered Base | Avoid strong bases like Diisopropylethylamine (DIEA). Instead, use a weaker base such as N-methylmorpholine (NMM) or a non-nucleophilic, hindered base like 2,4,6-collidine .[2][6] | Stronger bases more readily abstract the acidic α-proton of this compound, leading to direct enolization and loss of stereochemical integrity.[2] The degree of epimerization often varies inversely with the steric hindrance of the base, with highly hindered bases sometimes showing less racemization.[6] |
| Prolonged Pre-activation Time | Minimize the pre-activation time. Ideally, employ an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the amine-functionalized resin.[2] | The longer an activated amino acid exists before coupling, the greater the opportunity for it to cyclize into a 5(4H)-oxazolone intermediate. This intermediate's α-proton is highly acidic, leading to rapid racemization.[2][5] |
| High Reaction Temperature | Perform the coupling reaction at a reduced temperature, such as 0 °C to room temperature .[2] | While higher temperatures can accelerate the coupling reaction, they also provide the activation energy needed for proton abstraction and enolization, increasing the rate of epimerization.[2][7] |
| Solvent Choice | For peptides prone to aggregation, consider switching from DMF to a more polar solvent like NMP or using a solvent mixture (e.g., DMF/DCM).[2] | While polar solvents can sometimes increase epimerization,[7] poor solubility and resin aggregation can lead to slow coupling, which prolongs the lifetime of the activated species and indirectly increases the risk of epimerization. Optimizing the solvent is a balance between reaction rate and side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to epimerization? A1: As an α-aryl-α-amino acid, the α-proton of this compound is significantly more acidic than that of aliphatic amino acids. This is due to the electron-withdrawing nature of the adjacent carboxylic acid group and the resonance-stabilizing effect of the 2-chlorophenyl ring. This increased acidity makes the proton more susceptible to abstraction by bases present during the coupling step, leading to a planar enolate intermediate and subsequent loss of stereochemistry.[2]
Q2: What are the primary mechanisms of epimerization during peptide synthesis? A2: There are two main pathways for epimerization:
-
Direct Enolization: A base directly abstracts the acidic α-proton from the activated amino acid, forming a planar enolate. Reprotonation can then occur from either face, yielding a mixture of epimers.[1][2][5]
-
Oxazolone (B7731731) Formation: The activated carboxylic acid of the N-protected amino acid undergoes intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and equilibrates rapidly in the presence of a base, leading to racemization of the stereocenter. Nucleophilic attack by the incoming amine on this racemized intermediate produces an epimeric peptide mixture.[1][2][5]
Q3: Which step in a standard Solid-Phase Peptide Synthesis (SPPS) protocol is most critical for epimerization of this compound? A3: The amino acid coupling step is the most critical.[2] This is the stage where the carboxylic acid of this compound is activated, making the α-proton highly susceptible to abstraction. Therefore, the choice of coupling reagent, additive, base, temperature, and activation time during this step is paramount for maintaining stereochemical purity.[2]
Q4: How do additives like HOBt or HOAt help prevent epimerization? A4: Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) suppress epimerization by reacting with the activated amino acid to form an active ester.[8] This intermediate is more stable and less prone to forming an oxazolone than the initial activated species. It acts as a reservoir for the activated acid, and by minimizing the concentration of the more reactive species, it reduces the rate of racemization.[8] HOAt is generally considered more effective than HOBt at suppressing this side reaction.[7]
Q5: Is there a universally "best" method to prevent epimerization for this amino acid? A5: While there is no single method that works for every possible peptide sequence, a combination of strategies is highly effective. The most recommended approach for an epimerization-prone residue like this compound is to use a low-racemization coupling reagent (e.g., DEPBT), an appropriate additive if applicable (e.g., HOAt with carbodiimides), a weak base (e.g., NMM), and to perform the coupling at or below room temperature with minimal pre-activation time.[2][4][7]
Data Presentation: Impact of Coupling Conditions on Epimerization
While specific comparative quantitative data for this compound is limited, the following table summarizes the relative risk of epimerization based on general principles and studies of phenylglycine and other sensitive amino acids.[2]
| Category | Reagent / Condition | Expected Epimerization Risk | Notes & Recommendations |
| Coupling Reagent | DCC or DIC (without additive) | High | Forms a highly reactive O-acylisourea intermediate prone to oxazolone formation.[1][5] |
| HBTU / HATU | Medium to High | Highly efficient, but the presence of a base can increase epimerization risk, especially with prolonged reaction times.[2][4][6] | |
| DIC / HOBt (or HOAt) | Low to Medium | The additive suppresses oxazolone formation, significantly reducing epimerization compared to DIC alone.[8] | |
| DEPBT / COMU | Low | These reagents are specifically designed to minimize epimerization and are highly recommended for arylglycines.[2][4] | |
| Base | DIEA (DIPEA) | High | A strong, sterically hindered base that readily promotes α-proton abstraction.[2][6] |
| NMM | Low | A weaker base that is less likely to cause epimerization.[2] | |
| 2,4,6-Collidine | Low | A highly hindered, non-nucleophilic base that can be effective in suppressing epimerization.[2][6] | |
| Temperature | > 40 °C | High | Significantly increases the rate of both enolization and oxazolone formation.[2] |
| Room Temperature (~25 °C) | Medium | A common condition, but lower temperatures are safer for sensitive residues. | |
| 0 °C | Low | Reduces the rate of epimerization more significantly than the rate of coupling.[2] |
Experimental Protocols
Protocol for Low-Epimerization Coupling of Fmoc-(R)-2-Chlorophenylglycine in SPPS
This protocol is adapted for the manual solid-phase synthesis of a peptide containing (R)-2-Chlorophenylglycine using conditions designed to minimize epimerization.[2]
Materials:
-
Fmoc-protected resin
-
Fmoc-(R)-2-Chlorophenylglycine
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
-
N-methylmorpholine (NMM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, then wash with DCM (3x) and DMF (3x).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to ensure complete removal of piperidine.
-
-
Coupling of Fmoc-(R)-2-Chlorophenylglycine:
-
In a separate reaction vial, dissolve Fmoc-(R)-2-Chlorophenylglycine (3 equivalents relative to resin loading) and DEPBT (3 equivalents) in a minimal amount of anhydrous DMF.
-
Add N-methylmorpholine (NMM) (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For maximum suppression, the reaction can be performed at 0°C, though coupling time may need to be extended.
-
Monitor the reaction for completion using a Kaiser test. If the test is positive (indicating incomplete reaction), allow the coupling to proceed longer.
-
-
Washing:
-
Once the reaction is complete (Kaiser test is negative), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Subsequent Steps: The resin is now ready for the next deprotection and coupling cycle in the sequence.
Visualization
Troubleshooting Workflow for Epimerization
The following diagram outlines a logical workflow for diagnosing and resolving issues with epimerization when incorporating this compound.
References
Technical Support Center: Industrial Production of 2-Chlorophenylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2-Chlorophenylglycine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and resolution of this compound.
Strecker Synthesis & Hydrolysis
Q1: Why is the yield of the initial Strecker reaction lower than expected?
A1: Low yields in the Strecker synthesis of the aminonitrile intermediate can be attributed to several factors:
-
Incomplete Reaction: The reaction between 2-chlorobenzaldehyde (B119727), an ammonium (B1175870) source (e.g., ammonium bicarbonate), and a cyanide source (e.g., sodium cyanide) is equilibrium-driven. Ensure reaction parameters are optimized.[1] Key parameters to verify are temperature (typically 65-70°C) and reaction time (around 5 hours).[1]
-
Side Reactions: Aldehydes can undergo side reactions such as self-condensation (aldol reaction) or oxidation. Ensure the quality of the starting 2-chlorobenzaldehyde is high and free of acidic impurities that might catalyze side reactions.
-
pH Control: The pH of the reaction mixture can influence the equilibrium and the stability of the reactants and products. The enantiomeric excess of the final product can be dependent on the reaction temperature, concentration, pH, and solvent.[1]
Q2: During the hydrolysis of the aminonitrile, what could cause the formation of significant byproducts?
A2: The hydrolysis of the aminonitrile to form this compound is typically performed under basic conditions at elevated temperatures (e.g., with NaOH at 120°C).[1] Potential issues include:
-
Incomplete Hydrolysis: Insufficient reaction time or temperature can lead to the presence of unreacted aminonitrile or the corresponding amide as an intermediate.
-
Degradation: this compound can degrade at high temperatures, especially if the reaction time is prolonged.[2] Monitoring the reaction progress is crucial to avoid degradation.
-
Impurity Profile: The quality of the starting materials can introduce impurities that may react under the harsh hydrolysis conditions.
Purification and Decolorization
Q1: The crude this compound solution is highly colored. What is the best way to decolorize it?
A1: The use of activated carbon is a common and effective method for decolorizing the this compound solution before crystallization.[1] Typically, a small amount of activated carbon (e.g., 2g for a reaction of a certain scale) is added to the solution, stirred for a short period (e.g., 10 minutes), and then filtered off.[1]
Q2: After decolorization and pH adjustment, the product is not precipitating or the precipitation is incomplete. What could be the issue?
A2: Incomplete precipitation of this compound can be due to:
-
Incorrect pH: The isoelectric point of this compound is crucial for its precipitation. The pH should be carefully adjusted to the range of 7-8 using an acid like sulfuric acid.[1]
-
Supersaturation: The solution may be supersaturated. Inducing crystallization by seeding with a small crystal of pure this compound or by scratching the inside of the vessel can be helpful.
-
Solvent Effects: The presence of co-solvents like methanol (B129727) from the previous step can affect the solubility. Ensure that the concentration of such solvents is controlled.
Enantiomeric Resolution
Q1: The efficiency of the resolution of racemic this compound with a chiral resolving agent is low. How can this be improved?
A1: The resolution of racemic this compound is a critical step, often accomplished by forming diastereomeric salts with a chiral acid like D-camphor sulfonic acid or L-(+)-tartaric acid.[1][3] To improve efficiency:
-
Temperature Control: The temperature during salt formation and crystallization is critical. For example, when using D-camphor sulfonic acid, the mixture is typically stirred at 85°C.[1] Repeated heating and cooling cycles can enhance the enantiomeric purity of the crystallized salt.[3]
-
Solvent System: The choice of solvent is important. Water is commonly used for resolution with D-camphor sulfonic acid.[1]
-
Stoichiometry of Resolving Agent: Ensure the correct molar ratio of the resolving agent to the racemic mixture is used.
Q2: How can the undesired enantiomer be recovered and recycled to improve the overall process economy?
A2: The mother liquor, which is enriched with the undesired enantiomer, should not be discarded. The unwanted isomer can be recovered and racemized.[2] Racemization can be achieved by heating the enantiomerically enriched material, for instance, with thionyl chloride, to convert it back to the racemic mixture, which can then be fed back into the resolution process.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when using sodium cyanide on an industrial scale, and what precautions should be taken?
A1: Sodium cyanide is highly toxic and poses significant health and environmental risks.[4][5]
-
Toxicity: It can be fatal if swallowed, inhaled, or absorbed through the skin.[6] It can cause severe skin and eye irritation.[5][7]
-
Environmental Hazards: Spills can contaminate soil and water, and it is extremely toxic to aquatic life.[4]
-
Reaction with Acids: Contact with acids liberates highly toxic hydrogen cyanide gas.[5]
-
Precautions: Strict safety protocols must be in place, including the use of personal protective equipment (impervious clothing, gloves, goggles), adequate ventilation, and dedicated handling areas.[5][6] Emergency procedures for spills and exposure must be well-established. Workers should operate in pairs for mutual monitoring.[6]
Q2: Are there any cyanide-free synthesis routes for this compound to mitigate the risks associated with sodium cyanide?
A2: Yes, the high toxicity of sodium cyanide has driven research into alternative synthetic methods. One such method involves the reaction of o-chlorobenzaldehyde and chloroform (B151607) in the presence of a phase-transfer catalyst and ammonia (B1221849) water.[8] This approach avoids the use of toxic sodium cyanide, thereby reducing safety and environmental concerns and potentially simplifying the overall process.[8]
Q3: What are the typical analytical methods used for quality control during the production of this compound?
A3: A combination of analytical techniques is used to monitor the reaction and ensure the quality of the final product:
-
Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: To confirm the structure of the synthesized compound.[1]
-
Optical Rotation: To determine the enantiomeric purity of the resolved product.[1]
-
Melting Point: As an indicator of purity.[1]
Q4: What are the key challenges in the crystallization of this compound at an industrial scale?
A4: Scaling up crystallization presents several challenges:
-
Control of Crystal Size and Morphology: These attributes are crucial as they affect downstream processes like filtration and drying, as well as the dissolution rate of the final product.[9]
-
Mixing and Heat Transfer: Ensuring uniform mixing and temperature control in large reactors is essential for consistent crystallization and to avoid the formation of impurities.
-
Polymorphism: Different crystal forms (polymorphs) of this compound may exist, which can have different physical properties. Controlling the crystallization conditions to consistently produce the desired polymorph is critical.
Data Presentation
Table 1: Reaction Parameters for Racemic this compound Synthesis (Strecker Method)
| Parameter | Value | Reference |
| Starting Materials | 2-chlorobenzaldehyde, Ammonium Bicarbonate, Sodium Cyanide | [1] |
| Solvent | Methanol and Water (1:1 v/v) | [1] |
| Reaction Temperature | 65-70 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Hydrolysis Conditions | 45% NaOH, 120 °C, 4 hours (in autoclave) | [1] |
| pH for Precipitation | 7-8 (adjusted with H₂SO₄) | [1] |
| Reported Yield | 58% | [1] |
Table 2: Enantiomeric Resolution of Racemic this compound
| Parameter | Value | Reference |
| Resolving Agent | D-camphor sulfonic acid | [1] |
| Solvent | Water | [1] |
| Temperature | 85 °C | [1] |
| Reaction Time | 30 minutes | [1] |
| Achieved Optical Purity | >99% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
-
A solution of 2-chlorobenzaldehyde, 1.5 equivalents of ammonium bicarbonate, and 1.2 equivalents of sodium cyanide is prepared in a 1:1 mixture of methanol and water.
-
The mixture is stirred at 65-70°C for 5 hours.
-
The solution is then concentrated to reduce the volume.
-
The concentrated solution is transferred to an autoclave, and a 45% sodium hydroxide (B78521) solution is added.
-
The mixture is refluxed for 4 hours at 120°C.
-
After cooling, activated carbon is added, and the mixture is stirred for 10 minutes.
-
The activated carbon is removed by filtration.
-
The pH of the filtrate is adjusted to 7-8 with 50% sulfuric acid to precipitate the product.
-
The precipitate is filtered, washed with water, and dried to yield racemic this compound.[1]
Protocol 2: Enantiomeric Resolution of Racemic this compound
-
A solution of racemic this compound and approximately 1.3 equivalents of D-camphor sulfonic acid is prepared in water.
-
The solution is stirred at 85°C for 30 minutes.
-
The mixture is allowed to cool to facilitate the crystallization of the diastereomeric salt of the S-(+)-enantiomer.
-
The precipitate is filtered and washed with water.
-
The wet salt is dissolved in water, and the pH is adjusted to 7 to precipitate the free S-(+)-2-Chlorophenylglycine.
-
The product is filtered, washed with water, and dried.[1]
-
The mother liquor containing the R-(-)-enantiomer can be processed for racemization and recycling.
Visualizations
Caption: Workflow for the synthesis and purification of racemic this compound.
Caption: Process flow for the enantiomeric resolution of this compound.
References
- 1. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. unitedchemicalcn.com [unitedchemicalcn.com]
- 5. camachem.com [camachem.com]
- 6. taekwang.co.kr [taekwang.co.kr]
- 7. DL-2-(4-Chlorophenyl)glycine - Starshinechemical [starshinechemical.com]
- 8. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 9. Advances in Pharmaceutical Crystallization | Crystals | MDPI [mdpi.com]
Technical Support Center: Managing Solubility of 2-Chlorophenylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility issues of 2-Chlorophenylglycine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a chiral amino acid derivative with limited solubility in neutral aqueous solutions. Its solubility is significantly dependent on pH. It is more soluble in acidic and basic aqueous solutions. In organic solvents, it exhibits slight solubility in polar protic solvents like methanol (B129727) and ethanol, and its solubility can often be improved by heating. For many synthetic applications, it is dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: The solubility of this compound in water is highly pH-dependent.
-
Acidic conditions (pH < 2): The amino group is protonated, forming a more soluble hydrochloride salt.
-
Neutral conditions (near its isoelectric point): The molecule exists as a zwitterion, which often results in lower solubility and potential precipitation.
-
Basic conditions (pH > 10): The carboxylic acid group is deprotonated, forming a soluble carboxylate salt. For instance, it is known to be soluble in 0.1mol/L NaOH solution.
Q3: Can I dissolve this compound by heating?
A3: Yes, heating can be an effective method to increase the solubility of this compound in many solvents. For example, in syntheses involving methanol, the mixture is often heated to achieve dissolution. However, it is crucial to be aware of the thermal stability of this compound and other reactants in the mixture to avoid degradation.
Q4: Is it common for this compound to precipitate out of solution during a reaction?
A4: Yes, precipitation of this compound or its derivatives during a reaction can occur, especially if there is a change in pH, temperature, or solvent composition. For example, adjusting the pH of an aqueous solution containing dissolved this compound towards its isoelectric point can cause it to precipitate.[1]
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Low intrinsic solubility in the solvent at room temperature. | 1. Increase Temperature: Gently warm the mixture while stirring. Many sources indicate the use of elevated temperatures to dissolve this compound, for instance, in methanol.[1] 2. Sonication: Use an ultrasonic bath to aid dissolution. 3. Change Solvent: If possible, switch to a more suitable solvent. For instance, if solubility is an issue in a non-polar solvent, try a polar aprotic solvent like DMF or DMSO. |
| Incorrect pH for aqueous solutions. | 1. Acidify: Add a suitable acid (e.g., HCl) to lower the pH and form the more soluble hydrochloride salt. 2. Basify: Add a suitable base (e.g., NaOH) to raise the pH and form the more soluble carboxylate salt. Several patents describe dissolving this compound in aqueous NaOH.[1] |
| Insufficient solvent volume. | Increase the volume of the solvent gradually until the solid dissolves. Be mindful of the desired final concentration for your reaction. |
Issue 2: this compound precipitates out of the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Change in pH during the reaction. | 1. Buffer the reaction mixture: If the reaction is sensitive to pH changes, use a suitable buffer to maintain a pH where this compound remains soluble. 2. Control reagent addition: Add reagents that can alter the pH (e.g., acids or bases) slowly and with vigorous stirring to avoid localized high concentrations that could cause precipitation. |
| Temperature change. | 1. Maintain a constant temperature: If the reaction was initiated at an elevated temperature to dissolve the starting material, ensure the temperature is maintained throughout the process to prevent precipitation upon cooling. 2. Re-heat: If precipitation occurs upon cooling and it does not affect the reaction outcome, you may be able to re-dissolve the precipitate by gently warming the mixture before proceeding with the next step. |
| Change in solvent composition (e.g., addition of an anti-solvent). | 1. Slow addition of anti-solvent: If an anti-solvent is required for the reaction or work-up, add it slowly to the reaction mixture with vigorous stirring. This can help to control the precipitation and particle size. 2. Consider a different work-up procedure: If precipitation is problematic, explore alternative work-up methods that do not involve the use of an anti-solvent. |
| Supersaturation. | If crystallization is desired, but happening too quickly leading to impure product, try to achieve a state of controlled supersaturation. This can be done by slow cooling, slow evaporation of the solvent, or by the controlled addition of an anti-solvent. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Slightly soluble | Solubility is highly pH-dependent. |
| 0.1 M NaOH (aq) | Soluble | Forms the sodium salt. |
| Dilute HCl (aq) | Soluble | Forms the hydrochloride salt. |
| Methanol | Slightly soluble | Solubility increases with heat. Often used in syntheses.[1] |
| Ethanol | Slightly soluble | Similar to methanol. |
| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for peptide coupling reactions. |
| Dimethyl sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent. |
Experimental Protocols
Protocol 1: Dissolving this compound in an Aqueous Basic Solution
This protocol is based on procedures described in patents for the synthesis of clopidogrel (B1663587) intermediates.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Solvent Addition: In a suitable reaction vessel, add a measured volume of water.
-
Basification: While stirring, add a stoichiometric amount or a slight excess of an aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 45% NaOH solution) to the suspension.[1]
-
Dissolution: Continue stirring until all the this compound has dissolved, forming a clear solution of its sodium salt. The process can be aided by gentle warming if necessary.
Protocol 2: Esterification of this compound in Methanol
This protocol is adapted from a procedure for the synthesis of the methyl ester of this compound.
-
Suspension: Suspend this compound in methanol in a reaction flask equipped with a stirrer and a reflux condenser.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).[2] This will generate HCl in situ, which catalyzes the esterification and also forms the soluble hydrochloride salt of the amino acid ester.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Reaction Monitoring: Maintain the reflux until the reaction is complete (monitor by TLC or LC-MS). The this compound should fully dissolve as the reaction proceeds.
Visualizations
Caption: Workflow for dissolving this compound.
References
Technical Support Center: Stereoselective Synthesis of 2-Chlorophenylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective synthesis of 2-Chlorophenylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stereoselectivity in the synthesis of this compound?
A1: The stereoselectivity of reactions to produce this compound is highly sensitive to several experimental parameters. The most critical factors include reaction temperature, the concentration of reactants, pH, and the choice of solvent.[1] Careful optimization of these variables is crucial for achieving high enantiomeric or diastereomeric excess.
Q2: Which synthetic routes are commonly employed for the stereoselective synthesis of this compound?
A2: Two prevalent methods for the synthesis of this compound and its derivatives are the Strecker-type synthesis and chemo-enzymatic methods. The Strecker synthesis can be adapted for asymmetry, while chemo-enzymatic routes often provide high enantioselectivity.
Q3: How can the enantiomeric purity of this compound be determined?
A3: The enantiomeric purity of the stereoisomers of this compound is typically determined using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).[1] Optical rotation is another method used to determine enantioselectivity.[1]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%) in Strecker-type Synthesis
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Troubleshooting Tip: The enantiomeric excess in this synthesis is temperature-dependent.[1] The reaction involving 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate, and sodium cyanide should be carefully temperature-controlled. A typical procedure involves stirring at 65-70°C, followed by reflux at 120°C.[1][2] Deviations from the optimal temperature range can lead to a decrease in stereoselectivity. It is recommended to perform small-scale experiments at slightly different temperatures to find the optimum for your specific setup.
-
-
Possible Cause 2: Incorrect pH or Concentration.
-
Troubleshooting Tip: The pH and concentration of reactants are crucial variables.[1] Ensure accurate preparation of all solutions and monitor the pH throughout the relevant steps of the reaction and work-up.
-
Issue 2: Poor Yield or Selectivity in Chemo-enzymatic Synthesis of (S)-2-chlorophenylglycine methyl ester
-
Possible Cause 1: Inadequate Temperature Control During Enzymatic Hydrolysis.
-
Troubleshooting Tip: The enzymatic hydrolysis step is highly sensitive to temperature. For the hydrolysis of (R, S)-N-phenylacetyl-o-chlorophenylglycine using immobilized penicillin acylase, the reaction should be maintained at 30°C.[3][4] Temperatures that are too high can lead to enzyme denaturation and loss of activity, while lower temperatures will decrease the reaction rate.
-
-
Possible Cause 2: Temperature Fluctuations in Other Steps.
-
Troubleshooting Tip: Each step in this multi-step synthesis has a specific temperature requirement. For instance, the addition of thionyl chloride for the esterification is performed in an ice bath (0-5°C), followed by a reaction at room temperature.[3][4] The final evaporation step is conducted at 60°C.[3][4] Adhering to these specific temperatures is critical for the overall success of the synthesis.
-
Quantitative Data
Table 1: Temperature Conditions for Strecker-Type Synthesis of Racemic this compound
| Step | Reagents | Temperature (°C) | Duration | Reference |
| 1 | 2-chlorobenzaldehyde, NH₄HCO₃, NaCN in Methanol (B129727)/Water | 65-70 | 5 hours | [1][2] |
| 2 | Addition of 45% NaOH | 120 (Reflux) | 4 hours | [1][2] |
Note: While this method produces a racemic mixture, the principle that enantiomeric excess is temperature-dependent suggests that variations of this method aiming for asymmetry must carefully control temperature.
Table 2: Temperature Conditions for Chemo-enzymatic Synthesis of (S)-2-chlorophenylglycine methyl ester
| Step | Description | Temperature (°C) | Duration | Reported ee% | Reference |
| 1 | Preparation of (R, S)-N-phenylacetyl-o-chlorophenylglycine | Room Temperature | Overnight | N/A | [3][4] |
| 2 | Enzymatic Hydrolysis | 30 | 12 hours | 100% | [3][4] |
| 3a | Esterification (SOCl₂ addition) | 0-5 (Ice Bath) | - | N/A | [3][4] |
| 3b | Esterification (Reaction) | Room Temperature | 5 hours | N/A | [3][4] |
| 3c | Esterification (Evaporation) | 60 | - | N/A | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound (Strecker-type Method)
-
A solution of 2-chlorobenzaldehyde, 23.7 g of ammonium hydrogencarbonate (NH₄HCO₃), and 14.7 g of sodium cyanide (NaCN) in 500 ml of methanol and 500 ml of water is prepared.[1][2]
-
The solution is then concentrated and transferred to an autoclave.[1][2]
-
45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.[1][2]
-
After cooling, 2 g of active carbon is added, and the mixture is stirred for 10 minutes.[1]
-
The active carbon is removed by filtration.[1]
-
The pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄.[1]
-
The resulting precipitate is filtrated and washed with water to yield this compound.[1]
Protocol 2: Chemo-enzymatic Preparation of (S)-2-chlorophenylglycine methyl ester
-
Preparation of (R, S)-N-phenylacetyl-o-chlorophenylglycine:
-
(R, S)-o-chlorophenylglycine is dissolved in a NaOH solution.[4]
-
Under an ice bath, an acylating agent (e.g., phenylacetyl chloride) is added dropwise.[4]
-
The reaction is allowed to proceed overnight at room temperature.[4]
-
The pH is adjusted to 1-2 with hydrochloric acid to precipitate the product.[4]
-
-
Enzymatic Hydrolysis:
-
Preparation of (S)-o-chlorophenylglycine methyl ester hydrochloride:
Visualizations
Caption: Workflow for the Strecker-type synthesis of this compound.
Caption: Chemo-enzymatic synthesis of (S)-2-chlorophenylglycine methyl ester.
Caption: Key factors influencing stereoselectivity in this compound synthesis.
References
- 1. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 3. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
selection of resolving agent for 2-Chlorophenylglycine enantioseparation
Technical Support Center: Enantioseparation of 2-Chlorophenylglycine
This guide provides researchers, scientists, and drug development professionals with detailed protocols, data, and troubleshooting advice for the selection of a resolving agent for the enantioseparation of this compound. The primary method discussed is diastereomeric salt crystallization.
Selection of a Resolving Agent
The choice of resolving agent is critical for a successful separation and depends on the substrate (the free amino acid or its ester derivative) and the desired efficiency. For the resolution of racemic this compound (2-CPG), sulfonic acids and carboxylic acids are commonly employed. The two most cited agents are derivatives of camphorsulfonic acid and tartaric acid.[1][2] These agents react with the racemic mixture to form diastereomeric salts which can be separated based on their differential solubility.[2]
The methyl ester of 2-CPG is often used as the substrate for resolution, particularly with tartaric acid, to achieve high enantiomeric purity for the synthesis of pharmaceutical ingredients like clopidogrel (B1663587).[1][3]
Table 1: Comparison of Common Resolving Agents for this compound and its Methyl Ester
| Resolving Agent | Substrate | Solvent(s) | Reported Efficiency & Conditions | Source(s) |
| D-Camphorsulfonic Acid | (±)-2-Chlorophenylglycine | Water | Forms a salt with S-(+)-2-CPG. A reported yield was 42% of the theoretical value. | [4][5] |
| L-(+)-Tartaric Acid | (±)-2-Chlorophenylglycine Methyl Ester | Methanol (B129727) | Can achieve high enantiomeric purity (>99%). Process may involve repeated heating (50-55°C) and cooling (20-22°C) cycles. | [1][3] |
| (+)-10-Camphorsulfonic Acid | (±)-2-Amino-2-(4-chlorophenyl)acetic acid | Methanol, Water | Recommended based on high efficiency in resolving structurally similar phenylglycine derivatives. | [2] |
| (+)-Tartaric Acid | (±)-2-Amino-2-(4-chlorophenyl)acetic acid | Ethanol, Water | A widely used and cost-effective choice for various amino acids. | [2] |
Note: Data for 4-chlorophenylglycine is included as a relevant reference for a structurally similar compound.
Detailed Experimental Protocols
The following protocols are based on published procedures and patents. They should be regarded as starting points that may require optimization for specific laboratory conditions.
Protocol 1: Resolution of (±)-2-Chlorophenylglycine with D-Camphorsulfonic Acid
This protocol focuses on resolving the free amino acid.
-
Salt Formation:
-
Crystallization and Isolation:
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt, S(+)CPG-DSC (S(+)-chlorophenylglycine-d-camphoric sulfonic acid).[4]
-
Filter the precipitate and wash it with a small amount of cold water.[4] The filtrate contains the other enantiomer, R(-)-α-2-chlorophenylglycine, which can be recovered separately.[4]
-
Protocol 2: Resolution of (±)-2-Chlorophenylglycine Methyl Ester with L-(+)-Tartaric Acid
This protocol is often used to obtain the (S)-enantiomer, a key intermediate for clopidogrel.[5]
-
Salt Formation:
-
Crystallization and Optimization:
-
Stir the combined mixture. Seeding with a few crystals of the pure desired diastereomeric salt can be beneficial to initiate crystallization.[1]
-
The reaction mass is often held for an extended period (e.g., up to 96 hours) at room temperature to allow for crystallization.[1]
-
For higher enantiomeric purity, a process of repeatedly heating the mixture to 50-55°C followed by cooling to 20-22°C can be employed until the desired enantiomeric purity (>99%) is achieved.[3]
-
-
Isolation:
-
Collect the crystalline tartrate salt by filtration.
-
Protocol 3: Liberation of the Free Enantiomer
This step is necessary to recover the pure amino acid or its ester from the diastereomeric salt after separation.
-
Salt Decomposition:
-
Suspend the isolated, purified diastereomeric salt in water.[2][3]
-
Slowly add a base, such as aqueous ammonia (B1221849) solution or 1M NaOH, with stirring until the pH reaches approximately 7.0-7.2 for the ester or 10-11 for the free acid.[2][3] This neutralizes the resolving agent and liberates the free base of the 2-CPG or its ester.
-
-
Extraction and Isolation:
-
If liberating the methyl ester, extract the aqueous solution with a solvent like dichloromethane. The organic layers are then combined, dried, and concentrated to yield the final product.[3]
-
If liberating the free amino acid, it will often precipitate from the aqueous solution upon pH adjustment.[2] The solid can then be collected by filtration, washed with cold water, and dried.[2]
-
Process Workflow for Enantioseparation
The following diagram illustrates the logical steps involved in a typical diastereomeric salt resolution process, including the crucial step of racemizing the undesired enantiomer to improve overall process efficiency.
Caption: Workflow for diastereomeric resolution of this compound.
Troubleshooting Guide
Question: I've mixed the racemic compound and the resolving agent, but no crystals are forming. What should I do? Answer: This is a common issue in crystallization.[6]
-
Solvent Choice: The solvent is critical. If the diastereomeric salt is too soluble, try a less polar solvent or a solvent mixture. If it's completely insoluble, use a more polar solvent.[6]
-
Concentration: Your solution may be too dilute. Try carefully evaporating some of the solvent to increase the concentration.[6]
-
Induce Crystallization: Try cooling the solution slowly in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod or adding a "seed" crystal of the expected product can help initiate crystallization.[6]
Question: My product has "oiled out" as a liquid instead of crystallizing. How can I fix this? Answer: Oiling out occurs when the salt separates as a liquid phase. This can happen if the concentration is too high or the cooling is too rapid.[6] Try diluting the solution with more solvent, reheating to dissolve the oil, and then cooling it down much more slowly. Using a different solvent system may also be necessary.[6]
Question: The yield of my desired enantiomer is very low. How can I improve it? Answer:
-
Check Stoichiometry: The molar ratio of the resolving agent to the racemic compound is crucial. While a 0.5 equivalent is often used theoretically to precipitate one enantiomer, this ratio may need to be optimized.[6]
-
Mother Liquor: The mother liquor (the filtrate after crystallization) contains the other enantiomer but also some of the desired product. You may be able to recover more product by concentrating the mother liquor and attempting a second crystallization.
-
Racemization: The maximum theoretical yield for a resolution is 50%.[7] To overcome this, the unwanted enantiomer recovered from the mother liquor can be converted back into the racemic mixture through a process called racemization.[7] This newly racemized material can then be recycled back into the resolution process, significantly improving the overall yield.[7][8]
Question: The enantiomeric excess (e.e.) of my product is not high enough. What can I do? Answer:
-
Recrystallization: The most straightforward approach is to recrystallize the isolated diastereomeric salt from the same or a different solvent system. Each recrystallization step should enrich the enantiomeric purity.
-
Optimize Conditions: As seen in the protocol using tartaric acid, the crystallization conditions can have a major impact.[3] Experiment with different cooling rates, aging times, and temperature cycling to improve selectivity.[3] One patent noted that initial resolution with L-tartrate could result in an ee <98%, indicating a need for optimization.[5]
Frequently Asked Questions (FAQs)
What is the purpose of using the methyl ester of this compound for the resolution? Resolving the ester form instead of the free amino acid can alter the physicochemical properties (like solubility and crystal packing) of the resulting diastereomeric salts. In the case of 2-CPG, using the methyl ester with L-tartaric acid has been shown to be a highly effective method for obtaining the S-(+)-enantiomer with very high purity, which is a key component for the drug clopidogrel.[1][3]
What is racemization and why is it important for this process? Racemization is the process of converting an enantiomerically pure or enriched substance back into a racemic mixture containing equal amounts of both enantiomers.[7][8] In a resolution process, only a maximum of 50% of the starting material can be converted to the desired enantiomer.[7] The remaining 50% (the unwanted enantiomer) would be waste. By racemizing this unwanted enantiomer, it can be recycled back into the resolution process, making the entire synthesis more economical and sustainable.[7] For phenylglycine derivatives, this can be achieved by heating with an acid like thionyl chloride.[8]
How can I recover the expensive chiral resolving agent? After liberating the desired enantiomer from the diastereomeric salt (usually by adding a base), the resolving agent remains in the aqueous solution as a salt (e.g., sodium camphor (B46023) sulfonate). The resolving agent can typically be recovered by acidifying the aqueous layer and then extracting the agent with an organic solvent or by using ion-exchange chromatography.[9][10] Recovering and recycling the resolving agent is crucial for the economic viability of the process on an industrial scale.[7]
References
- 1. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Resolution processes [kesselssa.com]
- 8. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
- 9. EP0030871B1 - Method of optical resolution of (+/-)-phenyl glycin and/or (+/-)-camphor sulfonic acid - Google Patents [patents.google.com]
- 10. EP0030871A1 - Method of optical resolution of (+/-)-phenyl glycin and/or (+/-)-camphor sulfonic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Chlorophenylglycine Purity
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of 2-Chlorophenylglycine, a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), is a paramount quality attribute that directly influences the safety and efficacy of the final drug product. Rigorous analytical method validation is therefore essential to ensure the reliability and accuracy of purity assessments. This guide provides an objective comparison of widely used analytical methods for determining the purity of this compound, complete with supporting experimental data and detailed methodologies.
Comparison of Analytical Methods
The primary analytical techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), available in two principal modes: Chiral HPLC for enantiomeric purity and Reversed-Phase HPLC (RP-HPLC) for achiral chemical purity. Other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation can provide supplementary information.
Data Presentation: Comparison of Key Analytical Methods
| Parameter | Chiral HPLC | Reversed-Phase HPLC (RP-HPLC) |
| Primary Application | Quantification of enantiomeric purity (separation of R and S enantiomers). | Quantification of chemical purity (separation from process-related impurities and degradants). |
| Selectivity | High selectivity for enantiomers. | Separates based on polarity; does not resolve enantiomers. |
| Typical Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (cellulose or amylose (B160209) derivatives). | C18 or C8 bonded silica. |
| Typical Mobile Phase | Normal Phase: Hexane/Isopropanol. Reversed-Phase: Acetonitrile/Water or Methanol/Water with additives. | Acetonitrile/Water or Methanol/Water with buffers (e.g., phosphate (B84403) buffer). |
| Sensitivity (LOD/LOQ) | Typically in the low to mid ng range. | Typically in the low ng range. |
| Run Time | 15-30 minutes. | 10-20 minutes. |
| Method Development | Can be complex, requiring screening of multiple chiral columns and mobile phases. | Generally more straightforward. |
| Key Performance Indicator | Enantiomeric excess (% ee). | Area percentage of the main peak. |
Experimental Protocols
Detailed methodologies for Chiral HPLC and RP-HPLC are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and samples.
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is designed for the separation and quantification of the (R) and (S)-enantiomers of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Sample Diluent: Mobile phase.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard (racemic mixture) in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard solution to verify system suitability (resolution between enantiomer peaks).
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
4. Data Analysis: The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 2: Reversed-Phase HPLC for Chemical Purity
This method is designed to separate this compound from potential process-related impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-Phase Column: C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Sample Diluent: A mixture of water and acetonitrile.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the standard solution to verify system suitability (retention time, peak shape).
-
Inject 10 µL of the sample solution.
-
Run the gradient program and record the chromatogram.
4. Data Analysis: The chemical purity is calculated by determining the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram (excluding solvent peaks).
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the validation of analytical methods for this compound purity.
A Comparative Guide to Chiral Resolution Techniques for 2-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure forms of 2-Chlorophenylglycine are crucial chiral intermediates in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel (B1663587). The effective separation of the racemic mixture of this compound into its constituent enantiomers is a critical step in the manufacturing process. This guide provides an objective comparison of the primary chiral resolution techniques employed for this purpose, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The selection of a chiral resolution technique is often a trade-off between enantiomeric purity, yield, cost, and environmental impact. The following table summarizes the quantitative performance of the most common methods for resolving racemic this compound.
| Technique | Resolving Agent / Enzyme | Substrate | Typical Enantiomeric Excess (ee%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Resolution | D-camphor sulfonic acid | Racemic this compound | >99% | ~42% (of theoretical maximum) | Well-established, relatively simple procedure.[1] | Lower yield, requires resolving agent recovery.[1][2] |
| Classical Resolution | L-(+)-tartaric acid | Racemic this compound methyl ester | >99% | Not explicitly stated, but can be high with optimization.[2] | High enantiomeric purity can be achieved.[2] | Requires esterification of the starting material. |
| Enzymatic Resolution | Immobilized Penicillin Acylase | (R,S)-N-phenylacetyl-2-chlorophenyl glycine (B1666218) | 100% | 90% | High enantioselectivity, environmentally friendly, potential for recycling of the undesired enantiomer.[1][3] | Requires substrate derivatization (acylation), potential for enzyme deactivation. |
In-Depth Analysis of Resolution Techniques
This section provides a detailed overview of the primary methods for the chiral resolution of this compound, including their underlying principles and experimental considerations.
Classical Resolution via Diastereomeric Salt Formation
This is the most traditional and widely used method for chiral resolution.[4] It involves the reaction of the racemic this compound (a racemate) with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5]
Common Resolving Agents:
-
D-camphor sulfonic acid: This resolving agent is effective for the direct resolution of racemic this compound.[6]
-
L-(+)-tartaric acid: This agent is typically used for the resolution of the methyl ester derivative of this compound.[2][7]
Workflow for Classical Resolution:
Caption: Workflow of classical resolution via diastereomeric salt formation.
Experimental Protocol (Using D-camphor sulfonic acid):
-
Salt Formation: A solution of racemic this compound and D-camphor sulfonic acid in water is prepared.[6]
-
Heating and Stirring: The solution is heated to approximately 85°C and stirred for about 30 minutes to facilitate the formation of the diastereomeric salts.[6]
-
Crystallization and Filtration: The mixture is cooled, allowing the less soluble diastereomeric salt, S(+)-2-chlorophenylglycine-d-camphorsulfonic acid, to precipitate. The precipitate is then collected by filtration and washed with water.[6]
-
Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted to 7. This causes the desired S(+)-2-chlorophenylglycine to precipitate, which is then filtered, washed, and dried.[6]
-
Recovery: The undesired R(-)-enantiomer remains in the mother liquor and can potentially be recycled through racemization.[6]
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. This technique utilizes an enzyme that stereoselectively catalyzes a reaction on only one of the enantiomers in the racemic mixture, allowing for their separation.
For this compound, immobilized penicillin acylase is commonly used. The enzyme selectively hydrolyzes the N-phenylacetyl group of the (S)-enantiomer of N-phenylacetyl-2-chlorophenyl glycine, leaving the (R)-enantiomer unreacted.[1][3]
Workflow for Enzymatic Resolution:
Caption: Workflow of enzymatic resolution using immobilized penicillin acylase.
Experimental Protocol:
-
Substrate Preparation (Acylation): Racemic this compound is first converted to (R,S)-N-phenylacetyl-2-chlorophenyl glycine. This is achieved by reacting it with phenylacetyl chloride in an aqueous sodium hydroxide (B78521) solution. The product is precipitated by adjusting the pH to 1-2 with hydrochloric acid.[3]
-
Enzymatic Hydrolysis: The N-acetylated racemate is suspended in water, and the pH is adjusted to 8.0 with ammonia. Immobilized penicillin acylase is added, and the mixture is stirred at 30°C for approximately 12 hours.[3]
-
Enzyme Removal: The immobilized enzyme is removed by filtration for potential reuse.[3]
-
Separation of Products: The pH of the filtrate is adjusted to 1-2 with concentrated hydrochloric acid to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine, which is collected by filtration.[3]
-
Isolation of the Desired Enantiomer: The filtrate containing the desired (S)-2-chlorophenylglycine is concentrated under reduced pressure, and the pH is adjusted to the isoelectric point to precipitate the product. The solid is then washed with absolute ethanol (B145695) and dried.[3]
Chromatographic Separation
While less commonly reported for large-scale preparative resolution of this compound, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), are invaluable for analytical determination of enantiomeric purity.[6] These methods rely on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus separation.
For preparative applications, Simulated Moving Bed (SMB) chromatography can be a viable, though more capital-intensive, option for continuous separation.
Logical Relationship for Chromatographic Separation:
Caption: Principle of chiral chromatographic separation.
Experimental Considerations (Analytical Scale):
-
Column: A C18 column is often used.[8]
-
Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer, with the pH adjusted to the acidic range (e.g., pH 2.0-3.0) with phosphoric acid.[8]
-
Detection: UV detection at a wavelength of 200-260 nm is common.[8]
-
Flow Rate: A flow rate of 0.5-2.0 mL/min is generally employed.[8]
Conclusion
The choice of a chiral resolution technique for this compound depends heavily on the specific requirements of the application, including the desired scale of production, purity specifications, and economic and environmental considerations.
-
Classical resolution remains a robust and well-understood method, particularly suitable for batch processing, though it may be limited by its theoretical maximum yield of 50% for the desired enantiomer without an effective racemization and recycling process for the undesired enantiomer.
-
Enzymatic resolution presents a highly attractive alternative, offering excellent enantioselectivity and yields, along with the benefits of milder reaction conditions and reduced environmental impact. The ability to recycle the enzyme and potentially the undesired enantiomer makes it a strong candidate for sustainable large-scale production.
-
Chromatographic methods are indispensable for the analytical assessment of enantiomeric purity and can be employed for preparative separations, although the cost and complexity may be higher for large-scale applications.
For drug development professionals, a thorough evaluation of these techniques, considering both the scientific and economic aspects, is essential for establishing an efficient and scalable process for the production of enantiomerically pure this compound.
References
- 1. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 7. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 8. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
A Tale of Two Glycines: 2-Chlorophenylglycine vs. Phenylglycine in the Realm of Asymmetric Synthesis
In the precise and demanding world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the choice of chiral building blocks is paramount. Among the vast arsenal (B13267) available to chemists, amino acid derivatives have long held a prominent position. This guide provides a detailed comparison of two such invaluable reagents: 2-Chlorophenylglycine and Phenylglycine. While structurally similar, their applications and performance in asymmetric synthesis exhibit distinct characteristics that cater to different strategic approaches in the synthesis of complex chiral molecules.
This comparison will delve into their primary applications, supported by experimental data on their performance in key asymmetric reactions. We will explore Phenylglycine's extensive use as a chiral auxiliary and this compound's critical role as a chiral intermediate in the synthesis of blockbuster pharmaceuticals.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following tables summarize quantitative data from representative asymmetric synthesis applications of both this compound and Phenylglycine derivatives.
Table 1: Phenylglycine as a Chiral Auxiliary in Asymmetric Strecker Synthesis
| Aldehyde/Ketone Substrate | Chiral Auxiliary | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) of Final Product |
| Pivaldehyde | (R)-Phenylglycine amide | 76-93 | >99:1 | >98% (for (S)-tert-leucine)[1][2] |
| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | 76 | >99:1 | Not Reported for final product |
Table 2: this compound as a Chiral Intermediate for the Synthesis of (S)-Clopidogrel
| Reaction Step | Starting Material | Yield (%) | Enantiomeric Excess (ee%) |
| Asymmetric Strecker Synthesis to (2S)-2-(2-chlorophenyl)glycine | 2-Chlorobenzaldehyde | 80% (for intermediate nitrile) | >99% (for final amino acid) |
| Enzymatic Resolution of (R,S)-N-phenylacetyl-2-chlorophenyl glycine (B1666218) | (R,S)-2-chlorophenyl glycine | High | >99% (for (S)-2-chlorophenylglycine)[3] |
| Deracemization of an imine derivative | Racemic this compound methyl ester derivative | 88% (for Clopidogrel) | >99% |
Structural Differences and Mechanistic Implications
The primary structural difference between the two molecules is the presence of a chlorine atom on the ortho position of the phenyl ring in this compound. This substitution has significant electronic and steric implications that influence its reactivity and suitability for different types of asymmetric transformations.
The chlorine atom in this compound is an electron-withdrawing group, which can affect the acidity of the alpha-proton and the nucleophilicity of the amino group. Sterically, the ortho-chloro group can influence the conformational preferences of derivatives, which can be exploited to enhance stereoselectivity in certain reactions.
Phenylglycine: The Versatile Chiral Auxiliary
Phenylglycine, particularly in the form of its amide or other derivatives, has proven to be an exceptionally effective chiral auxiliary in a variety of asymmetric transformations. A prime example is its application in the Strecker synthesis of α-amino acids.
The general workflow for an asymmetric Strecker synthesis using a Phenylglycine-derived chiral auxiliary involves the formation of a chiral imine, followed by the diastereoselective addition of a cyanide source. The resulting α-aminonitrile can then be hydrolyzed to the target amino acid, and the chiral auxiliary can often be recovered.
The high diastereoselectivity observed in these reactions is often attributed to the formation of a rigid, chelated transition state that effectively shields one face of the imine from nucleophilic attack.
This compound: A Cornerstone in Pharmaceutical Synthesis
While Phenylglycine excels as a removable chiral director, this compound has carved out a niche as a crucial chiral building block that is incorporated into the final structure of a drug molecule. Its most notable application is in the synthesis of the antiplatelet agent Clopidogrel (B1663587) ((S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate).
The synthesis of enantiomerically pure (S)-2-Chlorophenylglycine is a critical first step. Various strategies have been developed to achieve this, including asymmetric synthesis and the resolution of a racemic mixture.
The presence of the 2-chloro substituent is integral to the pharmacological activity of Clopidogrel. Therefore, the focus in its synthesis is on obtaining the this compound core with the correct absolute stereochemistry in high enantiomeric purity.
Experimental Protocols
Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide
Materials:
-
(R)-Phenylglycine amide hydrochloride
-
Aldehyde or ketone
-
Sodium cyanide
-
Water
Procedure:
-
To a solution of (R)-Phenylglycine amide hydrochloride (1.0 eq) in a mixture of methanol and water, add the aldehyde or ketone (1.0 eq).
-
Stir the mixture at room temperature.
-
Add a solution of sodium cyanide (1.05 eq) in water dropwise to the reaction mixture.
-
Continue stirring at room temperature for the time specified in the relevant literature (e.g., 24-96 hours), monitoring the reaction by TLC.
-
Upon completion, the diastereomeric α-aminonitrile product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The diastereomeric purity can be determined by ¹H NMR spectroscopy.
-
For hydrolysis, treat the α-aminonitrile with aqueous acid (e.g., 6M HCl) and heat to reflux.
-
After cooling, the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.
-
The aqueous layer is then concentrated to yield the desired α-amino acid hydrochloride.
Synthesis and Resolution of this compound
Synthesis of Racemic this compound:
-
A solution of 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate, and sodium cyanide in a mixture of methanol and water is stirred at 65-70 °C for 5 hours.
-
The solution is concentrated, and 45% NaOH solution is added. The mixture is refluxed for 4 hours at 120 °C.
-
Activated carbon is added, and the mixture is stirred for 10 minutes.
-
The carbon is filtered off, and the pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄.
-
The resulting precipitate is filtered, washed with water, to give racemic this compound.[4]
Resolution using D-camphor sulfonic acid:
-
A solution of racemic this compound and D-camphor sulfonic acid in water is stirred at 85 °C for 30 minutes.
-
The precipitate, the salt of S-(+)-2-chlorophenylglycine and D-camphor sulfonic acid, is filtered and washed with water.
-
The salt is dissolved in water, and the pH is adjusted to 7.
-
The precipitated S-(+)-2-chlorophenylglycine is filtered, washed with water, and dried.[4]
Conclusion: A Strategic Choice
The choice between this compound and Phenylglycine in asymmetric synthesis is fundamentally a strategic one, dictated by the ultimate goal of the synthetic sequence.
Phenylglycine and its derivatives are the reagents of choice when a robust and highly stereodirecting chiral auxiliary is required. Its ability to induce high levels of diastereoselectivity in reactions like the Strecker synthesis, coupled with the potential for auxiliary recovery, makes it a powerful tool for the construction of a wide range of enantiomerically pure compounds.
In contrast, This compound shines as a chiral building block where the phenylglycine moiety, complete with its chloro-substituent, forms an integral part of the final target molecule. Its application is exemplified in the synthesis of Clopidogrel, where the focus lies on the efficient and highly enantioselective synthesis of the this compound core itself.
For researchers and drug development professionals, understanding the distinct advantages and applications of these two valuable synthons is key to designing efficient, scalable, and stereochemically precise synthetic routes to complex chiral molecules. The data and protocols presented here provide a foundation for making informed decisions in the pursuit of enantiopure compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.rug.nl [pure.rug.nl]
- 3. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 4. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
A Comparative Analysis of 2-Chlorophenylglycine and Other Halogenated Phenylglycines for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and synthesis of halogenated phenylglycine derivatives, offering a comparative perspective for their application in scientific research and pharmaceutical development.
Halogenated derivatives of the non-proteinogenic amino acid phenylglycine are crucial building blocks in the synthesis of a variety of pharmaceutical compounds. The nature and position of the halogen substituent on the phenyl ring can significantly influence the molecule's physicochemical characteristics and biological activity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative study of 2-Chlorophenylglycine and other key halogenated phenylglycines, including 3-Chlorophenylglycine, 4-Chlorophenylglycine, 4-Bromophenylglycine, 4-Fluorophenylglycine, and 4-Iodophenylglycine.
Physicochemical Properties: A Comparative Overview
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) | Solubility | Melting Point (°C) |
| This compound | C₈H₈ClNO₂ | 185.61 | - | - | Soluble in 0.1M NaOH | 186 (dec.)[1] |
| 3-Chlorophenylglycine | C₈H₈ClNO₂ | 185.61 | - | 1.54[2] | Soluble in 0.1M NaOH | 268-269 (dec.)[3] |
| 4-Chlorophenylglycine | C₈H₈ClNO₂ | 185.61 | 1.81 ± 0.10[3][4] | - | Soluble in water and alcohol[5] | 220-230[3] |
| 4-Bromophenylglycine | C₈H₈BrNO₂ | 230.06 | - | - | - | - |
| 4-Fluorophenylglycine | C₈H₈FNO₂ | 169.15 | 1.90 ± 0.10[6][7] | 0.99[8] | Soluble in 1M HCl[9][10] | ≥300[6] |
| 4-Iodophenylglycine | C₈H₈INO₂ | 277.06 | 4.00 ± 0.20[11] | - | - | - |
Biological Activities: A Comparative Insight
Halogenated phenylglycines have been investigated for a range of biological activities, including antimicrobial and genotoxic effects. The specific activity is highly dependent on the type and position of the halogen.
Antimicrobial Activity
Certain halogenated phenylglycine derivatives have demonstrated bacteriostatic and bactericidal properties. For instance, m-bromophenylglycine and p-chlorophenylglycine have been shown to be active against Escherichia coli.[12] The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) for these compounds against E. coli are reported to be in the range of 62.5-125 mg/L and 125-250 mg/L, respectively.[12] The incorporation of halogenated amino acids into peptides is also a strategy to enhance their antimicrobial activity.[13]
Genotoxic Activity
Some halogenated phenylglycine derivatives have been found to possess genotoxic activity.[6] The mechanism of this activity has been studied in organisms such as Saccharomyces cerevisiae.[6] This property is of significant interest in the development of novel anticancer agents that act by damaging the DNA of tumor cells.
Quantitative comparative data on the biological activities of the full range of halogenated phenylglycines is limited in publicly available literature. The provided information is based on existing studies and may not represent a complete comparative profile.
Experimental Protocols
Detailed experimental procedures are essential for the accurate comparison of these compounds. Below are generalized protocols for the synthesis of halogenated phenylglycines and the determination of key physicochemical and biological parameters.
Synthesis of Halogenated Phenylglycines (Strecker Synthesis)
The Strecker synthesis is a common method for producing racemic α-amino acids.
Workflow for Strecker Synthesis of Halogenated Phenylglycines
Caption: General workflow for the Strecker synthesis of halogenated phenylglycines.
Procedure:
-
Reaction: A halogenated benzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent (e.g., a mixture of methanol (B129727) and water).[14][15]
-
Formation of α-aminonitrile: This reaction proceeds through the formation of an α-aminonitrile intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed using a strong acid or base to yield the racemic mixture of the corresponding halogenated phenylglycine.[14][15]
-
Purification: The product is purified by recrystallization.
Chiral Resolution
The racemic mixture obtained from the Strecker synthesis can be resolved into its enantiomers using chiral resolving agents.
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of racemic halogenated phenylglycines.
Procedure:
-
Salt Formation: The racemic mixture is treated with a chiral resolving agent, such as (+)-camphor-10-sulfonic acid, to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility in a suitable solvent through fractional crystallization.
-
Decomposition: The separated diastereomeric salts are then decomposed to yield the pure enantiomers of the halogenated phenylglycine.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Procedure:
-
Dissolution: A known concentration of the halogenated phenylglycine is dissolved in water.
-
Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter after each addition of the titrant.
-
Titration Curve: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Determination: The pKa value corresponds to the pH at the half-equivalence point.
Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Procedure:
-
Partitioning: A known amount of the halogenated phenylglycine is dissolved in a biphasic system of n-octanol and water.
-
Equilibration: The mixture is shaken until equilibrium is reached.
-
Concentration Measurement: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
logP Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Procedure:
-
Serial Dilutions: A series of twofold dilutions of the halogenated phenylglycine are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) can be determined using the MTT assay.
Procedure:
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated phenylglycine for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Signaling Pathways
The biological activity of halogenated phenylglycines can be attributed to their interaction with various cellular signaling pathways. For instance, their genotoxic effects may involve the induction of DNA damage response pathways. The specific pathways targeted will depend on the compound and the biological system under investigation. Further research is needed to fully elucidate the signaling pathways modulated by these compounds.
Illustrative DNA Damage Response Pathway
Caption: A simplified diagram of a DNA damage response pathway potentially activated by genotoxic agents.
References
- 1. 2-(2-Chlorophenyl)glycine 88744-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Amino(3-chlorophenyl)acetic acid | CAS#:7292-71-9 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. (R)-4-Fluorophenylglycine | 93939-74-3 [m.chemicalbook.com]
- 7. 4-Fluorophenylglycine | 7292-73-1 [chemicalbook.com]
- 8. (S)-4-Fluorophenylglycine | CAS#:19883-57-9 | Chemsrc [chemsrc.com]
- 9. (S)-4-Fluorophenylglycine | 19883-57-9 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. DL-4-Iodophenylglycine | 13370-63-3 [amp.chemicalbook.com]
- 12. D-(-)-4-Fluorophenylglycine | C8H8FNO2 | CID 124515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DL-(2-Chlorophenyl)glycine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 15. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
A Comparative Guide to the Enantiomeric Excess Determination of 2-Chlorophenylglycine by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control for chiral compounds such as 2-Chlorophenylglycine, a key intermediate in the synthesis of pharmaceuticals like Clopidogrel.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a robust and widely adopted technique for the separation and quantification of enantiomers due to its high resolution and versatility.[2][3] This guide provides a comparative overview of chiral HPLC methods for assessing the enantiomeric excess of this compound, alongside alternative methods, supported by experimental data and detailed protocols.
Comparison of Chiral HPLC Methods
The selection of the chiral stationary phase and mobile phase composition is paramount for achieving optimal separation of this compound enantiomers. Macrocyclic glycopeptide and polysaccharide-based CSPs are frequently employed for the resolution of amino acids and their derivatives.[4][5]
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Key Performance Characteristics |
| Teicoplanin-based (e.g., Chirobiotic T) | Methanol/Water mixtures; Methanol concentration, pH, and temperature can be varied to optimize selectivity.[6] | 0.5 - 1.5 | UV (230 nm) | Good selectivity for underivatized amino acids; retention and resolution are sensitive to mobile phase pH and organic modifier concentration.[6] |
| Cellulose-based (e.g., CHIRALCEL® OD-H) | Hexane/Isopropanol with acidic or basic additives (e.g., Trifluoroacetic acid or Diethylamine) | 0.5 - 1.0 | UV (230 nm) | Broad applicability for a wide range of chiral compounds; method development may require screening of different alcohol modifiers and additives. |
| Amylose-based (e.g., CHIRALPAK® AD-H) | Hexane/Ethanol/Isopropanol mixtures | 0.5 - 1.0 | UV (230 nm) | Often provides complementary selectivity to cellulose-based phases; effective for many aromatic compounds. |
Detailed Experimental Protocol: Chiral HPLC of this compound
This protocol is a representative method for the determination of the enantiomeric excess of this compound using a teicoplanin-based chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chirobiotic T column (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP
-
Mobile Phase: 80:20 (v/v) Methanol/Water with 0.1% Acetic Acid and 0.1% Triethylamine
-
Sample: this compound standard and sample solutions (1 mg/mL in mobile phase)
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
3. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic this compound standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers.
4. Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula, where A1 and A2 are the peak areas of the two enantiomers:
ee (%) = |(A1 - A2) / (A1 + A2)| x 100
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is the most common method, other techniques can also be employed for determining the enantiomeric excess of this compound.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile derivatives of the enantiomers on a chiral capillary column.[2] | High resolution, fast analysis times. | Requires derivatization of the analyte, which adds a step to the workflow and can introduce errors. |
| NMR Spectroscopy | Use of a chiral solvating or derivatizing agent to induce chemical shift differences between the enantiomers. | Rapid and non-separative, useful for reaction monitoring.[2] | Lower sensitivity and accuracy compared to chromatographic methods, may require specialized chiral reagents. |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary filled with a background electrolyte containing a chiral selector (e.g., cyclodextrins).[2] | Low sample and reagent consumption, high efficiency. | Can be less robust than HPLC, sensitivity may be lower. |
Workflow for Enantiomeric Excess Determination by Chiral HPLC
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
This guide provides a foundational understanding of the methods available for assessing the enantiomeric excess of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation. For routine quality control, chiral HPLC remains the gold standard due to its robustness and high resolving power.
References
- 1. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Chlorophenylglycine: Beyond the Strecker Reaction
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amino acids is a critical hurdle. 2-Chlorophenylglycine, a key building block for several pharmaceutical compounds, is traditionally synthesized via the Strecker reaction. However, this classical method presents challenges, including the use of highly toxic cyanide and the production of a racemic mixture requiring further resolution. This guide provides an objective comparison of alternative synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for specific research and development needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the Strecker synthesis and its alternatives, offering a clear comparison of their respective yields, purity, and reaction conditions.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Strecker Synthesis | 2-Chlorobenzaldehyde (B119727), Ammonium (B1175870) Hydrogencarbonate, Sodium Cyanide | NaOH, H₂SO₄ | ~58%[1] | 0 (Racemic) | Well-established, one-pot reaction. | Use of highly toxic cyanide, produces a racemic mixture requiring resolution, harsh reaction conditions (high temperature and pressure). |
| Chemo-enzymatic Synthesis (Direct Amination) | (2-Chlorophenyl)glyoxylic acid | Leucine (B10760876) Dehydrogenase (LeuDH), Glucose Dehydrogenase (GDH) for NADH regeneration | >95% (conversion)[2] | >99% | High enantioselectivity, environmentally friendly (biocatalytic), mild reaction conditions. | Requires specific enzymes, initial synthesis of the keto acid substrate is necessary. |
| Chemo-enzymatic Synthesis (Kinetic Resolution) | (R,S)-N-phenylacetyl-2-chlorophenylglycine | Immobilized Penicillin Acylase | ~90% (for S-enantiomer)[3] | 100%[3] | High enantioselectivity, potential for recycling the unwanted enantiomer. | Requires preparation of the racemic N-acetylated substrate, additional protection and deprotection steps. |
| Classical Resolution | Racemic this compound | Chiral resolving agent (e.g., D-camphor sulfonic acid) | <50% (per enantiomer) | >98% | Well-established technique, high enantiopurity achievable. | Theoretical maximum yield of 50% for the desired enantiomer, requires a suitable resolving agent, can be time-consuming. |
| One-Pot Synthesis from o-Chlorobenzaldehyde | o-Chlorobenzaldehyde, Chloroform | Phase transfer catalyst, Ammonia (B1221849) | ~58%[4] | 0 (Racemic) | Avoids the use of cyanide in the main reaction sequence. | Produces a racemic mixture, yield is comparable to the Strecker synthesis. |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Strecker Synthesis of Racemic this compound[1]
A solution of 2-chlorobenzaldehyde (e.g., 0.1 mol), ammonium hydrogencarbonate (e.g., 0.3 mol), and sodium cyanide (e.g., 0.15 mol) in a mixture of methanol (B129727) and water is stirred at 65-70°C for 5 hours. The solution is then concentrated and transferred to an autoclave. A 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C. After cooling, the reaction mixture is decolorized with activated carbon. The pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄ to precipitate the racemic this compound. The product is collected by filtration and washed with water.
Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine via Direct Amination[2]
(2-Chlorophenyl)glyoxylic acid (CPGA) is used as the substrate. The reaction mixture contains CPGA (e.g., 0.5 M), a leucine dehydrogenase (LeuDH) variant (e.g., EsLeuDH-F362L), a coenzyme regeneration system consisting of glucose and glucose dehydrogenase (GDH), NAD⁺, and ammonium formate (B1220265) in a suitable buffer. The reaction is carried out at a controlled temperature (e.g., 40°C) and pH. The conversion of CPGA to (S)-2-chlorophenylglycine is monitored over time (e.g., 8 hours).
Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine via Kinetic Resolution[3]
(a) Synthesis of (R,S)-N-phenylacetyl-2-chlorophenylglycine: (R,S)-2-chlorophenylglycine is dissolved in water with NaOH. Phenylacetyl chloride is added dropwise under ice-bath conditions. The reaction proceeds overnight at room temperature. The pH is then adjusted to 1-2 with hydrochloric acid to precipitate the product, which is collected by filtration.
(b) Enzymatic Resolution: (R,S)-N-phenylacetyl-2-chlorophenylglycine is suspended in water, and the pH is adjusted to 8.0 with ammonia water. Immobilized penicillin acylase is added, and the mixture is stirred at 30°C for 12 hours. The enzyme is removed by filtration. The filtrate is acidified to pH 1-2 to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine. The filtrate containing the desired (S)-2-chlorophenylglycine is then concentrated, and the pH is adjusted to the isoelectric point to precipitate the product.
Classical Resolution of Racemic this compound
Racemic this compound and a chiral resolving agent (e.g., an equimolar amount of D-camphor sulfonic acid) are dissolved in a suitable solvent (e.g., water or an alcohol-water mixture) with heating. The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The salt is collected by filtration. The optically pure this compound is then liberated from the diastereomeric salt by treatment with a base and subsequent pH adjustment to the isoelectric point.
Alternative Synthetic Pathways: A Conceptual Overview
While specific experimental data for the direct application of the Bucherer-Bergs and Ugi reactions to this compound are not as readily available in the reviewed literature, their general principles suggest them as plausible, albeit less common, alternatives.
Bucherer-Bergs Reaction
This one-pot reaction typically involves the reaction of a carbonyl compound (in this case, 2-chlorobenzaldehyde), ammonium carbonate, and an alkali metal cyanide to form a hydantoin (B18101) intermediate. Subsequent hydrolysis of the hydantoin yields the desired amino acid. This method is conceptually similar to the Strecker synthesis but proceeds through a cyclic hydantoin intermediate.
Ugi Reaction
The Ugi reaction is a four-component condensation reaction involving an aldehyde (2-chlorobenzaldehyde), an amine (e.g., ammonia), a carboxylic acid, and an isocyanide. The resulting α-acylamino amide product could potentially be hydrolyzed to yield this compound. The versatility of the Ugi reaction allows for a wide range of starting materials, but its application to the synthesis of this specific amino acid would require further investigation and optimization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the described synthetic methods.
Caption: Strecker Synthesis Workflow.
Caption: Chemo-enzymatic Direct Amination.
Caption: Chemo-enzymatic Kinetic Resolution.
Caption: Classical Resolution Workflow.
References
- 1. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activities of 2-Chlorophenylglycine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of 2-Chlorophenylglycine. While direct pharmacological data on these specific enantiomers is limited in publicly available literature, their profound importance lies in their role as chiral building blocks in the synthesis of stereospecific pharmaceuticals. This document explores their primary application in drug development and investigates the potential for direct, though not yet fully established, biological interactions based on the activity of structurally related phenylglycine analogs.
Core Biological Significance: Chiral Intermediates in Pharmaceutical Synthesis
The most significant and well-documented difference in the biological activity of (R)- and (S)-2-Chlorophenylglycine is observed indirectly through the pharmacological properties of the drugs synthesized from them. The stereochemistry of these precursors is critical in determining the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).
A prime example of this is the synthesis of the potent antiplatelet drug, (S)-clopidogrel. The (S)-enantiomer of a closely related compound, 2-amino-2-(2-chlorophenyl)acetic acid, is a crucial intermediate in the production of (S)-clopidogrel.[1] Conversely, the (R)-enantiomer of clopidogrel (B1663587) is known to be pharmacologically inactive as an antithrombotic agent. This stark difference underscores the critical importance of stereochemistry in drug design and highlights the necessity of using the correct enantiomer during synthesis.
Below is a diagram illustrating the stereospecific synthesis of (S)-clopidogrel, emphasizing the role of the (S)-2-chlorophenylglycine derivative.
Potential Direct Biological Activity: Interaction with Metabotropic Glutamate (B1630785) Receptors
While the primary role of this compound enantiomers is as chiral synthons, the broader class of phenylglycine derivatives has been extensively studied for its activity at various receptors in the central nervous system, particularly metabotropic glutamate receptors (mGluRs).[2][3][4][5] These receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.
It is plausible that (R)- and (S)-2-Chlorophenylglycine could also exhibit stereoselective interactions with these receptors. However, without specific experimental data, this remains a hypothesis based on the activity of related analogs.
Comparative Activity of Phenylglycine Analogs at mGluRs
The following table summarizes the reported biological activities of various phenylglycine derivatives at different mGluR subtypes. This data illustrates the stereoselectivity and functional diversity within this class of compounds, providing a basis for predicting the potential activities of this compound enantiomers.
| Compound | Receptor | Activity | Potency (IC50/EC50) [µM] |
| (S)-4-Carboxyphenylglycine | mGluR1α | Competitive Antagonist | 65 ± 5 |
| (S)-4-Carboxyphenylglycine | mGluR2 | Competitive Antagonist | 577 ± 74 |
| (R,S)-α-Methyl-4-carboxyphenylglycine | mGluR1α | Competitive Antagonist | 155 ± 38 |
| (S)-α-Methyl-4-carboxyphenylglycine | mGluR1α | Competitive Antagonist | 120 |
| (R,S)-α-Methyl-4-carboxyphenylglycine | mGluR2 | Competitive Antagonist | 340 ± 59 |
| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Competitive Antagonist | 15 ± 3 |
| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | 21 ± 4 |
| (R)-3-Hydroxyphenylglycine | mGluR2 | Agonist | 451 ± 93 |
| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR1α | Competitive Antagonist | 290 ± 47 |
| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR2 | Agonist | 97 ± 12 |
| 3,5-Dihydroxyphenylglycine (DHPG) | mGluR1 | Agonist | Lower than ACPD |
Data sourced from multiple studies.[2][4][6][7]
This data clearly shows that subtle changes in the structure and stereochemistry of phenylglycine derivatives can lead to significant differences in their activity, including switching from an antagonist to an agonist at the same receptor subtype.
Potential Signaling Pathways
Based on the activity of related phenylglycine analogs at mGluR1 and mGluR2, the following diagrams illustrate the potential signaling pathways that could be modulated by the enantiomers of this compound.
mGluR1 Signaling Pathway (Gq-coupled)
Activation of mGluR1, a Gq-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
References
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical step in the development and quality control of chiral drugs. 2-Chlorophenylglycine, a key chiral intermediate in the synthesis of several pharmaceuticals, presents a common challenge for enantioselective analysis. This guide provides a comparative overview of the performance of different chiral stationary phases (CSPs) for the separation of this compound enantiomers, supported by experimental data to aid in the selection of an appropriate analytical method.
Performance of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad enantiorecognition capabilities.[1][2] These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention and separation. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide derivatives.[3][4]
Performance of Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrin-based CSPs offer another effective approach for the enantioseparation of a wide range of chiral compounds.[6][7] These CSPs consist of cyclodextrin (B1172386) molecules bonded to a silica (B1680970) support. The chiral recognition mechanism is primarily based on the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin.[7] The hydroxyl groups at the rim of the cyclodextrin cavity can also participate in hydrogen bonding, further enhancing enantioselectivity.
For a compound like this compound, which possesses an aromatic ring, inclusion complexation within the cyclodextrin cavity is a likely mechanism for chiral recognition. The choice of the mobile phase, often a reversed-phase system consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), plays a significant role in modulating the retention and resolution of the enantiomers.
Experimental Data Summary
As of the latest literature review, specific quantitative data (retention factor (k), separation factor (α), and resolution (Rs)) for the direct HPLC separation of this compound enantiomers on commercially available cellulose, amylose, or cyclodextrin-based chiral stationary phases could not be located. The existing literature primarily focuses on the synthesis and classical resolution of this compound.
However, based on the well-established principles of chiral chromatography and the successful separation of structurally similar compounds, a systematic screening of various polysaccharide and cyclodextrin-based CSPs is highly recommended to develop an effective enantioseparation method for this compound.
Experimental Workflow for Chiral Method Development
The following diagram outlines a logical workflow for the development of a chiral separation method for this compound.
Caption: A typical workflow for developing a chiral HPLC method.
Detailed Methodological Considerations
1. Column Selection:
-
Polysaccharide-based CSPs: Start with columns that have a broad range of applicability, such as those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).
-
Cyclodextrin-based CSPs: Consider native β-cyclodextrin and derivatized cyclodextrin phases.
2. Mobile Phase Selection:
-
Normal Phase: Typically consists of a non-polar solvent (e.g., hexane (B92381), heptane) and a polar modifier (e.g., isopropanol (B130326), ethanol). The concentration of the alcohol modifier is a critical parameter for optimizing selectivity and retention.
-
Reversed Phase: Typically involves an aqueous buffer and an organic modifier (e.g., methanol, acetonitrile). The pH of the buffer and the concentration of the organic modifier can be adjusted to fine-tune the separation.
-
Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.
3. Optimization:
-
Once partial separation is achieved, systematically vary the mobile phase composition to improve resolution.
-
Investigate the effect of column temperature and flow rate on the separation. Lower temperatures often lead to better resolution, but at the cost of longer analysis times and higher backpressure.
4. Detection:
-
UV detection at a wavelength where this compound exhibits strong absorbance is the most common method.
Conclusion
While specific, published experimental data for the direct chiral HPLC separation of this compound is currently limited, this guide provides a framework for the rational selection of chiral stationary phases and the development of a suitable analytical method. Based on the principles of chiral recognition, both polysaccharide-based and cyclodextrin-based CSPs represent promising candidates for achieving the desired enantioseparation. A systematic approach to screening different columns and mobile phases, as outlined in the experimental workflow, is the most effective strategy for developing a robust and reliable method for the analysis of this compound enantiomers.
References
- 1. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 6. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Spectroscopic Differentiation of R- and S-2-Chlorophenylglycine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic methods used to differentiate the R- and S-enantiomers of 2-Chlorophenylglycine. The stereochemistry of this compound is of critical importance as it serves as a key chiral building block in the synthesis of various pharmaceuticals, most notably the antiplatelet agent clopidogrel. Ensuring enantiomeric purity is paramount for the safety and efficacy of the final drug product. While comprehensive, directly comparative published spectra for both enantiomers are not widely available, this guide outlines the fundamental principles of each technique and the expected spectroscopic differences based on established principles of stereochemistry.
Principles of Spectroscopic Analysis of Enantiomers
Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, most standard spectroscopic techniques that do not employ a chiral probe will not differentiate between them. However, methods that utilize polarized light or a chiral environment can effectively distinguish between R and S enantiomers.
Comparison of Spectroscopic Techniques
The following sections detail the applicability of various spectroscopic methods for the analysis of R- and S-2-Chlorophenylglycine.
Optical Rotation
Optical rotation is the most traditional method for distinguishing between enantiomers. It measures the rotation of the plane of polarized light as it passes through a solution containing a chiral compound.
Expected Differences: The R and S enantiomers of this compound will rotate the plane of polarized light to an equal degree but in opposite directions. One enantiomer will be dextrorotatory (+), while the other will be levorotatory (-). A racemic mixture (a 1:1 mixture of both enantiomers) will exhibit no optical rotation.
Quantitative Data Summary
| Spectroscopic Technique | R-2-Chlorophenylglycine | S-2-Chlorophenylglycine | Racemic this compound |
| Optical Rotation | Equal magnitude, opposite sign to S | Equal magnitude, opposite sign to R | 0° |
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the this compound enantiomer of a known concentration in a suitable achiral solvent (e.g., methanol, water, or 1N HCl).
-
Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank).
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.
-
Measure the angle of rotation.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the sample cell in decimeters, and c is the concentration of the solution in g/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in a chiral environment, differentiation is possible.
Expected Differences:
-
Achiral Solvent (e.g., CDCl₃, DMSO-d₆): The ¹H and ¹³C NMR spectra of R- and S-2-Chlorophenylglycine will be identical.
-
Chiral Solvent or with a Chiral Solvating Agent (CSA): The presence of a chiral solvating agent creates transient diastereomeric complexes with the R and S enantiomers. These diastereomeric complexes are not mirror images and will have different NMR spectra. This results in the splitting of corresponding proton or carbon signals, allowing for the quantification of each enantiomer.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., a chiral alcohol, acid, or a lanthanide shift reagent) to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Compare the spectra of the racemic mixture and the individual enantiomers in the presence of the CSA. The separation of signals (chemical shift non-equivalence) for specific protons can be used to determine the enantiomeric excess (ee).
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. As with NMR in an achiral environment, these techniques do not differentiate between enantiomers.
Expected Differences: The IR and Raman spectra of R- and S-2-Chlorophenylglycine are expected to be identical as the vibrational frequencies of the chemical bonds are the same for both enantiomers. A patent for the preparation of this compound derivatives does mention IR data for the S-form, but this data would be identical for the R-form.[1]
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. This technique is also insensitive to chirality in the absence of a chiral probe.
Expected Differences: The UV-Visible absorption spectra of R- and S-2-Chlorophenylglycine will be identical.
Chiroptical Spectroscopy: Circular Dichroism (CD)
Circular Dichroism is a form of absorption spectroscopy that uses circularly polarized light. It is the most definitive spectroscopic method for distinguishing between enantiomers in solution.
-
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Vis region.
-
Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized light in the infrared region.
Expected Differences: The ECD and VCD spectra of the R and S enantiomers of this compound are expected to be mirror images of each other. Where one enantiomer shows a positive absorption (a positive Cotton effect), the other will show a negative absorption of equal magnitude. A racemic mixture will have no CD signal.
Quantitative Data Summary
| Spectroscopic Technique | R-2-Chlorophenylglycine | S-2-Chlorophenylglycine | Racemic this compound |
| NMR (achiral solvent) | Identical to S | Identical to R | Identical to R and S |
| NMR (with CSA) | Unique spectrum | Unique spectrum, different from R | Superposition of R and S spectra |
| IR Spectroscopy | Identical to S | Identical to R | Identical to R and S |
| UV-Vis Spectroscopy | Identical to S | Identical to R | Identical to R and S |
| Circular Dichroism (ECD/VCD) | Mirror image of S | Mirror image of R | No signal |
Experimental Protocol: Electronic Circular Dichroism (ECD)
-
Sample Preparation: Prepare a dilute solution of the this compound enantiomer in a suitable solvent that is transparent in the desired UV range.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent.
-
Record the CD spectrum of the sample over the appropriate wavelength range (typically 190-400 nm for ECD).
-
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum can be compared to the spectrum of the other enantiomer or to theoretical calculations to determine the absolute configuration.
Visualizing Experimental Workflows
Caption: General workflow for the analysis of chiral compounds like this compound.
Caption: Formation of diastereomeric complexes leading to distinct NMR signals.
Conclusion
For professionals in drug development and research, the ability to accurately and reliably distinguish between the enantiomers of this compound is essential. While standard spectroscopic techniques like NMR (in achiral solvents), IR, and UV-Vis are insufficient for this task, methods that employ a chiral element are highly effective. Optical rotation provides a fundamental confirmation of optical activity, while NMR with chiral solvating agents offers a robust method for determining enantiomeric excess. Circular dichroism (both ECD and VCD) stands out as the most powerful technique, providing a unique spectral fingerprint for each enantiomer and allowing for the unambiguous determination of absolute configuration. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative data on enantiomeric purity versus qualitative confirmation of stereochemistry.
References
A Comparative Guide to the Synthesis of 2-Chlorophenylglycine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral building blocks is paramount. 2-Chlorophenylglycine, a critical intermediate in the synthesis of antithrombotic agents such as clopidogrel, presents a case study in the strategic selection of synthetic routes. This guide provides an objective comparison of the primary methodologies for the synthesis of this compound, supported by experimental data, detailed protocols, and a cost-benefit analysis to inform laboratory and industrial-scale production decisions.
Executive Summary
The synthesis of this compound can be broadly categorized into two main strategies: the synthesis of a racemic mixture followed by resolution, or direct asymmetric synthesis of the desired enantiomer. This guide evaluates four principal routes: the classical Strecker synthesis to produce racemic this compound, followed by either classical chemical resolution or enzymatic kinetic resolution, and two direct asymmetric methods: asymmetric Strecker synthesis and a chemo-enzymatic approach. Each method offers a distinct profile of advantages and disadvantages concerning yield, enantioselectivity, cost, safety, and environmental impact.
Data Presentation: A Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound, facilitating a direct comparison of their efficiencies.
| Metric | Strecker Synthesis (Racemic) | Classical Resolution | Enzymatic Kinetic Resolution | Asymmetric Strecker Synthesis | Chemo-enzymatic Synthesis |
| Starting Materials | 2-Chlorobenzaldehyde (B119727), Ammonium (B1175870) Bicarbonate, Sodium Cyanide | Racemic this compound, Chiral Resolving Agent (e.g., D-camphorsulfonic acid) | Racemic N-acyl-2-chlorophenylglycine, Enzyme (e.g., Penicillin G Acylase) | 2-Chlorobenzaldehyde, Chiral Auxiliary, Cyanide Source | (2-chlorophenyl)glyoxylic acid, Enzyme (e.g., Leucine (B10760876) Dehydrogenase), Ammonia (B1221849) Source |
| Typical Yield | ~58%[1][2] | 35-45% (for the desired enantiomer)[3] | ~45% (for the desired enantiomer) | 70-85%[3] | >90% (for the amination step)[4] |
| Enantiomeric Excess (e.e.) | N/A (produces racemate) | >98%[3] | >99% | 90-98%[3] | >99% |
| Key Reagent Cost | Low to Moderate | Moderate (Resolving agent can be recycled) | High (Enzyme cost) | High (Chiral auxiliary cost) | High (Enzyme and cofactor cost) |
| Process Complexity | Simple, one-pot reaction | Multiple crystallization steps | Requires specific biocatalytic setup and conditions | Multi-step, requires attachment and removal of auxiliary | Requires specific biocatalytic setup and cofactor regeneration system |
| Safety & Environmental Concerns | Use of highly toxic sodium cyanide.[5] | Use of organic solvents for crystallization and recovery | Generally greener, aqueous-based reaction | Use of toxic cyanide source and organic solvents | Generally greener, aqueous-based reaction |
Experimental Protocols
Route 1: Strecker Synthesis of Racemic this compound
This method is a straightforward, one-pot synthesis that produces a racemic mixture of this compound.
Protocol:
-
In a suitable reaction vessel, dissolve 2-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a mixture of methanol (B129727) and water.[1][2]
-
Concentrate the solution and transfer it to an autoclave. Add a 45% sodium hydroxide (B78521) solution and reflux for 4 hours at 120°C to hydrolyze the intermediate aminonitrile.[1][2]
-
After cooling, add activated carbon to decolorize the solution and then filter.
-
Adjust the pH of the filtrate to 7-8 with 50% sulfuric acid to precipitate the racemic this compound.[1][2]
-
Filter the precipitate, wash with water, and dry to obtain the product. A typical yield is around 58%.[1][2]
Route 2: Classical Resolution of Racemic this compound
This method separates the enantiomers of the racemic mixture produced by the Strecker synthesis using a chiral resolving agent.
Protocol:
-
Dissolve racemic this compound and a chiral resolving agent, such as D-camphor sulfonic acid, in water.
-
Stir the solution at an elevated temperature (e.g., 85°C) for a period to allow for the formation of diastereomeric salts.
-
Cool the solution to allow for the selective crystallization of one of the diastereomeric salts.
-
Filter the precipitated salt and wash with cold water.
-
Treat the isolated diastereomeric salt with a base to neutralize the resolving agent and precipitate the desired enantiomer of this compound.
-
The resolving agent can be recovered from the mother liquor for reuse.
Route 3: Enzymatic Kinetic Resolution
This highly selective method utilizes an enzyme to differentiate between the two enantiomers of a derivatized this compound.
Protocol:
-
Synthesize the racemic N-acyl-2-chlorophenylglycine from the racemic amino acid.
-
In a buffered aqueous solution, add the racemic N-acyl-2-chlorophenylglycine and the immobilized enzyme (e.g., Penicillin G Acylase).
-
Maintain the reaction at a specific pH and temperature to allow the enzyme to selectively hydrolyze one of the N-acyl enantiomers.
-
After the reaction reaches approximately 50% conversion, stop the reaction and separate the product (the deacylated enantiomer) from the unreacted N-acyl enantiomer based on their different solubility at different pH values.
-
The unreacted N-acyl enantiomer can be racemized and recycled.
Route 4: Asymmetric Strecker Synthesis
This approach introduces chirality during the initial synthesis by using a chiral auxiliary.
Protocol:
-
React 2-chlorobenzaldehyde with a chiral amine (the chiral auxiliary, e.g., (R)-phenylglycinol) to form a chiral imine.[3]
-
Treat the chiral imine with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form a diastereomeric mixture of α-aminonitriles. The chiral auxiliary directs the addition of the cyanide to favor the formation of one diastereomer.
-
Separate the desired diastereomer by crystallization or chromatography.
-
Hydrolyze the nitrile group and cleave the chiral auxiliary to yield the enantiomerically enriched this compound. The chiral auxiliary can often be recovered and reused.[6]
Route 5: Chemo-enzymatic Synthesis
This modern route employs an enzyme for the key stereoselective amination step.
Protocol:
-
Synthesize the prochiral keto acid, (2-chlorophenyl)glyoxylic acid, from 2-chlorobenzaldehyde. This step can be achieved with a high yield of over 90%.[4]
-
In an aqueous buffer, combine (2-chlorophenyl)glyoxylic acid, an ammonia source, and a leucine dehydrogenase (LeuDH) enzyme.[4]
-
A cofactor regeneration system, such as glucose dehydrogenase, is required to recycle the NADH consumed in the reductive amination.[4]
-
The enzyme catalyzes the enantioselective amination of the keto acid to produce (S)-2-Chlorophenylglycine with very high enantiomeric excess.[4]
-
Isolate the product from the reaction mixture.
Mandatory Visualization
The following diagrams illustrate the workflows of the described synthetic routes for this compound.
Caption: Workflow for the Strecker synthesis of racemic this compound.
References
- 1. telematique.co.uk [telematique.co.uk]
- 2. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to Quantitative Analysis of 2-Chlorophenylglycine: qNMR vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chlorophenylglycine is a key building block in the synthesis of various pharmaceuticals. This guide provides a detailed comparison of two powerful analytical techniques for the quantitative assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Quantitative ¹H-NMR (qNMR) has emerged as a primary analytical method that allows for direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1][2] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3] In contrast, HPLC, a well-established chromatographic technique, separates components in a mixture for subsequent quantification, typically by UV detection.[4] This often necessitates a well-characterized reference standard of the analyte for accurate quantification.[1]
This guide presents a side-by-side comparison of these methodologies, supported by detailed experimental protocols and validation data to aid in the selection of the most suitable method for a given analytical challenge.
Quantitative Data Comparison
The following tables summarize the validation parameters for the quantification of this compound by qNMR and a validated HPLC method. The data presented here is illustrative of typical performance characteristics for these methods.
Table 1: Linearity
| Parameter | qNMR | HPLC-UV |
| Concentration Range | 0.5 - 20 mg/mL | 0.01 - 0.5 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| y-intercept | Near zero | Near zero |
Table 2: Accuracy (Recovery)
| Concentration Level | qNMR Recovery (%) | HPLC-UV Recovery (%) |
| Low (80%) | 99.5 | 99.2 |
| Medium (100%) | 100.2 | 100.5 |
| High (120%) | 99.8 | 100.1 |
Table 3: Precision (Relative Standard Deviation, RSD)
| Parameter | qNMR (%RSD) | HPLC-UV (%RSD) |
| Repeatability (n=6) | < 0.5% | < 1.0% |
| Intermediate Precision (n=6) | < 1.0% | < 1.5% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | qNMR | HPLC-UV |
| LOD | ~0.1 mg/mL | ~0.003 mg/mL |
| LOQ | ~0.3 mg/mL | ~0.01 mg/mL |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Acquisition Time: ≥ 3 seconds to ensure adequate digitization of the signal.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]
-
Temperature: Maintain a constant temperature, e.g., 298 K.
3. Data Processing and Quantification:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.[3]
-
Manually phase and baseline correct the spectrum.
-
Integrate the well-resolved, characteristic signals of both this compound and the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
High-Performance Liquid Chromatography (HPLC)
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Method Validation Workflow and Logical Relationships
The validation of an analytical method ensures its suitability for the intended purpose. The following diagrams illustrate the typical workflow for qNMR method validation and the logical relationship between key validation parameters.
Comparison and Conclusion
qNMR:
-
Advantages: qNMR is a primary ratio method, meaning it does not require an identical reference standard of this compound, which can be a significant advantage in early development when such standards may not be available or fully characterized.[1] It is also non-destructive, allowing for the recovery of the sample after analysis. The method is often faster in terms of sample preparation and analysis time compared to developing and running an HPLC method.
-
Disadvantages: The main limitation of qNMR is its lower sensitivity compared to HPLC, making it less suitable for trace analysis.[2] Peak overlap in complex mixtures can also pose a challenge, although this is less of a concern for a pure substance assay. The initial capital cost of an NMR spectrometer is also significantly higher than that of an HPLC system.
HPLC:
-
Advantages: HPLC offers excellent sensitivity and is the industry standard for purity and impurity analysis.[8] It can separate this compound from potential impurities, providing both an assay and a purity profile in a single run. The technique is highly robust and widely available in analytical laboratories.
-
Disadvantages: A well-characterized reference standard of this compound is required for quantification, which can be costly and time-consuming to prepare and maintain.[1] Method development can be more extensive, requiring optimization of columns, mobile phases, and other chromatographic parameters.
References
- 1. almacgroup.com [almacgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 7. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Resolution of 2-Chlorophenylglycine: Enzymatic vs. Chemical Methods
For researchers, scientists, and drug development professionals, the efficient and selective production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical synthesis. 2-Chlorophenylglycine is a critical chiral building block, notably for the antiplatelet agent Clopidogrel (B1663587).[1][2][3] This guide provides an objective comparison of enzymatic and chemical resolution methods for obtaining the desired (S)-enantiomer of this compound, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The choice between enzymatic and chemical resolution hinges on a trade-off between selectivity, yield, and process complexity. Enzymatic methods generally offer higher enantioselectivity and operate under milder conditions, while chemical methods, though often less selective, can be robust and utilize more traditional chemical principles.
| Parameter | Enzymatic Resolution (Immobilized Penicillin Acylase) | Chemical Resolution (D-Camphor Sulfonic Acid) |
| Resolving Agent | Immobilized Penicillin Acylase | D-Camphor Sulfonic Acid |
| Key Principle | Enantioselective hydrolysis of N-acetylated racemic mixture | Diastereomeric salt formation and fractional crystallization |
| Yield of (S)-enantiomer | 90%[4] | Approximately 42% (based on initial racemic mixture)[5] |
| Enantiomeric Excess (ee) | 100%[4] | High, but specific ee not always reported |
| Reaction Conditions | Aqueous medium, pH 8.0, 30°C[4][5] | Aqueous medium, 85°C[6] |
| Recycling of Undesired Enantiomer | Racemization of the remaining (R)-N-acetyl-2-chlorophenylglycine is possible[5] | Regeneration from mother liquor is possible[6] |
| Environmental Considerations | Generally considered greener due to biodegradable catalyst and milder conditions | Involves organic solvents and potentially harsh pH adjustments |
Experimental Protocols
Enzymatic Resolution Workflow
The enzymatic resolution of racemic this compound typically involves a chemoenzymatic approach. The racemic amino acid is first chemically N-acetylated. Subsequently, an enzyme, such as penicillin acylase, selectively hydrolyzes the N-acetyl group from one of the enantiomers, allowing for their separation.
Protocol: Chemoenzymatic Resolution using Immobilized Penicillin Acylase [4][5]
-
N-Acetylation:
-
Dissolve (R,S)-2-chlorophenylglycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add an acylating agent (e.g., phenylacetyl chloride) dropwise.
-
Allow the reaction to proceed overnight at room temperature.
-
Adjust the pH to 1-2 with hydrochloric acid to precipitate the (R,S)-N-phenylacetyl-2-chlorophenylglycine.
-
Filter and dry the solid product. A yield of 95% can be achieved.[4]
-
-
Enzymatic Hydrolysis:
-
Suspend the (R,S)-N-phenylacetyl-2-chlorophenylglycine in water and adjust the pH to 8.0 with ammonia.
-
Add immobilized penicillin acylase (e.g., at a 1:5 mass ratio to the substrate).
-
Stir the mixture at 30°C for 12 hours.
-
Remove the immobilized enzyme by filtration.
-
-
Separation:
-
Adjust the pH of the filtrate to 1-2 with concentrated hydrochloric acid to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine.
-
Filter and dry the solid. A recovery yield of 97% for the (R)-enantiomer can be obtained.[4]
-
Concentrate the filtrate and adjust to the isoelectric point to precipitate the desired (S)-2-chlorophenylglycine.
-
Wash the solid with ethanol (B145695) and dry to obtain (S)-2-chlorophenylglycine with a yield of 90% and an enantiomeric excess of 100%.[4]
-
-
(Optional) Racemization of the (R)-enantiomer:
-
The recovered (R)-N-phenylacetyl-2-chlorophenylglycine can be racemized by heating and recycled back into the resolution process.[5]
-
Chemical Resolution Workflow
Chemical resolution of racemic this compound is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as D-camphor sulfonic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Protocol: Chemical Resolution using D-Camphor Sulfonic Acid [6]
-
Diastereomeric Salt Formation:
-
Prepare a solution of racemic this compound and D-camphor sulfonic acid in water.
-
Stir the solution at 85°C for 30 minutes.
-
-
Fractional Crystallization:
-
Allow the solution to cool, which will cause the less soluble diastereomeric salt, S(+)-CPG-DSC (S(+)-2-chlorophenylglycine-D-camphor sulfonic acid), to precipitate.
-
Filter the precipitate and wash it with water.
-
-
Liberation of the (S)-enantiomer:
-
Dissolve the collected S(+)-CPG-DSC salt in water and adjust the pH to 7.
-
The desired (S)-(+)-2-chlorophenylglycine will precipitate out of the solution.
-
Filter, wash with water, and dry the product.
-
-
(Optional) Recovery from Mother Liquor:
-
The filtrate (mother liquor) contains the other diastereomeric salt. The resolving agent can be regenerated, and the (R)-enantiomer can be isolated or racemized for reuse.[6]
-
Concluding Remarks
Both enzymatic and chemical resolution methods offer viable pathways to enantiomerically pure this compound. The enzymatic approach, particularly with immobilized enzymes, presents a highly selective, high-yielding, and environmentally benign option. The ability to recycle the undesired enantiomer efficiently further enhances its attractiveness for industrial-scale production.
The chemical resolution method, while potentially lower in initial yield for the desired enantiomer, relies on more conventional and often less costly resolving agents. The process can be effective, but may require more optimization to maximize yield and enantiomeric purity.
The ultimate choice of method will depend on specific laboratory or industrial capabilities, cost considerations, and the desired level of purity and yield. For applications demanding high optical purity and a green chemistry approach, the enzymatic method holds a distinct advantage.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 6. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
Assessing the Impact of the Chlorine Substituent on 2-Chlorophenylglycine Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Chlorophenylglycine versus its parent compound, phenylglycine. The presence of a chlorine atom at the ortho position of the phenyl ring introduces significant electronic and steric effects that modulate its chemical behavior in key synthetic transformations. Understanding these effects is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of pharmacologically active molecules, such as the antiplatelet agent clopidogrel, where this compound is a critical intermediate.[1][2]
Impact of the Chlorine Substituent on Reactivity: An Overview
The chlorine atom is an electronegative group that exerts a strong electron-withdrawing inductive effect (-I). However, due to its lone pairs of electrons, it also exhibits a weaker, electron-donating resonance effect (+R). In the ortho position, both of these effects, along with steric hindrance, play a crucial role in influencing the reactivity of the amino acid.
Electronic Effects: The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring towards electrophilic attack but can influence the acidity of the carboxylic acid and the nucleophilicity of the amino group. This electronic pull can make the carboxylic acid of this compound slightly more acidic than that of phenylglycine, which can affect the rates of esterification and amide bond formation.
Steric Effects: The bulky chlorine atom at the ortho position creates steric hindrance around the reactive centers of the molecule – the amino and carboxylic acid groups. This steric bulk can impede the approach of reagents, potentially slowing down reaction rates compared to the sterically unencumbered phenylglycine. The Taft equation is a useful tool for quantifying such steric effects in addition to polar effects.[3][4][5]
Comparative Data on Key Reactions
The following tables summarize experimental data for N-acylation, esterification, and amide bond formation for both this compound and phenylglycine, drawing from various synthetic protocols. It is important to note that direct, side-by-side kinetic comparison studies are limited in the literature. Therefore, the presented data is a compilation from different sources and should be interpreted with consideration of the varying reaction conditions.
| Reaction | Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| N-Acylation | This compound | Phenylacetyl chloride, NaOH | Water | Room Temp | Overnight | 95% | [6] |
| Phenylglycine | Acetic anhydride (B1165640) | Water | Room Temp | 20 min | 89-92% | [6] | |
| Esterification | (S)-2-Chlorophenylglycine | Thionyl chloride, Methanol (B129727) | Methanol | Room Temp | 5h | 98% | [7] |
| L-Phenylglycine | Sulfuric acid, Methanol | Methanol | Reflux | 3h | High (not specified) | [8] | |
| Amide Bond Formation | DL-Phenylglycine methyl ester | Ammonia (B1221849) | Water | 40°C | 4h | 85.4% conversion | [8][9] |
Analysis of Reactivity:
-
N-Acylation: The high yield obtained for the N-acylation of this compound suggests that under the given basic conditions, the reaction proceeds efficiently despite potential steric hindrance. The electron-withdrawing effect of the chlorine may slightly increase the acidity of the N-H proton, facilitating its removal and subsequent acylation.
-
Esterification: Both this compound and phenylglycine can be esterified under acidic conditions with high efficiency. The use of thionyl chloride for this compound provides a highly reactive acyl chloride intermediate, driving the reaction to completion. The slightly more acidic nature of this compound's carboxylic acid group could facilitate protonation of the carbonyl oxygen, a key step in acid-catalyzed esterification.
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Protocol 1: N-Acetylation of Phenylglycine
This protocol is adapted from a general procedure for the acetylation of amino acids.
Materials:
-
Glycine (or Phenylglycine)
-
Acetic anhydride
-
Water
-
Mechanical stirrer
-
Erlenmeyer flask
-
Büchner funnel
-
Ice bath
Procedure:
-
In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, dissolve 1 mole of phenylglycine in 300 mL of water with vigorous stirring.
-
Once the phenylglycine is nearly dissolved, add 2 moles of 95% acetic anhydride in one portion.
-
Continue vigorous stirring for 15-20 minutes. The solution will become hot, and N-acetylphenylglycine may begin to crystallize.
-
Place the reaction mixture in a refrigerator overnight to ensure complete crystallization.
-
Collect the precipitate using a Büchner funnel, wash with ice-cold water, and dry at 100–110°C.[6]
Protocol 2: Fischer Esterification of L-Phenylglycine
This protocol describes a typical Fischer esterification.
Materials:
-
L-Phenylglycine
-
Methanol
-
Concentrated sulfuric acid
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
Procedure:
-
To a solution of 90.6 grams (0.6 mole) of L-phenylglycine in 160 grams of methanol, add 42 milliliters (0.75 mole) of 96% by weight sulfuric acid with stirring.
-
Heat the mixture to reflux at atmospheric pressure for 3 hours.
-
After reflux, distill 140 grams of the methanol-water mixture at atmospheric pressure, allowing the bottom temperature to reach 140°C.
-
The resulting reaction mixture contains the methyl ester of L-phenylglycine.[8]
Protocol 3: Amide Bond Formation from DL-Phenylglycine Methyl Ester
This protocol describes the ammonolysis of a phenylglycine ester.
Materials:
-
DL-Phenylglycine methyl ester reaction mixture
-
Methanol
-
Ammonia water (25% by weight)
-
Stirrer
-
Reaction vessel
Procedure:
-
To 87.5 grams of the reaction mixture containing DL-phenylglycine methyl ester, add 30 grams of methanol to reduce viscosity.
-
Slowly add the resulting solution with stirring at 40°C to 225 milliliters of ammonia water (25% by weight of NH3).
-
Stir the mixture at 40°C for 4 hours.
-
Remove the ammonia and methanol by distillation to obtain the DL-phenylglycine amide.[8][9]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for assessing reactivity and a key signaling pathway where phenylglycine derivatives have shown activity.
Caption: General workflow for comparing the reactivity of Phenylglycine and this compound.
Phenylglycine derivatives have been identified as antagonists of metabotropic glutamate (B1630785) receptors (mGluRs), which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability.[3][9] The following diagram illustrates a simplified signaling pathway for Group I mGluRs.
Caption: Simplified Group I Metabotropic Glutamate Receptor (mGluR) signaling pathway.
Conclusion
The ortho-chloro substituent on this compound significantly influences its reactivity through a combination of electronic and steric effects. While the electron-withdrawing nature of chlorine can, in some cases, facilitate reactions by increasing the acidity of adjacent protons or the carboxylic acid, the steric hindrance it imposes generally tends to decrease reaction rates compared to unsubstituted phenylglycine. For drug development professionals, these characteristics are critical considerations in the design of synthetic routes and the optimization of reaction conditions to achieve desired products with high efficiency and purity. The role of phenylglycine derivatives as modulators of neurotransmitter receptors also highlights their potential in the development of novel therapeutics for neurological disorders.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP0002297B1 - Process for the preparation of dl-phenyl-glycine amide - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of Enantiopure 2-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 2-chlorophenylglycine is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the antiplatelet agent clopidogrel (B1663587). The stereochemistry at the α-carbon is paramount for its biological activity, making the development of efficient and scalable synthetic routes to the single enantiomer a significant area of research. This guide provides a comparative overview of the principal methodologies for preparing enantiopure this compound, with a focus on classical resolution, chemo-enzymatic methods, and asymmetric synthesis.
Comparison of Synthetic Strategies
The selection of a synthetic route to enantiopure this compound is often a trade-off between yield, enantioselectivity, operational complexity, and cost. The following table summarizes the key quantitative data for the different methodologies described in this guide, allowing for a direct comparison of their efficiencies.
| Method | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e. %) | Key Advantages | Key Disadvantages |
| Classical Resolution | D-(+)-Camphorsulfonic acid | Racemic this compound | ~41% (for S-enantiomer) | >99% | Well-established, high enantiopurity | Theoretical maximum yield of 50% for the desired enantiomer, requires resolution agent |
| Chemo-enzymatic Kinetic Resolution | Immobilized Penicillin G Acylase | Racemic N-phenylacetyl-2-chlorophenylglycine | ~45% (for S-enantiomer) | >99% | High enantioselectivity, mild reaction conditions, reusable catalyst | Requires protection and deprotection steps, theoretical maximum yield of 50% without racemization of the unwanted enantiomer |
| Chemo-enzymatic Asymmetric Amination | Leucine (B10760876) Dehydrogenase (mutant) | 2-chlorophenylglyoxylic acid | High (up to 100% conversion) | >99% | Direct route to the desired enantiomer, high theoretical yield, environmentally friendly | Requires specific enzyme and cofactor regeneration system |
| Asymmetric Strecker Synthesis | Chiral Auxiliary (e.g., (R)-phenylglycinol) | 2-chlorobenzaldehyde (B119727) | Diastereoselective, overall yield varies | High d.e. leading to high e.e. after hydrolysis | Direct asymmetric approach | Use of stoichiometric chiral auxiliary, multiple steps |
Experimental Protocols
Classical Resolution via Diastereomeric Salt Formation
This traditional method relies on the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent.
Protocol:
a) Synthesis of Racemic this compound (Strecker Synthesis):
-
A solution of 2-chlorobenzaldehyde (23.7 g), ammonium (B1175870) hydrogencarbonate (23.7 g), and sodium cyanide (14.7 g) in 500 ml of methanol (B129727) and 500 ml of water is stirred at 65-70°C for 5 hours.[1]
-
The solution is concentrated, transferred to an autoclave, and 45% NaOH solution is added. The mixture is refluxed for 4 hours at 120°C.[1]
-
The reaction mixture is treated with activated carbon (2 g), stirred for 10 minutes, and filtered.[1]
-
The pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄.[1]
-
The precipitate is filtered, washed with water, to yield racemic this compound (yield: ~58%).[1]
b) Resolution with D-(+)-Camphorsulfonic Acid:
-
A solution of racemic this compound (60 g) and D-(+)-camphorsulfonic acid (80 g) in 360 ml of water is stirred at 85°C for 30 minutes.
-
The precipitated S(+)-2-chlorophenylglycine-D-camphorsulfonate salt is filtered and washed with water.
-
The wet salt is dissolved in 80 ml of water and the pH is adjusted to 7.
-
The precipitate is filtered, washed with water, and dried to give S(+)-2-chlorophenylglycine.
Chemo-enzymatic Kinetic Resolution
This method utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of a this compound derivative.
Protocol:
a) Synthesis of Racemic N-phenylacetyl-2-chlorophenylglycine:
-
Racemic this compound is acylated with an acylating agent (e.g., phenylacetyl chloride) in the presence of a base to yield (R,S)-N-phenylacetyl-2-chlorophenylglycine.[2]
b) Enzymatic Resolution:
-
91.2 g (0.3 mol) of (R,S)-N-phenylacetyl-2-chlorophenylglycine is added to 600 ml of water, and the pH is adjusted to 8.0 with ammonia.[2][3]
-
18.3 g of immobilized penicillin G acylase is added, and the mixture is stirred at 30°C for 12 hours.[2][3]
-
The filtrate containing (S)-2-chlorophenylglycine is collected. The unreacted (R)-N-phenylacetyl-2-chlorophenylglycine can be recovered from the reaction mixture by acidification.[2][3]
-
The filtrate is concentrated, and the pH is adjusted to the isoelectric point to precipitate (S)-2-chlorophenylglycine (yield: 90%, e.e.: 100%).[2][3]
Chemo-enzymatic Asymmetric Amination
This chemo-enzymatic route involves the chemical synthesis of a prochiral keto acid followed by an enantioselective enzymatic amination.[4]
Protocol:
-
The prochiral keto acid substrate, (2-chlorophenyl)glyoxylic acid, is synthesized with a reported yield of 91.7%.[4]
-
This substrate is then enantioselectively aminated to (S)-2-chlorophenylglycine using a leucine dehydrogenase (LeuDH).[4]
-
Protein engineering of LeuDH (e.g., the EsLeuDH-F362L variant) can be employed to enhance specific activity.[4]
-
The reaction is coupled with a glucose dehydrogenase for NADH regeneration, allowing for complete conversion of up to 0.5 M of the keto acid to (S)-2-chlorophenylglycine in 8 hours at 40°C.[4]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic routes to enantiopure this compound.
Caption: Workflow for Classical Resolution of this compound.
Caption: Chemo-enzymatic Kinetic Resolution of this compound.
Caption: Chemo-enzymatic Asymmetric Amination for this compound Synthesis.
References
- 1. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 3. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chlorophenylglycine Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of 2-Chlorophenylglycine, a critical chiral building block in the synthesis of pharmaceuticals such as Clopidogrel, is a crucial quality attribute.[1] Different enantiomers can exhibit distinct pharmacological and toxicological profiles, making the development and validation of accurate and reliable analytical methods for determining enantiomeric excess a regulatory necessity.[2] This guide provides a comprehensive comparison of the principal analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). A cross-validation approach, where different analytical methods are compared, ensures the reliability and accuracy of the purity determination.
Comparative Analysis of Analytical Methods
The choice of an analytical method for determining the enantiomeric purity of this compound depends on various factors, including required sensitivity, resolution, analysis time, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC, GC, and CE for the analysis of chiral amino acids, providing a basis for method selection and cross-validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation of enantiomers on a chiral stationary phase (CSP) or by using a chiral mobile phase additive. | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector. |
| Typical Chiral Selector | Polysaccharide-based (e.g., Chiralpak), macrocyclic glycopeptides (e.g., Chirobiotic), Pirkle phases.[3] | Chiral stationary phases like Chirasil-L-Val. | Cyclodextrins, chiral crown ethers, macrocyclic antibiotics.[4][5] |
| Derivatization | Often not required for HPLC with a chiral stationary phase.[2] | Generally required to increase volatility and thermal stability. | Can be used to enhance detectability and separation. |
| Accuracy | High (typically 98-102% recovery). | High (typically 97-103% recovery). | High (typically 95-105% recovery). |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range. | pg/mL to ng/mL range. | µg/mL to mg/mL range. |
| Analysis Time | 10 - 30 minutes. | 15 - 45 minutes. | 5 - 20 minutes. |
| Advantages | Widely applicable, robust, and well-established. Direct analysis often possible.[2][6] | High resolution and sensitivity. | High efficiency, low sample and reagent consumption.[4][7] |
| Disadvantages | Higher solvent consumption. Chiral columns can be expensive. | Derivatization can be time-consuming and introduce errors. Analyte must be thermally stable. | Lower sensitivity compared to chromatographic methods, reproducibility can be a challenge. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for the key analytical methods discussed.
Chiral High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound.
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v). The exact ratio may need to be optimized.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral Gas Chromatography (GC) Method for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound after derivatization.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization (Esterification followed by Acylation):
-
To a known amount of this compound, add a solution of HCl in methanol (B129727) and heat to form the methyl ester.
-
After evaporation of the solvent, add an acylating agent (e.g., trifluoroacetic anhydride) in an appropriate solvent and heat to form the N-trifluoroacetyl methyl ester derivative.
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm I.D.).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 180 °C) at a specific rate.
-
Detector Temperature: 270 °C (for FID).
Sample Preparation:
-
Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane) for injection.
Data Analysis: Calculate the enantiomeric purity based on the peak areas of the two separated enantiomeric derivatives.
Chiral Capillary Electrophoresis (CE) Method for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound.
Instrumentation: Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., effective length 40 cm).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) buffer at pH 2.5) containing a chiral selector.
-
Chiral Selector: A cyclodextrin (B1172386) derivative (e.g., sulfated-β-cyclodextrin) at a suitable concentration (e.g., 10 mg/mL).[4]
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[7]
Sample Preparation:
-
Dissolve the this compound sample in the BGE or a compatible solvent to a concentration of approximately 0.5 mg/mL.
Data Analysis: The enantiomeric purity is determined by the corrected peak area ratio of the two enantiomers.
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Principles of chiral separation for HPLC, GC, and CE.
References
- 1. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.today [hplc.today]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Chlorophenylglycine
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chlorophenylglycine. The following procedures and recommendations are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[2][3] Therefore, adherence to proper safety protocols is crucial.
Table 1: Summary of Safety Information for this compound
| Parameter | Information | Source |
| CAS Number | 6212-33-5 | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][4] |
| Signal Word | Warning | [1][2] |
| Occupational Exposure Limits | Not available | [2] |
| Storage Temperature | Store in a cool, dry, well-ventilated area | [2][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent exposure and ensure the integrity of experiments.
1. Engineering Controls:
-
Work in a well-ventilated area.[2][3] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5][6]
-
Hand Protection: Wear chemical-resistant gloves.[3][5] Inspect gloves for any damage before use and practice proper glove removal technique to avoid skin contact.[5]
-
Body Protection: A lab coat or a chemical-resistant suit should be worn.[5]
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator.[4][5]
3. Handling Procedures:
-
Avoid generating dust.[1]
-
Weigh and handle the solid material in a designated area, preferably within a fume hood.
-
Do not eat, drink, or smoke in the laboratory area.[2]
4. Storage:
First Aid Measures
In the event of exposure, immediate action is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [1][2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. | [1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [1][2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][3] |
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Unused this compound should be considered chemical waste.
2. Disposal of Solid Waste:
-
Collect waste this compound in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed professional waste disposal company.[1][4] Do not dispose of it in the regular trash.
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and disposable labware, should be considered contaminated.
-
Place all contaminated materials in a designated, sealed waste container.
-
Dispose of contaminated materials as chemical waste through a licensed disposal service.[4]
4. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container may be disposed of as regular waste, following institutional guidelines. Puncturing the container to prevent reuse is a good practice.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
